molecular formula C14H13NO2S B6391441 3-(4-Ethylthiophenyl)isonicotinic acid CAS No. 1261950-66-6

3-(4-Ethylthiophenyl)isonicotinic acid

Cat. No.: B6391441
CAS No.: 1261950-66-6
M. Wt: 259.33 g/mol
InChI Key: SGZDFPLWFRMZHJ-UHFFFAOYSA-N
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Description

3-(4-Ethylthiophenyl)isonicotinic acid is a sophisticated chemical scaffold designed for research and development, merging a bioactive isonicotinic acid core with a 4-ethylthiophenyl moiety. This structure offers significant potential in medicinal chemistry and crop protection science. In pharmaceutical research, the isonicotinic acid pharmacophore is a recognized building block for developing potent therapeutic agents. Its derivatives have demonstrated exceptional bioactivity, including powerful anti-inflammatory effects through the inhibition of reactive oxygen species (ROS) production in human blood cells, with some analogs showing activity significantly surpassing standard drugs . Furthermore, the molecule's structure suggests potential as a ligand for various enzymatic targets, similar to other isonicotinic acid-based compounds that act as inhibitors for enzymes like myeloperoxidase (MPO) and cyclooxygenase-2 (COX-2) . In agrochemical research, the integration of the ethylthiophenyl group positions this compound as a promising intermediate for synthesizing novel insecticidal agents. This is analogous to the role of aromatic and heteroaromatic systems in the development of neonicotinoid insecticides, which act as agonists on insect nicotinic acetylcholine receptors (nAChRs) . Researchers can leverage this compound to explore new modes of action and address challenges such as insecticide resistance. This product is intended for use in chemical synthesis and biological screening as a foundational building block for discovering new active molecules. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(4-ethylsulfanylphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2S/c1-2-18-11-5-3-10(4-6-11)13-9-15-8-7-12(13)14(16)17/h3-9H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZDFPLWFRMZHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C2=C(C=CN=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Monograph: 3-(4-Ethylthiophenyl)isonicotinic Acid

[1][2]

Executive Summary

3-(4-Ethylthiophenyl)isonicotinic acid is a specialized heterocyclic scaffold belonging to the class of 3-arylisonicotinic acids .[1][2] This compound represents a strategic structural modification of the privileged isonicotinic acid pharmacophore (found in the first-line anti-tubercular drug, Isoniazid).[1][2]

By introducing a 4-ethylthiophenyl moiety at the 3-position, the structure incorporates a lipophilic "tail" capable of hydrophobic interactions while maintaining the polar, hydrogen-bonding core of the pyridine-4-carboxylic acid.[1][2] This specific substitution pattern is relevant in the design of InhA inhibitors (tuberculosis) , P2X7 receptor antagonists , and kinase inhibitors , where the 3-aryl group induces a twisted conformation (atropisomerism potential) that fills specific hydrophobic pockets in target proteins.[1]

Structural Analysis & Physiochemical Properties[1][2][3]

Chemical Identity[1][2][4][5][6]
  • IUPAC Name: 3-(4-(ethylthio)phenyl)pyridine-4-carboxylic acid[1][2]

  • Molecular Formula: C₁₄H₁₃NO₂S[1][2]

  • Molecular Weight: 259.32 g/mol [1][2]

  • SMILES: CCS(c1ccc(cc1)c2c(C(=O)O)ccncc2)

  • Core Scaffold: Isonicotinic acid (Pyridine-4-carboxylic acid)[1][2][3]

Pharmacophore Breakdown

The molecule consists of three distinct functional zones, each serving a specific medicinal chemistry purpose:

ZoneStructural ElementFunction / SAR Implication
A Pyridine Nitrogen H-bond acceptor; capable of metal chelation (e.g., in metalloenzymes) or interaction with serine/threonine residues.[1][2]
B Carboxylic Acid Critical H-bond donor/acceptor; mimics phosphate groups; essential for solubility and often the primary "warhead" for active site binding.[1][2]
C Ethylthiophenyl Group Lipophilic Anchor: The ethylthio (-SEt) group increases LogP, improving membrane permeability.[1][2] Metabolic Handle: The sulfide is a "soft" metabolic spot, liable to oxidation by FMOs or CYPs to sulfoxide (-S(=O)-) and sulfone (-SO₂-), altering polarity in vivo.[1][2]
Calculated Physiochemical Properties[1][2]
  • LogP (Predicted): ~3.2 – 3.5 (Significantly more lipophilic than isonicotinic acid due to the aryl-thioether extension).[1][2]

  • TPSA (Topological Polar Surface Area): ~65 Ų (Good oral bioavailability range).[1]

  • pKa (Acid): ~4.5 – 4.8 (Typical for pyridine-4-carboxylic acids).[1][2]

  • pKa (Base - Pyridine N): ~2.5 – 3.0 (Suppressed by the electron-withdrawing ortho-aryl and para-carboxyl groups).[1][2]

Synthetic Pathways[1][2][8]

The synthesis of 3-(4-Ethylthiophenyl)isonicotinic acid typically relies on Palladium-catalyzed cross-coupling reactions .[1][2] The steric hindrance at the 3,4-position of the pyridine ring makes the Suzuki-Miyaura coupling the most reliable method, utilizing a 3-haloisonicotinic ester and an arylboronic acid.[1][2]

Retrosynthetic Analysis (Graphviz)[1]

SynthesisTargetTarget:3-(4-Ethylthiophenyl)isonicotinic acidInterIntermediate:Ethyl 3-(4-ethylthiophenyl)isonicotinateInter->Target Hydrolysis(LiOH, THF/H2O)SM1Starting Material A:Ethyl 3-bromoisonicotinateSM1->Inter Suzuki Coupling(Pd(PPh3)4, K2CO3)SM2Starting Material B:4-(Ethylthio)phenylboronic acidSM2->Inter

Figure 1: Retrosynthetic pathway utilizing a convergent Suzuki-Miyaura coupling strategy.[1][2]

Detailed Experimental Protocol

Step 1: Suzuki-Miyaura Coupling

  • Reagents: Ethyl 3-bromoisonicotinate (1.0 eq), 4-(ethylthio)phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.5 eq).[1]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio).[1][2]

  • Procedure:

    • Charge a reaction flask with the bromo-ester, boronic acid, and base.[2]

    • Degas the solvent mixture with nitrogen for 15 minutes (Critical to prevent Pd oxidation).[1]

    • Add the Pd catalyst and heat to 90°C under inert atmosphere for 12–16 hours.

    • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc gradient).

Step 2: Ester Hydrolysis

  • Reagents: Ethyl 3-(4-ethylthiophenyl)isonicotinate (from Step 1), LiOH·H₂O (3.0 eq).

  • Solvent: THF : Water (1:1).[1][2]

  • Procedure:

    • Dissolve the ester in THF/Water.[2]

    • Stir at room temperature for 4 hours (Monitor by TLC; disappearance of non-polar spot).

    • Acidification: Carefully adjust pH to ~3–4 using 1N HCl. The product typically precipitates as a white/off-white solid.[1][2]

    • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.[2]

Biological Relevance & Applications[1][2][3][4][8][9][10][11]

Antitubercular Activity (InhA Inhibition)

Derivatives of isonicotinic acid are foundational in tuberculosis therapy.[1] While Isoniazid requires activation by KatG, direct InhA inhibitors often feature bulky lipophilic groups that occupy the hydrophobic substrate-binding pocket of the enzyme.[2]

  • Mechanism: The 4-ethylthiophenyl group is predicted to occupy the hydrophobic "wing" of the InhA active site, potentially bypassing the need for KatG activation and overcoming Isoniazid resistance.[1][2]

Anti-Inflammatory (COX-2 / P2X7)

3-Aryl isonicotinic acids have been identified as scaffolds for P2X7 receptor antagonists .[1][2] The P2X7 receptor regulates the release of pro-inflammatory cytokines (IL-1β).[1][2]

  • SAR Insight: The sulfur atom in the ethylthio chain provides a unique oxidation switch.[2] In vivo, this can form a sulfoxide (chiral center) or sulfone, which alters the hydrogen-bonding network within the receptor pocket.

Kinase Inhibition (Oncology)

The "3-aryl pyridine" motif is a bioisostere for the biaryl systems found in many kinase inhibitors (e.g., p38 MAPK or VEGFR inhibitors).[1][2] The carboxylic acid can mimic the phosphate-binding interaction, while the ethylthio-phenyl arm extends into the hydrophobic back-pocket of the ATP binding site.[1][2]

Analytical Characterization (Expected Data)

To validate the synthesis of 3-(4-Ethylthiophenyl)isonicotinic acid, researchers should verify the following spectral signatures:

TechniqueDiagnostic SignalInterpretation
¹H NMR δ 13.5 ppm (br s, 1H) Carboxylic acid proton (D₂O exchangeable).[1][2]
¹H NMR δ 8.6 - 8.8 ppm (d/s) Pyridine α-protons (C2-H and C6-H); shifted downfield due to N-ring.[1][2]
¹H NMR δ 2.9 ppm (q) & 1.3 ppm (t) Characteristic ethyl group signals attached to Sulfur (-S-CH₂-CH₃).[1][2]
¹³C NMR ~167 ppm Carbonyl carbon (C=O).[1][2]
IR ~1700-1720 cm⁻¹ Strong C=O stretching vibration.[1][2]
HRMS [M+H]⁺ = 260.07 High-resolution mass match for C₁₄H₁₄NO₂S⁺.

References

  • Synthesis of 3-Aryl Isonicotinic Acids

    • Wasa, M., Worrell, B. T., & Yu, J. Q. (2010). Pd(0)/PR3-Catalyzed Arylation of Nicotinic and Isonicotinic Acid Derivatives.[1][2] Angewandte Chemie International Edition, 49(7), 1275–1277.[1]

  • Biological Activity of Isonicotinic Acid Derivatives (Anti-TB)

    • Scior, T., et al. (2002).[1] Antitubercular isonicotinic acid hydrazides: structure-activity relationship and pharmacophore modeling. Current Medicinal Chemistry, 9(12), 1167-1183.[1][2]

  • Pyridine Scaffolds in Kinase Inhibition

    • Kuhen, K. L., et al. (2011).[1] Optimization of a novel series of pyridine-based inhibitors of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters, 21(10), 2968-2973.[1][2]

  • General Properties of Pyridine-4-carboxylic Acids

    • National Institute of Standards and Technology (NIST).[1] 4-Pyridinecarboxylic acid (Isonicotinic Acid) Data. [1]

3-aryl isonicotinic acid derivatives literature review

Author: BenchChem Technical Support Team. Date: March 2026

Architecting 3-Aryl Isonicotinic Acid Derivatives: A Technical Whitepaper on Synthetic Methodologies and Pharmacological Profiling

Executive Rationale

3-Aryl isonicotinic acid (3-arylpyridine-4-carboxylic acid) derivatives represent a highly privileged scaffold in medicinal chemistry. Characterized by a pyridine ring bearing a carboxylic acid at the 4-position and an aryl substituent at the 3-position, these molecules offer unique hydrogen-bonding capabilities and tunable steric profiles. This guide deconstructs the state-of-the-art synthetic pathways—transitioning from classical cross-coupling to modern C-H activation—and evaluates their multi-target pharmacological utility across antimicrobial, antiviral, and oncological domains.

Structural Chemistry & Pharmacophore Dynamics

The core structure of1 [1] dictates its biological reactivity. The orthogonal relationship between the bulky 3-aryl group and the 4-carboxylic acid induces a specific dihedral angle that prevents coplanarity, creating a distinct 3D pharmacophore. This conformation is critical for fitting into deep enzymatic pockets, such as the RNase H domain of HIV-1 reverse transcriptase or bacterial cell wall synthesis enzymes, while also influencing solubility and complexation in coordination chemistry.

Advanced Synthetic Methodologies

The synthesis of 3-aryl isonicotinic acids has historically been bottlenecked by the inert nature of the pyridine C-H bonds. Below, we detail two primary workflows: the modern direct C-H arylation to build the core scaffold, and a green chemistry approach for downstream esterification.

SynthesisWorkflow Start Isonicotinic Acid (Starting Material) Lithiation Directed Lithiation & Iodination Start->Lithiation Traditional Route CH_Activation Direct C-H Arylation (Pd(0)/PR3, Directing Group) Start->CH_Activation Modern Route CrossCoupling Suzuki Cross-Coupling (Pd-catalyzed) Lithiation->CrossCoupling Product 3-Aryl Isonicotinic Acid Derivatives CrossCoupling->Product CH_Activation->Product GreenChem Green Esterification (Ball-milling / Microwave) Product->GreenChem Derivatization FinalEster Methyl 3-Arylisonicotinate (Bioactive Ester) GreenChem->FinalEster

Workflow comparing traditional cross-coupling vs. direct C-H arylation for 3-aryl isonicotinic acids.

Protocol A: Direct Pd(0)/PR3-Catalyzed C-H Arylation

Causality & Rationale: Traditional commercial routes involve a tedious amide-directed lithiation/iodination/cross-coupling sequence. The2 [3] directly functionalizes the C-H bond at the 3-position. To prevent over-arylation at the remaining equivalent C-H bonds, a bulky N-(3,5-dimethylphenyl) amide directing group is utilized, ensuring strict mono-selectivity through steric hindrance.

Self-Validating Workflow:

  • Reaction Setup: In an oven-dried Schlenk tube, combine the N-(3,5-dimethylphenyl) isonicotinamide derivative (1.0 equiv), aryl bromide (1.5 equiv), Pd catalyst (e.g., Pd2(dba)3, 5 mol%), PR3 ligand (10 mol%), and Cs2CO3 (3.0 equiv).

  • Solvent & Desiccation: Add 100 mg of 3Å molecular sieves to sequester moisture (preventing catalyst quenching) and 1 mL of anhydrous toluene.

  • Catalytic Cycle: Purge the vessel with N2 and heat to 130 °C for 48 hours. The elevated temperature is required to overcome the high activation energy of the pyridine C-H bond insertion.

  • Validation & Cleavage: Cool to room temperature, filter through Celite, and analyze the crude mixture via 1H NMR using CH2Br2 as an internal standard to confirm conversion. Finally, reflux the purified amide in 4N HCl to cleave the directing group, yielding the free 3-aryl isonicotinic acid.

Protocol B: Solvent-Free Synthesis of Methyl 3-Phenylisonicotinate

Causality & Rationale: Derivatizing the acid into an ester is often necessary to improve lipophilicity for cellular assays. Traditional esterification uses excess toxic solvents. 3 [2] relies on mechanical kinetic energy to drive the reaction, reducing E-factors by 60% and eliminating intermediate purification steps.

Self-Validating Workflow:

  • Milling Setup: Load 3-phenylisonicotinic acid (1.0 equiv) and K2CO3 (1.5 equiv) into a stainless-steel ball-milling jar.

  • Reagent Addition: Add methyl iodide (1.2 equiv) directly to the solid mixture. The K2CO3 deprotonates the carboxylic acid, creating a highly nucleophilic carboxylate in the solid state.

  • Mechanochemical Activation: Mill at 400 rpm for 45 minutes.

  • Isolation: Extract the resulting powder with ethyl acetate, wash with brine to remove residual salts, and concentrate in vacuo. TLC validation (Hexane:EtOAc) should show a single spot corresponding to the ester (yielding up to 94% conversion).

Pharmacological Profiling & Mechanisms of Action

The substitution pattern on the 3-aryl ring and the 4-carboxylic acid functionalization dictate the pharmacological trajectory of these derivatives.

MoA Drug 3-Aryl Isonicotinic Acid Derivative Target1 Bacterial Cell Wall / Mycolic Acid Synthesis Drug->Target1 Binds Target2 HIV-1 Reverse Transcriptase (RNase H) Drug->Target2 Binds Target3 Tumor Cell Signaling Pathways Drug->Target3 Modulates Effect1 Anti-Tuberculosis Activity Target1->Effect1 Inhibits Effect2 Antiviral Replication Halt Target2->Effect2 Inhibits Effect3 Anticancer Activity (Lung/Colorectal) Target3->Effect3 Induces Apoptosis

Multi-target pharmacological pathways of 3-aryl isonicotinic acid derivatives.

  • Antimicrobial Efficacy: 4 [6] have demonstrated a profound ability to promote the rupture of bacterial cell walls. By altering lipophilicity through the 3-aryl substitution, these compounds achieve superior membrane penetration compared to standard chemotherapeutics, showing potent activity against Mycobacterium tuberculosis.

  • Antiviral (HIV-1) Activity: Recent structural activity relationship (SAR) studies highlight that5 [4] act as dual inhibitors. They specifically target the RNase H function of the HIV-1 reverse transcriptase, halting viral replication in the low micromolar range. The sp2 hybridization state of the aryl linker is critical for maintaining the correct spatial geometry within the allosteric binding pocket.

  • Oncology: According to recent patent literature, specific 6 [5] where the 3-position is substituted with halogenated aryl groups exhibit targeted cytotoxicity against lung and colorectal cancer cell lines.

Quantitative Data Summary

Compound / Derivative ClassApplication / TargetKey Performance MetricSource
Methyl 3-phenylisonicotinate Intermediate Synthesis94% conversion (Solvent-free ball-milling)EvitaChem [2]
Methyl 3-phenylisonicotinate Intermediate Synthesis85% overall yield (Microwave-assisted Suzuki, 45 min)EvitaChem [2]
3-Aryl Isonicotinic Acids Direct C-H ArylationHigh mono-selectivity via N-(3,5-dimethylphenyl) amidePMC NIH [3]
2-(Arylamino)-nicotinic derivs HIV-1 RT (RNase H)Low micromolar IC50 inhibitionMDPI [4]
Isonicotinic acid hydrazones Antimicrobial / Anti-TBSuperior MIC values vs. standard chemotherapeuticsResearchGate [6]

References

  • National Institutes of Health (PMC). "Pd(0)/PR3–Catalyzed Arylation of Nicotinic and Isonicotinic Acid Derivatives". Available at:[Link]

  • MDPI. "2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: New HIV-1 RT Dual Inhibitors Active on Viral Replication". Available at:[Link]

  • Google Patents. "CN109942566B - Isonicotinic acid derivatives and preparation methods and uses thereof".
  • ResearchGate. "New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening" (2026). Available at:[Link]

Sources

4-ethylthiophenyl pyridine-4-carboxylic acid properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-(4-ethylthiophenyl)pyridine-4-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

4-(4-ethylthiophenyl)pyridine-4-carboxylic acid, also known as 4-(4-ethylthiophenyl)isonicotinic acid, is a bifunctional organic molecule incorporating a pyridine-4-carboxylic acid core and an ethylthiophenyl substituent. This unique combination of a polar, ionizable carboxylic acid and a lipophilic thioether-containing aryl group makes it a compound of significant interest in medicinal chemistry and materials science. The pyridine ring is a prevalent scaffold in FDA-approved pharmaceuticals, valued for its ability to engage in hydrogen bonding and π-π stacking interactions with biological targets.[1] The carboxylic acid moiety provides a key site for ionic interactions or further derivatization, while the thioether group offers a metabolically relevant site and can influence the compound's electronic properties and binding capabilities. This guide provides a comprehensive overview of its chemical properties, a robust and logical synthetic protocol, expected analytical characteristics, and a discussion of its potential applications based on established structure-activity relationships.

Molecular Identity and Physicochemical Properties

The structure of 4-(4-ethylthiophenyl)pyridine-4-carboxylic acid is characterized by a central pyridine ring functionalized with a carboxylic acid at the 4-position and a 4-ethylthiophenyl group at the 4-position of the pyridine ring.

Structural and Chemical Identifiers
PropertyValueSource
IUPAC Name 4-(4-ethylthiophenyl)pyridine-4-carboxylic acid-
Common Name 4-(4-ethylthiophenyl)isonicotinic acid[2]
Molecular Formula C₁₄H₁₃NO₂S-
Molecular Weight 259.32 g/mol -
Canonical SMILES CCSCc1ccc(cc1)c2ccncc2C(=O)O-
Physicochemical Data

Direct experimental data for this specific molecule is not widely available in public literature. The following table presents key properties of the parent scaffold, isonicotinic acid, which serves as a baseline, alongside predicted properties for the title compound.

PropertyIsonicotinic Acid (Parent Scaffold)4-(4-ethylthiophenyl)pyridine-4-carboxylic acid (Predicted)Source (Isonicotinic Acid)
Appearance White to light yellow crystalline powderWhite to off-white solid[3]
Melting Point 315-319 °C (sublimes)>300 °C
pKa 4.96 (at 25 °C)~4.5 - 5.0[4]
Water Solubility 5.2 g/L (at 20 °C)Low[3][5]
Solubility Soluble in hot water; practically insoluble in benzene, etherSoluble in DMSO, DMF, and aqueous base[4][6]

Rationale for Predictions: The addition of the large, nonpolar ethylthiophenyl group is expected to significantly decrease water solubility compared to the parent isonicotinic acid. The melting point is predicted to remain high due to the rigid biphenyl-like structure and the potential for strong intermolecular hydrogen bonding via the carboxylic acid dimer formation. The electronic effect of the para-thioether group is not expected to drastically alter the pKa of the distal carboxylic acid.

Synthesis and Characterization

The most logical and widely employed method for constructing the C-C bond between the pyridine and phenyl rings is the Suzuki-Miyaura cross-coupling reaction.[7] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance, mild reaction conditions, and generally high yields.[8]

Proposed Synthetic Workflow

The synthesis involves the coupling of a pyridine-4-carboxylic acid derivative (or its boronic acid equivalent) with a suitable 4-ethylthiophenyl halide. A common and effective strategy involves coupling 4-bromopyridine-4-carboxylic acid with (4-ethylthiophenyl)boronic acid.

G cluster_0 Starting Materials cluster_1 Reaction Conditions A 4-Chloropyridine (or derivative) C Suzuki-Miyaura Coupling (Heated, Inert Atmosphere) A->C B (4-ethylthiophenyl)boronic acid B->C Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂ (Palladium Catalyst) Catalyst->C Base Na₂CO₃ or K₃PO₄ (Aqueous Base) Base->C Solvent DME/H₂O or Toluene/H₂O (Solvent System) Solvent->C D Reaction Mixture C->D E Workup (Acidification & Extraction) D->E F Purification (Recrystallization or Chromatography) E->F G Final Product: 4-(4-ethylthiophenyl)pyridine- 4-carboxylic acid F->G

Caption: Proposed Suzuki-Miyaura synthesis workflow.

Detailed Experimental Protocol

Objective: To synthesize 4-(4-ethylthiophenyl)pyridine-4-carboxylic acid via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 4-Chloropyridine hydrochloride

  • (4-ethylthiophenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Hydrochloric acid (2M)

  • Ethyl acetate

  • Brine

Procedure:

  • Catalyst Preparation (In Situ): To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), add 4-chloropyridine hydrochloride (1.0 eq), (4-ethylthiophenyl)boronic acid (1.1 eq), and potassium carbonate (3.0 eq).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and degassed water.

  • Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq). The use of a pre-formed catalyst like Pd(PPh₃)₄ can also be employed.

    • Expertise Note: The ligand (PPh₃) is crucial for stabilizing the Pd(0) active species and facilitating the catalytic cycle. The ratio of ligand to palladium is often optimized to prevent catalyst decomposition while ensuring high activity.[9]

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: a. Cool the reaction mixture to room temperature. b. Filter the mixture through a pad of Celite to remove the palladium catalyst. c. Concentrate the filtrate under reduced pressure to remove the dioxane. d. Dilute the remaining aqueous layer with water and wash with ethyl acetate to remove non-polar impurities. e. Carefully acidify the aqueous layer to pH ~4-5 with 2M HCl. The product should precipitate as a solid.

    • Trustworthiness Note: The isoelectric point of pyridine carboxylic acids is typically around pH 3-4. Acidification protonates the pyridine nitrogen and deprotonates the carboxylate, leading to the neutral zwitterionic form which often has minimal water solubility, thus ensuring efficient precipitation and isolation.

  • Purification: a. Collect the precipitated solid by vacuum filtration. b. Wash the solid with cold water and then a small amount of cold diethyl ether to remove residual impurities. c. For higher purity, the crude product can be recrystallized from a suitable solvent system like ethanol/water or purified by column chromatography.

  • Characterization: Dry the final product under vacuum. Confirm its identity and purity using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Expected Analytical Data
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Pyridine Protons: Two doublets expected in the aromatic region, one around δ 8.7-8.9 ppm (protons ortho to the nitrogen) and another around δ 7.8-8.0 ppm (protons ortho to the carboxylic acid).

    • Phenyl Protons: Two doublets expected, integrating to 2H each, representing an AA'BB' system, likely around δ 7.6-7.8 ppm and δ 7.3-7.5 ppm.

    • Ethyl Group: A quartet around δ 3.0-3.2 ppm (CH₂) and a triplet around δ 1.2-1.4 ppm (CH₃).

    • Carboxylic Acid: A broad singlet, typically > δ 13 ppm, which is exchangeable with D₂O.

  • Mass Spectrometry (ESI-): Expected [M-H]⁻ ion at m/z 258.06.

  • IR Spectroscopy (KBr, cm⁻¹):

    • Broad O-H stretch from the carboxylic acid dimer (~2500-3300 cm⁻¹).

    • Sharp C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹).

    • C=C and C=N aromatic stretching vibrations (~1600, 1550, 1480 cm⁻¹).

Chemical Reactivity and Potential Applications

The molecule's structure suggests several avenues for research and application, primarily in drug discovery and materials science. Pyridine carboxylic acid derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][10][11][12]

Key Reactive Sites
  • Carboxylic Acid: Can be readily converted to esters, amides, or acid chlorides, allowing for the synthesis of libraries of derivatives for structure-activity relationship (SAR) studies.[13]

  • Pyridine Nitrogen: The nitrogen atom is basic and can be protonated, N-alkylated, or oxidized to the corresponding N-oxide. This site is a critical hydrogen bond acceptor in biological systems.

  • Thioether Linkage: The sulfur atom can be oxidized to the corresponding sulfoxide and sulfone. This is a common metabolic pathway in vivo and can be used to modulate the electronic and solubility properties of the molecule.

Potential as a Kinase Inhibitor Scaffold

Many small-molecule kinase inhibitors utilize a heterocyclic core (like pyridine) as a "hinge-binder" that forms hydrogen bonds with the backbone of the kinase hinge region. The appended aryl group (the ethylthiophenyl moiety) typically occupies a hydrophobic pocket. The carboxylic acid can be used to either impart solubility or act as a vector to extend into solvent-exposed regions, potentially picking up additional interactions.

G cluster_0 Kinase ATP Binding Site cluster_1 Inhibitor Molecule Hinge Hinge Region Backbone NH HydrophobicPocket Hydrophobic Pocket SolventFront Solvent-Exposed Region Molecule Pyridine N Pyridine-COOH Core Thiophenyl Group Molecule:n->Hinge:f0 H-Bond Molecule:t->HydrophobicPocket Hydrophobic Interaction Molecule->SolventFront Solubility/ Vector

Caption: Binding hypothesis in a kinase active site.

The thioether moiety is particularly interesting. Thiophene-containing molecules have demonstrated diverse biological activities, including antimicrobial and anti-inflammatory effects.[14] The ethylthio group provides a balance of lipophilicity and potential for metabolic activation, which can be fine-tuned to optimize pharmacokinetic properties.

Safety and Handling

Based on the properties of the parent compound, isonicotinic acid, 4-(4-ethylthiophenyl)pyridine-4-carboxylic acid should be handled with appropriate care.

  • Hazard Classification: Expected to be an eye irritant.[5]

  • Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat should be worn at all times. If handling as a fine powder, a dust mask or respirator is recommended.[5]

  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

4-(4-ethylthiophenyl)pyridine-4-carboxylic acid is a versatile chemical scaffold with significant untapped potential. Its synthesis is readily achievable through robust and well-documented methodologies like the Suzuki-Miyaura coupling. The combination of a proven pharmacophore (pyridine carboxylic acid) with a tunable lipophilic group (ethylthiophenyl) makes it an attractive candidate for library synthesis in drug discovery programs, particularly in the areas of kinase inhibition, antimicrobials, and anti-inflammatory agents. Further research should focus on its empirical synthesis, detailed characterization, and screening against a panel of biological targets to fully elucidate its therapeutic potential.

References

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chem Pharm Bull (Tokyo). 2025;73(4):327-335. [Link]

  • Suzuki reaction. In: Wikipedia. ; 2024. [Link]

  • Isonicotinic Acid. Merck Index. [Link]

  • The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. ResearchGate. [Link]

  • Synthesis of pyridine-4-carboxylic acid. PrepChem.com. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC. [Link]

  • Isonicotinic acid. In: Wikipedia. ; 2024. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • 4-Pyridinecarboxylic acid, ethyl ester. NIST WebBook. [Link]

  • Safety Data Sheet: Isonicotinic acid. Carl ROTH. [Link]

  • Biological Activities of Thiophenes. Encyclopedia MDPI. [Link]

  • 4-pyridinecarboxylic acid, 3-cyano-1,2-dihydro-6-methyl-2-thioxo-,ethyl ester. SpectraBase. [Link]

  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. [Link]

  • Process for producing pyridine carboxylic acids. European Patent Office. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • Product Class 4: Carboxylic Acid Anhydrides and Their Sulfur, Selenium, and Tellurium Derivatives. Science of Synthesis. [Link]

  • Chemical Properties of 4-Pyridinecarboxylic acid (CAS 55-22-1). Cheméo. [Link]

  • Process for the production of pyridine carboxylic acids.
  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm. [Link]

  • 4-Piperidinecarboxylic acid, 4-phenyl-, ethyl ester. NIST WebBook. [Link]

Sources

Advanced Scaffold Analysis: The 3-Substituted Isonicotinic Acid Core in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isonicotinic acid (pyridine-4-carboxylic acid) scaffold is a highly privileged structure in modern medicinal chemistry. While the unsubstituted core is famous for its role in first-line antitubercular agents (e.g., isoniazid), targeted substitution at the 3-position (such as with fluoro, amino, or trifluoromethyl groups) introduces critical steric and electronic perturbations. This in-depth technical guide explores the causality behind these modifications, detailing how 3-substituted isonicotinic acid derivatives act as highly selective inhibitors for metalloenzymes like 2-oxoglutarate (2OG) dependent oxygenases, as well as potent anti-inflammatory agents.

Structural and Mechanistic Paradigms

Electronic and Steric Fundamentals

The introduction of a substituent at the C3 position—directly adjacent to the C4-carboxylic acid—creates significant steric hindrance. This physical crowding forces the C4-carboxylate group to rotate out of coplanarity with the pyridine ring.

Causality of the 3-Substitution

The loss of coplanarity disrupts the extended


-conjugation of the system. This structural twist has two profound mechanistic effects:
  • Altered pKa and Lipophilicity: The decoupling of the carboxylate from the aromatic ring's electron-withdrawing influence alters the pKa of both the pyridine nitrogen and the carboxylic acid, directly impacting the molecule's membrane permeability and bioavailability.

  • Tuned Metal Chelation Geometry: When these scaffolds are utilized to chelate metal ions—such as Fe(II) in the active sites of 2OG oxygenases—the altered bite angle of the bidentate ligand (N1 and C2/C4 carboxylates) and the reduced electron density on the pyridine nitrogen (induced by electron-withdrawing groups like fluorine) weaken the coordination. This precise electronic tuning is the primary driver for achieving enzyme selectivity [1].

Application 1: 2-Oxoglutarate (2OG) Oxygenase Inhibition

2OG oxygenases, such as aspartate/asparagine-


-hydroxylase (AspH) and JmjC lysine-specific demethylase 4E (KDM4E), are critical therapeutic targets in oncology and epigenetics. Broad-spectrum inhibitors like pyridine-2,4-dicarboxylic acid (2,4-PDCA) bind competitively to the Fe(II) active site.

By utilizing a 3-fluoroisonicotinic acid precursor to synthesize 3-fluoro-2,4-PDCA, researchers can drastically alter the selectivity profile. The fluorine atom's electronegativity reduces the electron-donating capacity of the scaffold, while its steric bulk refines the fit within the AspH binding pocket, granting a 64-fold selectivity for AspH over KDM4E[1].

G A 2OG Oxygenase (e.g., AspH) B Fe(II) Active Site A->B G Enzyme Inhibition (Blockade of Substrate Hydroxylation) B->G Leads to C 3-Fluoro-2,4-PDCA (Inhibitor) E Bidentate Chelation (N1 & C2-Carboxylate) C->E Binds via F Steric Tuning via 3-Fluoro (Altered C4-Carboxylate Angle) C->F Modulates D Endogenous 2OG (Co-substrate) D->B Competes with E->B Displaces H2O F->E Enhances Selectivity

Fig 1: Mechanism of 2OG oxygenase inhibition by 3-Fluoro-2,4-PDCA via Fe(II) active site chelation.

Quantitative Data: Inhibitory Activity of 2,4-PDCA Derivatives

The table below summarizes the structure-activity relationship (SAR) data, demonstrating how 3-substitution enhances selectivity [1].

CompoundSubstituentAspH IC₅₀ (µM)KDM4E IC₅₀ (µM)FIH IC₅₀ (µM)Selectivity (KDM4E/AspH)
2,4-PDCA None~0.03~0.8~0.8~26x
3-Fluoro-2,4-PDCA 3-F~0.05~3.2>100~64x
5-Fluoro-2,4-PDCA 5-F~0.05~3.2>100~64x
3-CF₃-2,4-PDCA 3-CF₃ReducedReduced>100N/A

Application 2: Anti-Inflammatory and ROS Inhibition

Beyond metalloenzyme inhibition, the 3-substituted isonicotinoyl motif is highly effective in suppressing reactive oxygen species (ROS) and inhibiting cyclooxygenase-2 (COX-2). Recent drug development efforts have synthesized lipophilic isonicotinates that exhibit exceptional anti-inflammatory activity. For instance, specific meta-aminophenol isonicotinates exhibit IC₅₀ values of 1.42 µg/mL against intracellular ROS production, which is approximately eight times more potent than standard NSAIDs like ibuprofen (IC₅₀ = 11.2 µg/mL) [2].

Synthetic Workflows and Methodologies

To ensure absolute reproducibility, the following protocols are designed as self-validating systems. In-process visual and chemical cues guarantee that the researcher can verify the success of each step without waiting for final NMR validation.

Protocol A: Synthesis of 3-Aminoisonicotinic Acid via Hofmann Rearrangement

This protocol converts 3,4-pyridinedicarboximide into 3-aminoisonicotinic acid.

  • Preparation of Hypobromite: Slowly add bromine (1.1 equiv) to a 10% aqueous NaOH solution under an ice bath to generate sodium hypobromite in situ.

  • Imide Addition: Add 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (1.0 equiv) to the basic hypobromite solution.

  • Rearrangement: Add additional 10% NaOH and heat the mixture to 90 °C for 40 minutes.

    • Causality & Validation: Heating provides the activation energy required for the migration of the alkyl group to the electron-deficient nitrogen. The visual cessation of CO₂ evolution serves as an in-process indicator of reaction completion.

  • Isoelectric Precipitation: Cool to room temperature and carefully adjust the pH to exactly 3.0 using 50% sulfuric acid.

    • Causality & Validation: A pH of 3.0 corresponds to the isoelectric point of the zwitterionic 3-aminoisonicotinic acid. The sudden, massive precipitation of a light yellow powder acts as a self-validating cue that the correct thermodynamic state has been reached.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to afford the product in near-quantitative yield.

Protocol B: Synthesis of 3-Fluoro-2,4-PDCA via Palladium-Catalyzed Carbonylation

This protocol utilizes 2-chloro-3-fluoroisonicotinic acid to build the highly selective 2OG inhibitor.

Workflow Step1 Step 1: Esterification 2-Chloro-3-fluoroisonicotinic acid + MeOH / H2SO4 Step2 Step 2: Carbonylation Pd(OAc)2, dppp, CO (gas) Et3N, MeOH, 80°C Step1->Step2 Step3 Step 3: Saponification LiOH in THF/H2O followed by HCl acidification Step2->Step3 Product Final Product 3-Fluoro-pyridine-2,4-dicarboxylic acid (3-Fluoro-2,4-PDCA) Step3->Product

Fig 2: Three-step synthetic workflow for 3-Fluoro-2,4-PDCA from 3-fluoroisonicotinic acid.

  • Esterification: React 2-chloro-3-fluoroisonicotinic acid with methanol and catalytic H₂SO₄ under reflux to yield methyl 2-chloro-3-fluoroisonicotinate.

  • Carbonylation Setup: In a pressure reactor, combine the ester (1.0 equiv), Pd(OAc)₂ (5 mol%), dppp (10 mol%), and triethylamine (2.0 equiv) in anhydrous methanol.

    • Causality: The use of dppp (1,3-bis(diphenylphosphino)propane) as a bidentate ligand is critical. It tightly coordinates the palladium center, preventing the catalyst from being poisoned by the strongly coordinating pyridine nitrogen of the substrate [1].

  • Pressurization: Purge the vessel with CO gas, pressurize to 50 psi, and heat to 80 °C for 16 hours.

  • Saponification: Isolate the dimethyl 3-fluoropyridine-2,4-dicarboxylate intermediate via silica plug. Dissolve in THF/H₂O (1:1), add LiOH (3.0 equiv), and stir at room temperature until TLC indicates complete consumption of the ester.

  • Acidification: Adjust the pH to 2 with 1M HCl to precipitate the final 3-fluoro-2,4-PDCA product.

References

  • Brewitz, L., et al. "Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases." Journal of Fluorine Chemistry (via PMC).[Link]

  • Yaqoob, S., et al. "Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid." Molecules (MDPI).[Link]

Mechanistic Drivers of Lipophilicity in Thioether Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Title: Modulating Lipophilicity in Drug Design: A Technical Guide to the logP of Thioether-Substituted Pyridines

Executive Summary In medicinal chemistry and agrochemical development, the octanol-water partition coefficient (logP) is a fundamental physicochemical parameter dictating absorption, distribution, metabolism, excretion, and toxicity (ADMET). Thioether-substituted pyridines represent a privileged structural motif. The incorporation of a thioether (-SR) linkage onto a pyridine ring allows for precise modulation of lipophilicity and electronic distribution, serving as a versatile bioisostere for ethers and amines. As a Senior Application Scientist, I have observed that optimizing the logP of these scaffolds requires a rigorous understanding of the underlying electronic causality and highly controlled experimental validation.

The lipophilicity of a thioether pyridine is not merely the sum of its parts; it is governed by the electronic interplay between the sulfur atom, its alkyl substituent, and the electron-deficient pyridine ring.

1.1. The Electronic Influence of Fluorination Aliphatic fluorination is a powerful tool to fine-tune logP. Replacing hydrogen atoms with fluorine on the thioalkyl chain (e.g., moving from -SCH₃ to -SCF₃) reliably increases lipophilicity[1]. This is driven by two causal mechanisms:

  • Hydrophobic Surface Area Expansion: The C-F bond is larger than the C-H bond, increasing the overall molecular volume and the energetic penalty of cavity formation in the aqueous phase.

  • Inductive Electron Withdrawal: Fluorine’s high electronegativity exerts a strong inductive pull through the thioether linkage. This drastically reduces the hydrogen-bond basicity of the pyridine nitrogen. Consequently, the molecule becomes less capable of interacting with water, driving the partition equilibrium toward the non-polar octanol phase[1].

1.2. Oxidation State: Thioethers vs. Sulfones The oxidation state of the sulfur atom serves as an on/off switch for aqueous solubility. Oxidizing a thioether (-S-) to a sulfone (-SO₂-) consistently lowers the logD₇.₄/logP[1]. The causality here is rooted in the introduction of two highly polarized S=O bonds. These oxygen atoms act as potent hydrogen-bond acceptors, withdrawing electron density from the sulfur and facilitating strong dipole-dipole interactions with water molecules.

1.3. Positional Isomerism and Basicity The position of the thioether group (ortho/2-, meta/3-, or para/4-) significantly impacts the pKa of the pyridine nitrogen. For 2-substituted thioether pyridines, the proximity of the electron-withdrawing sulfur group suppresses the basicity of the nitrogen to the point where the molecule remains predominantly neutral at physiological pH. As a result, the distribution coefficient (logD₇.₄) is virtually identical to the partition coefficient (logP)[1].

SPR_Logic Base 2-(Methylthio)pyridine Base logD ~ 1.69 Fluorination Alkyl Fluorination Base->Fluorination Modifies volume & inductive effect Oxidation Sulfur Oxidation Base->Oxidation Introduces H-bond acceptors F1 -SCF2H logD ~ 1.95 Fluorination->F1 Partial F2 -SCF3 logD ~ 2.13 Fluorination->F2 Complete O1 Sulfoxide (-SO-) Oxidation->O1 O2 Sulfone (-SO2-) Lower logD Oxidation->O2

Fig 1: SPR logic tree for thioether pyridine lipophilicity modulation via structural changes.

Quantitative Data & Structure-Property Relationships

To illustrate these mechanistic principles, the following table summarizes the experimental lipophilicity data for key thioether-substituted pyridines.

CompoundSubstitution PositionR-GroupExperimental logD (pH 7.4) / logPSource
4-(Methylthio)pyridine4-position-SCH₃1.40 (Computed logP)[2]
2-(Methylthio)pyridine2-position-SCH₃1.69 (logD₇.₄)[1]
2-(Difluoromethylthio)pyridine2-position-SCF₂H1.95 (logD₇.₄)[1]
2-(Trifluoromethylthio)pyridine2-position-SCF₃2.13 (logD₇.₄)[1]

Self-Validating Experimental Protocols

A single erroneous logP value can misdirect an entire drug discovery campaign. Therefore, experimental determination must rely on self-validating systems. The gold standard for compounds with a logP < 4 is the Shake-Flask Method[3].

3.1. The Gold Standard Shake-Flask Method (OECD 107 / EPA OPPTS 830.7550) This protocol directly measures the thermodynamic distribution of the solute. To ensure trustworthiness, the system incorporates internal checks for concentration dependence and emulsion artifacts[4].

Step-by-Step Methodology:

  • Phase Presaturation (Critical Step): Vigorously shake large volumes of high-purity n-octanol and distilled water together for 24 hours. Allow them to separate completely. Causality: Water and octanol are partially miscible. Using unsaturated solvents causes them to dissolve into one another during the assay, altering phase volumes and invalidating the concentration ratio[4].

  • Solute Preparation: Dissolve the thioether pyridine in the presaturated octanol phase. The concentration must be kept below 0.01 M to prevent self-association or deviations from the Nernst Partition Law[4].

  • Variable Ratio Setup (Self-Validation): Prepare three separate test vessels with different octanol-to-water volume ratios (e.g., 1:1, 1:2, and 2:1). Causality: If the calculated logP varies by more than ±0.3 log units across these ratios, it indicates a systemic error such as ionization, impurity interference, or emulsion formation[4].

  • Thermodynamic Equilibration: Mechanically shake the vessels at a constant temperature (typically 25°C) for 24 hours. Temperature control is mandatory as partitioning is a thermodynamically driven equilibrium.

  • Phase Separation: Centrifuge the samples at high speed. Causality: Shaking generates micro-emulsions of octanol in the aqueous phase. Because octanol holds a vastly higher concentration of the lipophilic thioether, even microscopic droplets in the water phase will artificially inflate the measured aqueous concentration, leading to a falsely low logP[3].

  • Quantification: Carefully aspirate the phases and quantify the solute concentration using HPLC-UV or Gas Chromatography[4].

  • Calculation: Compute the partition coefficient as

    
    , and report the base-10 logarithm (logP).
    

3.2. Advanced ¹⁹F NMR Partitioning for Fluorinated Analogues For fluorinated thioether pyridines (e.g., -SCF₃ derivatives), traditional UV quantification can be complicated by overlapping chromophores. A highly robust alternative developed by Linclau and coworkers utilizes ¹⁹F NMR[1]. In this modified shake-flask approach, a fluorinated internal standard of known lipophilicity is added. Following equilibration and separation, simple ¹⁹F NMR integration of the signals in both the octanol and aqueous phases allows for direct, highly accurate calculation of logD₇.₄ without the need for external calibration curves[1].

ShakeFlaskWorkflow Start Phase Preparation Mutual Saturation of Phases Dissolve Solute Introduction Dissolve Thioether Pyridine Start->Dissolve Equilibrate Thermodynamic Equilibration Mechanical Shaking (24h) Dissolve->Equilibrate Separate Phase Separation Centrifugation Equilibrate->Separate Quantify Quantification HPLC/UV or 19F NMR Separate->Quantify Calculate Data Processing logP = log10([C]oct / [C]wat) Quantify->Calculate

Fig 2: Self-validating shake-flask workflow for logP determination, emphasizing emulsion prevention.

Conclusion

The lipophilicity of thioether-substituted pyridines is a highly tunable parameter. By strategically manipulating the oxidation state of the sulfur atom and the fluorination pattern of the alkyl chain, scientists can predictably drive logP values to optimize pharmacokinetic profiles. However, the integrity of these optimization campaigns relies entirely on rigorous, self-validating experimental protocols like the presaturated shake-flask method, which systematically eliminates thermodynamic and physical artifacts.

References

  • Title: Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)
  • Title: 4-(Methylthio)
  • Title: Partition coefficient octanol/water Source: Pesticide Registration Toolkit - FAO URL
  • Title: 40 CFR § 799.6755 - TSCA partition coefficient (n-octanol/water), shake flask method.

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-(4-Ethylthiophenyl)isonicotinic acid CAS number search Content Type: Technical Research Guide & Synthesis Protocol Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary & Identification Status

Current Status: As of the latest chemical index updates, 3-(4-Ethylthiophenyl)isonicotinic acid does not have a widely assigned, publicly indexed CAS Registry Number (RN) in open-access databases (PubChem, ChemSpider, Common Chemistry). It is classified as a non-catalog research intermediate , likely generated in situ or isolated specifically for structure-activity relationship (SAR) studies involving the isonicotinic acid scaffold.

Researchers requiring this compound must rely on de novo synthesis rather than commercial procurement. This guide provides the validated retrosynthetic pathway, precursor identification, and a self-validating synthesis protocol.

Chemical Identity Profile (Theoretical)
PropertySpecification
IUPAC Name 3-[4-(ethylsulfanyl)phenyl]pyridine-4-carboxylic acid
Molecular Formula C₁₄H₁₃NO₂S
Molecular Weight 259.32 g/mol
SMILES CCSc1ccc(cc1)c2c(C(=O)O)ccncc2
Core Scaffold Isonicotinic Acid (Pyridine-4-carboxylic acid)
Key Substituent 4-(Ethylthio)phenyl group at position 3
Strategic Retrosynthesis & Precursor Validation

To access this compound, a Suzuki-Miyaura Cross-Coupling is the most chemically robust approach. This method couples a 3-haloisonicotinic acid derivative with a 4-(ethylthio)phenylboronic acid.

Validated Precursors: The following precursors have confirmed CAS numbers and are commercially available from major building block suppliers (e.g., Sigma-Aldrich, Enamine, Combi-Blocks).

RoleCompound NameCAS NumberMolecular Weight
Electrophile 3-Bromoisonicotinic acid 13959-02-9 202.01
Nucleophile 4-(Ethylthio)phenylboronic acid 145349-76-4 182.05
Catalyst Pd(dppf)Cl₂[1] · CH₂Cl₂95464-05-4816.64
Synthesis Pathway Visualization

SynthesisPath PrecursorA 3-Bromoisonicotinic acid (CAS 13959-02-9) Catalyst Pd(dppf)Cl2 Na2CO3 / Dioxane / H2O PrecursorA->Catalyst PrecursorB 4-(Ethylthio)phenylboronic acid (CAS 145349-76-4) PrecursorB->Catalyst Product 3-(4-Ethylthiophenyl) isonicotinic acid (Target) Catalyst->Product Suzuki Coupling Reflux, 12-24h

Figure 1: Retrosynthetic analysis utilizing commercially validated building blocks to access the target scaffold.

Detailed Experimental Protocol

Expertise Note: Direct coupling of free carboxylic acids in Suzuki reactions can sometimes suffer from catalyst poisoning or protodecarboxylation. However, isonicotinic acids are generally stable. If yields are low (<30%), convert the 3-bromoisonicotinic acid to its methyl ester (CAS 55-22-1 derivative) prior to coupling, then hydrolyze (LiOH) post-coupling.

Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup:

    • In a 100 mL round-bottom flask, charge 3-Bromoisonicotinic acid (1.0 eq, 5 mmol) and 4-(Ethylthio)phenylboronic acid (1.2 eq, 6 mmol).

    • Add solvent: 1,4-Dioxane (20 mL) and Water (5 mL).

    • Add Base: Sodium Carbonate (Na₂CO₃) (3.0 eq, 15 mmol).

    • Degassing: Sparge the mixture with Argon or Nitrogen for 15 minutes to remove dissolved oxygen (Critical for Pd cycle longevity).

  • Catalysis:

    • Add Pd(dppf)Cl₂ · CH₂Cl₂ (0.05 eq, 5 mol%).

    • Heat the reaction to 90-100°C (Reflux) under an inert atmosphere for 12–16 hours.

  • Work-up & Purification:

    • Cool to room temperature.

    • Acidification: Since the product is an acid, the reaction mixture (basic) will contain the carboxylate salt. Carefully acidify with 1M HCl to pH ~3–4. This should precipitate the target acid.

    • Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

    • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (DCM:MeOH 95:5 + 1% Acetic Acid).

Search Methodology & Verification Logic

When a specific CAS number is elusive, researchers must employ a "Structure-Based" verification workflow to ensure they are not missing a proprietary index.

Logic Flow for Non-Indexed Compounds

SearchLogic Start Target: 3-(4-Ethylthiophenyl) isonicotinic acid Step1 Exact Name Search (PubChem/SciFinder) Start->Step1 Decision Hit Found? Step1->Decision Yes Use CAS RN Decision->Yes Yes No Substructure Search Decision->No No Step2 Search Precursor A (3-Bromoisonicotinic acid) No->Step2 Step3 Search Precursor B (Boronic Acid) No->Step3 Synthesis Define Synthesis Route (Suzuki Coupling) Step2->Synthesis Step3->Synthesis

Figure 2: Decision matrix for handling non-indexed chemical entities in drug discovery.

Applications & Bioisosterism

The 3-arylisonicotinic acid motif is a privileged scaffold in medicinal chemistry, often serving as a bioisostere for biaryl carboxylic acids found in:

  • Antitubercular Agents: Isonicotinic acid hydrazide (Isoniazid) analogs.

  • Kinase Inhibitors: The pyridine nitrogen provides a key hydrogen bond acceptor for the hinge region of kinases.

  • P2X7 Antagonists: Biaryl amides derived from this acid core.

References
  • Sigma-Aldrich. Product Specification: 3-Bromoisonicotinic acid (CAS 13959-02-9).[2] Retrieved from [3]

  • Thermo Fisher Scientific (Alfa Aesar). Product Specification: 4-(Ethylthio)phenylboronic acid (CAS 145349-76-4).[1] Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • PubChem. Compound Summary: Isonicotinic Acid (CAS 55-22-1).[4] Retrieved from

Sources

Technical Monograph: Biological Activity & Synthetic Utility of 3-Aryl Isonicotinic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity of 3-Aryl Isonicotinic Acids Content Type: Technical Monograph Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Privileged Biaryl Scaffold

The 3-aryl isonicotinic acid (3-arylpyridine-4-carboxylic acid) scaffold represents a critical "privileged structure" at the intersection of agrochemistry and medicinal chemistry. Its utility stems from the specific orthogonal positioning of the aryl ring relative to the pyridine core, which induces a non-planar conformation essential for binding selectivity.

In agrochemistry , the free acid functions as a synthetic auxin, mimicking indole-3-acetic acid (IAA) to dysregulate plant growth via the TIR1/AFB signaling pathway. In medicinal chemistry , the scaffold serves as a bioisostere for biaryl systems, with amide and hydrazide derivatives exhibiting potent inhibition of Xanthine Oxidase (XO) and modulation of oxidative stress pathways (ROS inhibition).

This guide dissects the structure-activity relationships (SAR), mechanistic pathways, and validated synthetic protocols for this versatile chemical class.

Chemical Space & Structure-Activity Relationship (SAR)

The biological activity of 3-aryl isonicotinic acids is governed by the steric and electronic interplay between the C3-aryl substituent and the C4-carboxylate.

Conformational Locking

Unlike planar pyridine derivatives, the 3-aryl substituent forces the C4-carboxylate out of coplanarity with the pyridine ring due to steric clash (atropisomerism potential). This "twisted" conformation is critical for:

  • Receptor Docking: Fits into hydrophobic pockets of enzymes like Xanthine Oxidase where planar analogs fail.

  • Solubility: Disrupts crystal lattice packing, improving solubility compared to planar isomers.

Functional Divergence
Functional Group (C4)Primary Biological DomainMechanism of ActionKey Target
Free Acid (-COOH) AgrochemistryAuxin MimicryTIR1 Ubiquitin Ligase
Amide (-CONHR) Pharma (Metabolic)Enzyme InhibitionXanthine Oxidase (XO)
Hydrazide (-CONHNH2) Pharma (Inflammation)ROS ScavengingPeroxidase / COX-2

Agrochemical Application: Synthetic Auxins[1][2]

Mechanism of Action

3-Aryl isonicotinic acids function as auxinic herbicides . They mimic the natural hormone IAA but possess greater metabolic stability, leading to lethal accumulation in plant tissues.

  • Receptor: The molecule binds to the TIR1 (Transport Inhibitor Response 1) F-box protein.

  • Signal Transduction: Binding promotes the recruitment of Aux/IAA transcriptional repressors to the SCF^TIR1 complex.

  • Outcome: Ubiquitination and degradation of Aux/IAA repressors releases ARF (Auxin Response Factors), causing uncontrolled gene expression, epinasty, and cell death.

Visualization: Auxin Signaling Pathway

AuxinPath Herbicide 3-Aryl Isonicotinic Acid TIR1 TIR1 (F-Box Protein) Herbicide->TIR1 Binds Complex SCF-TIR1 Complex TIR1->Complex Stabilizes AuxIAA Aux/IAA Repressor Complex->AuxIAA Recruits Ubiquitin Ubiquitination AuxIAA->Ubiquitin Targeted Proteasome 26S Proteasome Ubiquitin->Proteasome Degradation ARF ARF Transcription Factor Proteasome->ARF Releases Inhibition Growth Uncontrolled Growth (Epinasty/Death) ARF->Growth Gene Activation

Caption: Mechanism of auxinic herbicide action.[1] The 3-aryl isonicotinic acid acts as a "molecular glue" between TIR1 and Aux/IAA repressors.

Pharmaceutical Application: Enzyme Inhibition

Xanthine Oxidase (XO) Inhibition

The most validated pharmaceutical application of the 3-aryl isonicotinic acid scaffold is in the treatment of hyperuricemia (gout).

  • Compound Class: N-phenylisonicotinamide derivatives.

  • Mechanism: The pyridine nitrogen interacts with the molybdenum center of XO, while the 3-aryl group occupies the hydrophobic pocket, mimicking the substrate hypoxanthine but preventing turnover.

  • Potency: Derivatives with a 3-(1H-tetrazol-1-yl)phenyl group have demonstrated

    
     values in the nanomolar range (0.031 
    
    
    
    M), comparable to clinical standards like Topiroxostat.
Anti-Inflammatory & ROS Scavenging

Hydrazide derivatives of 3-aryl isonicotinic acid exhibit dual activity:

  • Direct ROS Scavenging: The hydrazide moiety acts as a hydrogen donor, neutralizing superoxide anions and hydroxyl radicals.

  • COX-2 Inhibition: The biaryl scaffold fits the COX-2 active site, reducing prostaglandin synthesis.

Experimental Protocol: Synthesis & Evaluation

Synthesis: Suzuki-Miyaura Cross-Coupling

The most robust method for constructing the 3-aryl isonicotinic core is the Suzuki coupling of 3-bromoisonicotinic acid esters. Direct arylation of the free acid is possible but often suffers from catalyst poisoning; ester protection is recommended.

Protocol:

  • Reagents: Methyl 3-bromoisonicotinate (1.0 eq), Arylboronic acid (1.2 eq),

    
     (5 mol%), 
    
    
    
    (3.0 eq).
  • Solvent: Toluene:Ethanol:Water (4:1:1).

  • Procedure:

    • Degas solvents with

      
       for 30 mins (Critical: 
      
      
      
      inhibits Pd cycle).
    • Combine reactants in a sealed tube.

    • Heat to 90°C for 12 hours.

    • Workup: Filter through Celite, extract with EtOAc, wash with brine.

    • Hydrolysis: Treat ester with LiOH in THF/Water to yield the free acid.

Visualization: Synthetic Workflow

Synthesis Start Methyl 3-bromoisonicotinate Catalyst Pd(PPh3)4 / K2CO3 90°C, 12h Start->Catalyst Boronic Arylboronic Acid (Ar-B(OH)2) Boronic->Catalyst Intermediate Methyl 3-arylisonicotinate Catalyst->Intermediate Suzuki Coupling Hydrolysis LiOH / THF:H2O Intermediate->Hydrolysis Saponification Product 3-Aryl Isonicotinic Acid (Target Scaffold) Hydrolysis->Product Acidification (pH 3)

Caption: Optimized synthetic route via Suzuki-Miyaura coupling followed by saponification.

Biological Assay: Root Growth Inhibition (Auxin Activity)

To validate the herbicidal activity of the synthesized acid:

  • Subject: Arabidopsis thaliana (Col-0) seedlings.

  • Medium: 0.5x MS medium + 1% sucrose + 0.8% agar.

  • Treatment: Supplement plates with 0, 0.1, 1, 10, and 50

    
    M of the test compound.
    
  • Measurement: Transfer 5-day-old seedlings to treatment plates. Measure primary root elongation after 72 hours.

  • Endpoint: Calculate

    
     for root growth inhibition. A true auxin mimic will show severe inhibition and root hair proliferation at >1 
    
    
    
    M.

References

  • Pd(0)/PR3–Catalyzed Arylation of Nicotinic and Isonicotinic Acid Derivatives. Source: NIH / PMC. Context: Synthesis of 3-aryl derivatives for medicinal libraries.

  • Design, synthesis and biological evaluation of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives as novel xanthine oxidase inhibitors. Source: PubMed. Context: High potency of 3-aryl isonicotinamide derivatives against XO.

  • Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Source: MDPI Molecules. Context: Anti-inflammatory and ROS scavenging activity of isonicotinic hydrazides.

  • Auxin Herbicide Action: Lifting the Veil Step by Step. Source: PMC.[2] Context: Mechanism of pyridine carboxylic acids as auxin mimics via TIR1.

  • Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids. Source: PMC.[2] Context: Mechanistic details for the synthetic protocol.

Sources

Methodological & Application

Application Note: Synthesis of 3-(4-Ethylthiophenyl)isonicotinic Acid via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

This guide details the synthesis of 3-(4-Ethylthiophenyl)isonicotinic acid , a functionalized biaryl scaffold relevant to medicinal chemistry programs targeting P2X7 antagonists or kinase inhibitors.

The core challenge in this synthesis is the convergence of three distinct chemical hurdles:

  • Steric Hindrance: The 3-position of the isonicotinic acid core is ortho-substituted relative to the carboxylic acid and adjacent to the pyridine nitrogen, creating a sterically crowded environment for transmetalation.

  • Catalyst Poisoning: The target motif contains a thioether (ethylthio) group. Sulfur is a soft Lewis base with high affinity for Palladium (Pd), capable of displacing monodentate phosphine ligands and arresting the catalytic cycle (catalyst poisoning).

  • Zwitterionic Handling: The final product is an amphoteric pyridine carboxylic acid, making direct purification from crude reaction mixtures difficult due to solubility issues in standard organic solvents.

The Solution: We utilize a "Protect-Couple-Deprotect" strategy. By converting the 3-bromoisonicotinic acid to its methyl ester prior to coupling, we eliminate zwitterionic character, allowing for standard silica gel purification of the intermediate. To mitigate sulfur poisoning, we employ Pd(dppf)Cl₂ , a catalyst with a bidentate ferrocenyl ligand that resists displacement by the thioether moiety.

Retrosynthetic Analysis & Workflow

The synthesis is broken down into three discrete operational steps to maximize yield and purity.

SynthesisWorkflow Start 3-Bromoisonicotinic Acid Step1 Step 1: Esterification (MeOH, H2SO4) Start->Step1 Inter1 Methyl 3-bromoisonicotinate Step1->Inter1  Yield >90% Step2 Step 2: Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Inter1->Step2 Inter2 Methyl 3-(4-ethylthiophenyl) isonicotinate Step2->Inter2  Yield ~75-85% Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Final Target: 3-(4-Ethylthiophenyl) isonicotinic acid Step3->Final  Yield >90%

Figure 1: Three-stage synthetic workflow designed to bypass purification difficulties associated with zwitterionic intermediates.

Critical Experimental Considerations

Catalyst Selection: The Sulfur Problem

Thioethers (


) are "soft" ligands that can coordinate to the "soft" Pd(II) center. In systems using monodentate ligands like PPh₃ (e.g., Pd(PPh₃)₄), the sulfur atom can displace a phosphine ligand, forming an inactive species.

Protocol Choice: Pd(dppf)Cl₂·CH₂Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene palladium(II) dichloride).

  • Mechanism: The dppf ligand forms a rigid bidentate chelate with a large bite angle. This chelate effect significantly increases the thermodynamic stability of the Pd-P bonds, making it kinetically difficult for the thioether to displace the ligand and poison the catalyst [1].

Base and Solvent System[1]
  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ). Cesium is preferred for sterically hindered couplings due to its larger cation radius, which can assist in the transmetalation step, though
    
    
    is usually sufficient for this substrate.
  • Solvent: 1,4-Dioxane/Water (4:1) . The presence of water is mandatory to dissolve the inorganic base and activate the boronic acid (forming the boronate species

    
    ).
    

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 3-bromoisonicotinate

Objective: Mask the carboxylic acid to facilitate organic extraction.

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Reagents:

    • 3-Bromoisonicotinic acid: 5.0 g (24.7 mmol)

    • Methanol (anhydrous): 50 mL

    • Sulfuric acid (

      
      , conc.): 2.0 mL (Catalytic/Dehydrating)
      
  • Procedure:

    • Suspend the acid in Methanol.

    • Add

      
       dropwise (Exothermic!).
      
    • Reflux at 65°C for 12 hours. Monitor by TLC (50% EtOAc/Hexanes).

    • Workup: Cool to RT. Concentrate in vacuo to remove MeOH. Dilute residue with saturated

      
       (careful, gas evolution) until pH ~8. Extract with Ethyl Acetate (
      
      
      
      mL).
    • Purification: Dry combined organics over

      
      , filter, and concentrate.
      
    • Expected Yield: ~4.8 g (90%) as a white/off-white solid.

Step 2: Suzuki-Miyaura Coupling

Objective: Form the biaryl C-C bond while tolerating the sulfide.

  • Setup: 100 mL Schlenk flask or 3-neck RBF, purged with Nitrogen/Argon.

  • Reagents:

    • Methyl 3-bromoisonicotinate (from Step 1): 1.0 equiv (e.g., 1.0 g, 4.6 mmol)

    • 4-(Ethylthio)phenylboronic acid: 1.2 equiv (1.0 g, 5.5 mmol)

    • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂: 0.05 equiv (5 mol%)

    • Base:

      
      : 3.0 equiv (1.9 g)
      
    • Solvent: 1,4-Dioxane (20 mL) + Water (5 mL) (Degassed)

  • Procedure:

    • Degassing (Critical): Sparge the Dioxane/Water mixture with Argon for 15 mins before adding catalyst. Oxygen promotes homocoupling and catalyst decomposition.

    • Add halide, boronic acid, and base to the flask.

    • Add solvent.[1][2][3][4]

    • Add Pd catalyst last.

    • Heat to 90°C for 4–16 hours.

    • Monitoring: Check TLC.[5] The sulfide might cause a slight "trail" on silica; use UV and

      
       stain.
      
  • Workup:

    • Cool to RT. Filter through a pad of Celite to remove Pd black (rinse with EtOAc).

    • Partition filtrate between EtOAc and Water. Wash organic layer with Brine.

    • Dry (

      
      ) and concentrate.
      
  • Purification:

    • Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes/EtOAc gradient (0%

      
       30% EtOAc).
      
    • Expected Yield: 75–85%.

Step 3: Hydrolysis to Final Acid

Objective: Reveal the carboxylic acid.

  • Reagents:

    • Coupling Product (Step 2): 1.0 equiv

    • Lithium Hydroxide (

      
      ): 3.0 equiv
      
    • Solvent: THF/Water (3:1)

  • Procedure:

    • Dissolve ester in THF/Water. Add LiOH.

    • Stir at Room Temperature (or mild heat 40°C) for 2–4 hours.

  • Isolation (Isoelectric Precipitation):

    • Concentrate to remove THF.

    • Cool the aqueous residue to 0°C.

    • Acidify carefully with 1M HCl to pH 3–4 (the isoelectric point of isonicotinic acid derivatives).

    • The product should precipitate as a white/pale yellow solid.

    • Filter, wash with cold water, and dry under high vacuum.

Mechanistic Insight & Troubleshooting

The following diagram illustrates the catalytic cycle and the specific role of the bidentate ligand in preventing sulfur poisoning.

SuzukiMechanism Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br Poison Sulfur Poisoning Trap (Pd-S coordination) Pd0->Poison + R-S-R (Reversible) TransMet Transmetalation (Base + Boronic Acid) OxAdd->TransMet + Ar'-B(OH)3 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Poison->Pd0 Heat/Strong Ligand (dppf)

Figure 2: Suzuki catalytic cycle. Note the "Poisoning Trap" where sulfur coordinates to Pd. Using dppf (bidentate) ensures the equilibrium shifts back to the active cycle.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst Poisoning (Sulfur)Increase catalyst loading to 10 mol%. Ensure effective degassing. Switch to Pd(OAc)₂ + SPhos (Buchwald ligand).
Protodeboronation Unstable Boronic AcidUse 4-(ethylthio)phenylboronic acid pinacol ester instead of free acid. Use anhydrous conditions (DMF/CsF).
Homocoupling (Ar-Ar) Oxygen presenceRe-degas solvents. Ensure system is under positive Argon pressure.
Product is Sticky/Oil Residual Solvent/ImpuritiesTriturate the final acid with Diethyl Ether or Pentane to induce crystallization.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Ishiyama, T., et al. (1995). Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: A direct procedure for arylboronic esters. The Journal of Organic Chemistry, 60(23), 7508-7510. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Context on bulky ligands for deactivated substrates). Link

  • Dubbaka, S. R., & Vogel, P. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Sulfonyl Chlorides with Organoboronic Acids. Organic Letters, 5(6), 953-955. (Context on sulfur tolerance). Link

Sources

Application Note: Suzuki-Miyaura Cross-Coupling of 3-Bromoisonicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cross-coupling of 3-bromoisonicotinic acid (3-bromo-4-pyridinecarboxylic acid) presents a unique intersection of electronic and steric challenges. Unlike standard phenyl halides, this substrate features an electron-deficient pyridine ring, a potential catalyst-poisoning nitrogen atom, and a bulky, coordinating carboxylic acid group ortho to the reaction site.

This guide provides two distinct, field-validated workflows:

  • Protocol A (The "Robust" Route): Esterification followed by coupling. Recommended for scale-up and GMP environments where purification ease is paramount.

  • Protocol B (The "Direct" Route): Direct coupling of the free acid. Recommended for rapid analog generation or "green" chemistry applications to minimize step count.

Mechanistic Challenges & Strategic Solutions

The "Ortho-Acid" Problem

The 3-position of the pyridine ring is electronically similar to a deactivated benzene ring, making oxidative addition slower than in 2- or 4-halopyridines. However, the primary failure mode in this specific substrate is Protodeboronation and Catalyst Sequestration .

  • Zwitterionic Interference: In basic media, the free acid exists as a carboxylate (

    
    ). This anionic species can coordinate to the Palladium(II) center, displacing the phosphine ligand and forming an unreactive "palladacycle" resting state.
    
  • Solubility Mismatch: The zwitterionic nature of the starting material often requires highly polar solvents (water, alcohols) which may hydrolyze sensitive boronic esters.

Catalyst Selection Logic
  • Ligand: We utilize SPhos or XPhos (Buchwald dialkylbiaryl phosphines). Their bulky nature prevents the pyridine nitrogen from coordinating to the Pd center, while their electron-richness accelerates the oxidative addition into the C-Br bond.

  • Pre-catalyst: Pd(dppf)Cl₂·DCM is the workhorse for Protocol A due to its stability and resistance to chelation. For Protocol B, Pd(OAc)₂ + SPhos generates the active species in situ, crucial for overcoming the steric bulk of the free acid.

Visualization: Mechanistic Pathway[1]

The following diagram illustrates the competitive pathways and the necessity of ligand bulk to prevent catalyst poisoning.

SuzukiMechanism Start 3-Bromoisonicotinic Acid/Ester OxAdd Oxidative Addition (Pd-Br Species) Start->OxAdd + Pd(0) Pd0 Pd(0)L2 Active Species Pd0->Start Ligand Dissociation Poison Catalyst Poisoning (N-Coordination) OxAdd->Poison Low Steric Ligand (e.g., PPh3) TransMet Transmetallation (Rate Limiting) OxAdd->TransMet Bulky Ligand (e.g., SPhos) + Boronic Acid RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle highlighting the critical divergence point where bulky ligands prevent N-coordination poisoning.

Protocol A: The "Robust" Route (Via Methyl Ester)

Applicability: High-value synthesis, Scale-up (>10g), GMP intermediates. Rationale: Masking the acid eliminates catalyst coordination and improves solubility in standard organic solvents.

Step 1: Esterification (Standard)

Reflux 3-bromoisonicotinic acid in MeOH with catalytic H₂SO₄ (3 equiv) for 12h. Isolate via neutralization and filtration.

Step 2: Cross-Coupling Protocol

Reagents:

  • Substrate: Methyl 3-bromoisonicotinate (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][2]·DCM (3-5 mol%)

  • Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (9:1 v/v)

Procedure:

  • Charge: In a reaction vial equipped with a stir bar, combine the ester, boronic acid, base, and Pd catalyst.

  • Inert: Seal the vial and purge with Nitrogen/Argon for 5 minutes.

  • Solvent: Add the degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat the block to 90°C for 4–12 hours. Monitor by LCMS (Look for consumption of Br-starting material; mass shift M-Br+Ar).

  • Work-up:

    • Cool to RT.

    • Filter through a pad of Celite (elute with EtOAc).

    • Wash filtrate with Brine. Dry over Na₂SO₄.

    • Concentrate and purify via Flash Chromatography (Hexane/EtOAc gradient).

Step 3: Hydrolysis (If Free Acid is Desired) Treat the coupled ester with LiOH (2.0 equiv) in THF/Water (1:1) at RT for 2h. Acidify to pH 3-4 to precipitate the product.

Protocol B: The "Direct" Route (Free Acid Coupling)

Applicability: Rapid screening, Library generation, "Green" chemistry. Rationale: Uses water-soluble bases and specific ligands to couple the zwitterion directly.

Reagents:

  • Substrate: 3-Bromoisonicotinic acid (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.3 equiv)

  • Catalyst Source: Pd(OAc)₂ (5 mol%)

  • Ligand: SPhos (10 mol%) - Critical for preventing poisoning

  • Base: K₃PO₄ (3.5 equiv) - Phosphate buffers the pH effectively

  • Solvent: n-Butanol : Water (1:1 v/v) or Toluene : Water (3:1)

Procedure:

  • Pre-complexation: In a separate small vial, dissolve Pd(OAc)₂ and SPhos in the organic solvent portion. Stir for 5 mins under Argon to generate the active catalyst (solution turns yellow/orange).

  • Main Charge: Add the Acid, Boronic Acid, and K₃PO₄ to the reaction vessel.

  • Combine: Add the catalyst solution and the water to the main vessel.

  • Reaction: Heat vigorously to 100°C for 16–24 hours. Note: Higher temperature is required to solubilize the carboxylate salt.

  • Work-up (Critical Step):

    • The reaction mixture will be basic (pH ~10-12).

    • Filter through Celite to remove Pd black.

    • Isoelectric Precipitation: Carefully add 1M HCl dropwise to the filtrate while monitoring pH.

    • The target product (3-arylisonicotinic acid) usually precipitates at pH 3.5 – 4.5 .

    • Filter the solid. If no precipitate forms, extract the acidified aqueous layer with n-Butanol or EtOAc/iPrOH (3:1).

Data Summary & Troubleshooting

ParameterProtocol A (Ester)Protocol B (Acid)
Reaction Time 4 - 12 Hours16 - 24 Hours
Typical Yield 85 - 95%60 - 75%
Purification Standard Silica ColumnIsoelectric Precipitation / HPLC
Water Tolerance ModerateHigh
Primary Failure Hydrolysis of ester (if too basic)Protodeboronation of boronic acid
Troubleshooting Guide (Self-Validating Checks)
  • Issue: Black precipitate forms immediately upon heating.

    • Cause: Catalyst decomposition ("Pd Black").

    • Fix: Ensure thorough degassing. Switch to Protocol B with SPhos (higher stability).

  • Issue: Starting material consumed, but no product (Protodeboronation).

    • Cause: Reaction temperature too high for the specific boronic acid.

    • Fix: Add the boronic acid in portions (e.g., 0.5 equiv at T=0, 0.5 equiv at T=2h). Use Boronic Esters (Pinacol) instead of acids.

  • Issue: Product stays in aqueous phase.

    • Cause: Product is amphoteric.

    • Fix: Do not use simple extraction. Use n-Butanol for extraction or evaporate to dryness and use reverse-phase chromatography (C18).

Workflow Diagram: Method Selection

SelectionWorkflow Start Start: 3-Bromoisonicotinic Acid Decision1 Is the final target an Ester? Start->Decision1 MethodA Use Protocol A (Esterification -> Coupling) Decision1->MethodA Yes Decision2 Is scale > 10g? Decision1->Decision2 No (Target is Acid) MethodB Use Protocol B (Direct Acid Coupling) Decision2->MethodA Yes (Better Purification) Decision2->MethodB No (Faster Route)

Figure 2: Decision matrix for selecting the optimal synthetic pathway.

References

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Li, H., et al. (2015). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Free Carboxylic Acids.[3] Organic Letters, 17(14), 3616–3619. Link

  • Malinowski, Z., et al. (2011). Optimizations of the Suzuki coupling of 3-bromopyridine with potassium phenyltrifluoroborate in aqueous media. Reaction Kinetics, Mechanisms and Catalysis, 104, 393–403. Link

Sources

Application Note: Palladium-Catalyzed Synthesis of 3-Substituted Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Palladium-Catalyzed Synthesis of 3-Substituted Pyridines Content Type: Advanced Application Note & Protocol Guide

Executive Summary

The 3-substituted pyridine moiety is a privileged scaffold in medicinal chemistry, serving as a bioisostere for benzene rings to improve solubility and metabolic stability in drug candidates. However, functionalizing the C3 (meta) position is synthetically distinct from the more reactive C2 and C4 positions. While nucleophilic aromatic substitution favors C2/C4, the C3 position behaves electronically more like a deactivated benzene ring, making Palladium-catalyzed cross-coupling the methodology of choice.

This guide details the strategic synthesis of 3-substituted pyridines, addressing the primary challenge: Catalyst Deactivation via Nitrogen Coordination. We provide robust protocols for Suzuki-Miyaura coupling (the industry standard) and direct C-H activation (the atom-economical alternative).

Mechanistic Insight: The "Pyridine Problem"

The Challenge: Competitive Coordination

In standard Pd-catalysis, the pyridine nitrogen lone pair is a competent ligand. It can displace phosphines or coordinate to the open site of the Pd(II) intermediate, forming a stable, unreactive "dead" complex. This arrests the catalytic cycle, requiring higher temperatures or catalyst loadings.

The Solution: Steric Bulk & Electronic Bias

To bypass this, modern protocols utilize:

  • Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos): These create a steric wall that prevents the pyridine nitrogen from binding to the palladium center while facilitating oxidative addition.

  • Chelating Ligands (e.g., 1,10-Phenanthroline): Used in C-H activation to enforce a geometry that favors

    
    -coordination over 
    
    
    
    -coordination.
Visualization: Catalytic Cycle & Inhibition Pathways

Pd_Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + 3-Bromopyridine TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Boronic Acid/Base Dead CATALYST POISONING (Pyridine N-bound Pd complex) OxAdd->Dead Pyridine N-Coordination RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regenerates Pd(0) Dead->OxAdd Reversible (High T)

Figure 1: The catalytic cycle for Suzuki coupling of 3-bromopyridine. The red path indicates the formation of an off-cycle resting state caused by nitrogen coordination, which must be destabilized by ligand choice.

Method A: Suzuki-Miyaura Cross-Coupling (Standard Protocol)

Best For: Late-stage functionalization, high functional group tolerance, and scale-up.

Critical Parameters
ParameterRecommendationRationale
Catalyst Source Pd(OAc)₂ or Pd₂(dba)₃Air-stable precursors that generate active Pd(0) in situ.
Ligand SPhos or XPhos Buchwald biaryl phosphines prevent N-coordination and accelerate coupling of deactivated aryl chlorides/bromides.
Base K₃PO₄ (anhydrous)Milder than alkoxides; minimizes hydrolytic deborylation.
Solvent Toluene/Water (10:1)Biphasic system solubilizes inorganic base while protecting the catalyst.
Step-by-Step Protocol

Reaction: 3-Bromopyridine + Phenylboronic Acid


 3-Phenylpyridine
  • Preparation (In Glovebox or Schlenk Line):

    • To a 25 mL oven-dried Schlenk tube equipped with a magnetic stir bar, add:

      • 3-Bromopyridine: 1.0 mmol (158 mg)

      • Phenylboronic acid: 1.2 mmol (146 mg)

      • K₃PO₄ (finely ground): 2.0 mmol (424 mg)

      • Pd(OAc)₂: 1 mol% (2.2 mg)

      • SPhos: 2 mol% (8.2 mg)

    • Note: Pre-mixing Pd and Ligand in a small amount of solvent for 5 mins ensures active catalyst formation.

  • Solvent Addition:

    • Evacuate and backfill with Argon (3 cycles).[1]

    • Add Toluene (4.0 mL) and degassed Water (0.4 mL).

  • Reaction:

    • Seal the tube and heat to 100 °C for 12–18 hours.

    • Monitoring: Check via TLC (EtOAc/Hexane) or LC-MS. 3-substituted pyridines often streak on silica; add 1% Et₃N to the eluent.

  • Workup:

    • Cool to room temperature.[2][3]

    • Dilute with EtOAc (20 mL) and wash with water (10 mL).

    • Crucial Step: Wash the organic layer with 10% aqueous Na₂CO₃ to remove unreacted boronic acid.

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Flash chromatography (Hexanes:EtOAc gradient).[3]

    • Yield Expectation: 85–95%.

Method B: Pd-Catalyzed C-H Arylation (Advanced Protocol)

Best For: Atom economy, synthesis from unsubstituted pyridine, academic exploration. Mechanism: Concerted Metalation-Deprotonation (CMD) or Oxidative Coupling.

Workflow Logic

CH_Activation Substrate Pyridine (Excess) Step1 Ligand Exchange (Phen-Pd-OAc) Substrate->Step1 Cat Pd(OAc)2 + 1,10-Phenanthroline Cat->Step1 Oxidant Ag2CO3 or O2 Step2 C3-H Activation (CMD Mechanism) Oxidant->Step2 H+ scavenger Step1->Step2 + Arene Product 3-Arylpyridine Step2->Product

Figure 2: Workflow for direct C-H arylation. Note that C3 selectivity is achieved because the C2/C4 positions are too electron-deficient for electrophilic palladation, while the N-coordination is blocked or labile under specific ligand environments.

Protocol (Oxidative Coupling)
  • Setup:

    • Combine Pyridine (as solvent/reactant, 20 equiv) and Arene (1.0 equiv) in a pressure tube.

    • Add Pd(OAc)₂ (10 mol%) and 1,10-Phenanthroline (10 mol%).

    • Add Oxidant: Ag₂CO₃ (2.0 equiv).

  • Execution:

    • Heat to 140 °C under air or O₂ atmosphere for 24h.

  • Note: This method suffers from lower yields compared to Suzuki coupling but is valuable for rapid library generation without pre-functionalized handles.

Method C: Negishi Coupling (Alternative)

Best For: Substrates sensitive to base (Suzuki uses base) or when using highly reactive pyridyl halides.

  • Reagents: 3-Bromopyridine + Arylzinc halide (ArZnX).

  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.[3]

  • Advantage: Reaction proceeds at room temperature or mild heat (60 °C).

  • Protocol Note: Generate the organozinc reagent fresh via transmetallation (Ar-Li + ZnCl₂) or direct insertion (Ar-I + Zn dust).

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning by Pyridine N.Switch to SPhos or XPhos (bulky ligands). Increase temperature to 110°C to promote ligand dissociation.
Protodeborylation Boronic acid instability.Use Boronic Esters (Pinacol) instead of acids. Switch base to K₃PO₄ or KF.
Homocoupling (Ar-Ar) Oxidative coupling of boronic acid.Degass solvents thoroughly (freeze-pump-thaw). Avoid excess O₂.
Streaking on Column Pyridine interaction with Silica.Pre-wash silica with 1% Et₃N in Hexanes. Use MeOH/DCM gradients for polar products.

References

  • BenchChem. Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine. Retrieved from

  • Ye, M., et al. (2016). Pd(II)-Catalyzed C3-Selective Arylation of Pyridine with (Hetero)arenes.[4] Organic Letters. Retrieved from

  • Malinowski, J. T., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation.[5][6][7] ChemRxiv. Retrieved from

  • Organic Syntheses. 5-Methyl-2,2'-Bipyridine via Negishi Coupling. Retrieved from

  • Beilstein J. Org. Chem. (2018).[5] Mechanistic aspects regarding the Suzuki–Miyaura reaction. Retrieved from

Sources

Application Note: Synthesis of 2-(4-(Ethylthio)phenyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the reagents and protocols for synthesizing 2-(4-(ethylthio)phenyl)isonicotinic acid , a privileged biaryl scaffold found in anti-tubercular agents (analogs of Ethionamide/Isoniazid) and kinase inhibitors.

Unlike simple esterifications, this synthesis requires the construction of a C-C bond between an electron-deficient pyridine ring and a sulfur-rich phenyl ring. This presents specific challenges: catalyst poisoning by sulfur , protodeboronation , and regioselectivity on the pyridine core. This guide prioritizes a Suzuki-Miyaura cross-coupling approach using high-turnover Pd-catalysts resistant to thioether coordination, followed by controlled saponification.

Retrosynthetic Analysis & Strategy

The target molecule is disconnected at the biaryl bond. The electron-deficient nature of the isonicotinic acid core makes the 2-position susceptible to oxidative addition when halogenated.

  • Strategy: Palladium-catalyzed cross-coupling.

  • Electrophile: Methyl 2-chloroisonicotinate (more stable/soluble than the free acid).

  • Nucleophile: 4-(Ethylthio)phenylboronic acid.

  • Critical Control Point: The sulfur atom on the nucleophile can coordinate to Pd(0), arresting the catalytic cycle. Reagent selection must mitigate this "soft-soft" interaction.

Retrosynthesis Target Target: 2-(4-(ethylthio)phenyl) isonicotinic acid Precursor Intermediate: Methyl 2-(4-(ethylthio)phenyl) isonicotinate Target->Precursor Hydrolysis (LiOH) Fragment1 Electrophile: Methyl 2-chloroisonicotinate Precursor->Fragment1 Suzuki Coupling (Pd-cat) Fragment2 Nucleophile: 4-(Ethylthio)phenylboronic acid Precursor->Fragment2 +

Figure 1: Retrosynthetic disconnection showing the ester intermediate strategy to avoid catalyst inhibition by the free carboxylic acid.

Critical Reagent Selection (E-E-A-T)

The success of this synthesis hinges on three reagent choices designed to overcome the "Sulfur Problem" and the "Pyridine Problem."

The Catalyst: Pd(dppf)Cl₂·CH₂Cl₂
  • Selection: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II).

  • Causality: Standard catalysts like Pd(PPh₃)₄ are prone to rapid deactivation by thioethers (sulfur displaces the phosphine ligands). The bidentate dppf ligand has a large bite angle and binds tightly to Palladium, preventing the ethylthio group from sequestering the metal center.

  • Alternative: Pd(OAc)₂ + XPhos (for sterically demanding or highly deactivated substrates).

The Base: Cesium Carbonate (Cs₂CO₃)
  • Selection: Anhydrous Cs₂CO₃.

  • Causality: The "Cesium Effect" improves solubility in organic solvents (like dioxane) compared to K₂CO₃. This ensures a higher concentration of the active boronate species, accelerating the transmetallation step before protodeboronation can occur.

The Solvent System: 1,4-Dioxane / Water (4:1)
  • Selection: Degassed mixture.

  • Causality: Water is required to activate the boronic acid (forming the boronate species). Dioxane provides the high boiling point (101°C) necessary to overcome the activation energy of the electron-poor pyridine chloride oxidative addition.

Reagent Table
ReagentCAS No.[1][2]Equiv.RoleCritical Quality Attribute
Methyl 2-chloroisonicotinate 58481-17-71.0ElectrophilePurity >98%; Free of acid impurities.
4-(Ethylthio)phenylboronic acid 957062-72-51.2NucleophileStore under N₂; Check for dehydration (boroxine).
Pd(dppf)Cl₂·CH₂Cl₂ 95464-05-40.05CatalystRed/Orange solid; Black indicates decomposition.
Cesium Carbonate 534-17-83.0BaseAnhydrous; Finely ground powder.
1,4-Dioxane 123-91-1SolventMediumMUST be degassed (Sparged with Ar/N₂).

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling

Objective: Synthesize Methyl 2-(4-(ethylthio)phenyl)isonicotinate.

Safety Warning: 1,4-Dioxane is a suspected carcinogen. Perform all operations in a fume hood.

  • Setup:

    • Equip a 100 mL 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, reflux condenser, and a rubber septum.

    • Connect the top of the condenser to a Schlenk line (Nitrogen/Vacuum manifold).

  • Loading (Solid Reagents):

    • Add Methyl 2-chloroisonicotinate (1.71 g, 10.0 mmol).

    • Add 4-(Ethylthio)phenylboronic acid (2.18 g, 12.0 mmol).

    • Add Cs₂CO₃ (9.77 g, 30.0 mmol).

    • Note: Do not add the catalyst yet.

  • Degassing (Crucial Step):

    • Add 1,4-Dioxane (40 mL) and Distilled Water (10 mL) via syringe.

    • Submerge the flask in an ultrasonic bath for 5 minutes to dissolve/disperse solids.

    • Perform 3 cycles of "Freeze-Pump-Thaw" OR sparge the solution vigorously with Argon for 20 minutes.

    • Why: Oxygen promotes homocoupling of boronic acids and oxidizes the phosphine ligands.

  • Catalysis:

    • Under a positive stream of Nitrogen, remove the septum briefly and add Pd(dppf)Cl₂·CH₂Cl₂ (408 mg, 0.5 mmol, 5 mol%).

    • Reseal immediately.

  • Reaction:

    • Heat the mixture to 90°C in an oil bath.

    • Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.

    • Reaction Time: Typically 4–16 hours. The starting chloride (Rf ~0.6) should disappear; the product (fluorescent blue under UV) will appear at Rf ~0.4.

  • Workup:

    • Cool to room temperature.[3]

    • Filter the mixture through a pad of Celite to remove Palladium black and inorganic salts. Wash the pad with EtOAc (50 mL).

    • Concentrate the filtrate under reduced pressure.

    • Redissolve in EtOAc (100 mL) and wash with Water (2 x 50 mL) and Brine (50 mL).

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Flash Column Chromatography: Silica Gel (230-400 mesh).

    • Gradient: 0% → 30% EtOAc in Hexanes.

    • Yield Target: 75–85% as a pale yellow solid.

Protocol B: Saponification (Hydrolysis)

Objective: Convert the methyl ester to the free 2-(4-(ethylthio)phenyl)isonicotinic acid.

  • Dissolution:

    • Dissolve the ester (2.73 g, 10.0 mmol) from Protocol A in THF (30 mL) and Methanol (10 mL).

  • Hydrolysis:

    • Add a solution of Lithium Hydroxide Monohydrate (LiOH·H₂O, 1.26 g, 30.0 mmol) in Water (10 mL).

    • Stir at Room Temperature for 2–4 hours.

    • Check: TLC should show the disappearance of the ester and a baseline spot (the carboxylate salt).

  • Acidification & Isolation:

    • Concentrate the reaction mixture to remove THF/MeOH (approx. 10-15 mL volume remaining).

    • Cool the aqueous residue in an ice bath (0°C).

    • Slowly add 1M HCl dropwise until pH reaches ~3–4.

    • Observation: The product will precipitate as a white/off-white solid.

  • Filtration:

    • Filter the solid using a Büchner funnel.

    • Wash the cake with cold water (2 x 10 mL) and cold diethyl ether (10 mL) to remove lipophilic impurities.

    • Dry in a vacuum oven at 50°C overnight.

QC & Validation Parameters

TestMethodAcceptance Criteria
Identity 1H NMR (DMSO-d6)δ ~13.5 (br s, 1H, COOH), 8.8 (d, 1H, Pyr-H), 8.3 (s, 1H, Pyr-H), 8.1 (d, 2H, Ar-H), 7.4 (d, 2H, Ar-H), 3.0 (q, 2H, S-CH2), 1.3 (t, 3H, CH3).
Purity HPLC (C18, ACN/H2O)>95% Area under curve at 254 nm.
Pd Residue ICP-MS<20 ppm (Required for biological assays).

Troubleshooting & Optimization Logic

Troubleshooting Start Issue: Low Yield in Coupling Check1 Is Starting Material Remaining? Start->Check1 Check2 Is Protodeboronation observed? (Formation of Ethylthiobenzene) Check1->Check2 Yes Action3 Oxidative Addition Failure. Action: Switch solvent to n-Butanol Increase Temp to 110°C Check1->Action3 No (Unidentified byproducts) Action1 Catalyst Poisoning by Sulfur. Action: Increase Cat. loading to 10% OR Switch to Pd(OAc)2/SPhos Check2->Action1 No (Reaction stalled) Action2 Base/Temp Issue. Action: Switch to K3PO4 Lower Temp to 80°C Check2->Action2 Yes

Figure 2: Decision tree for troubleshooting low yields in the Suzuki coupling step.

Common Pitfalls
  • Sulfur Oxidation: If the reaction is not strictly oxygen-free, the ethylthio ether can oxidize to the sulfoxide (S=O) or sulfone (O=S=O). This changes the polarity and biological activity.

    • Detection: Check LC-MS for M+16 or M+32 peaks.

    • Prevention: Rigorous degassing; add antioxidants like BHT if necessary.

  • Palladium Scavenging: The pyridine nitrogen and the thioether sulfur are excellent ligands. Simple filtration often leaves high residual Pd.

    • Solution: Treat the organic layer with SiliaMetS® Thiol or Trimercaptotriazine (TMT) resin before final evaporation.

References

  • Suzuki-Miyaura Coupling Mechanism & Catalyst Selection: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Synthesis of Isonicotinic Acid Derivatives for TB (Ethionamide Analogs): Sinha, N., et al. (2005).[4] Synthesis of Isonicotinic Acid Hydrazides as Antituberculosis Agents.[1][4][5][6][7][8] Bioorganic & Medicinal Chemistry Letters, 15(6), 1573-1576.[4] [Link]

  • Handling Sulfur in Palladium Catalysis: Dubois, F., et al. (2010). Poisoning of Palladium Catalysts by Sulfur-Containing Compounds. Journal of Catalysis, 269(1), 1-10. [Link]

  • Protocol for Hydrolysis of Pyridine Esters: Koltun, D. O., et al. (2020). Discovery of potent and selective inhibitors of calmodulin-dependent kinase.[3] Bioorganic & Medicinal Chemistry Letters, 30, 127040.[3] [Link][3]

Sources

Introduction: The Pyridine Challenge & The Microwave Solution

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of Isoniazid & Isonicotinic Acid Derivatives

Abstract This technical guide details the accelerated synthesis of isonicotinic acid (INA) derivatives using microwave-assisted organic synthesis (MAOS). Focusing on high-value antitubercular scaffolds (isoniazid analogs) and cross-coupled pyridine structures, this document provides optimized protocols that reduce reaction times from hours to minutes while improving selectivity. We analyze the dielectric heating mechanisms specific to pyridine-based systems and provide self-validating workflows for drug discovery applications.

Isonicotinic acid derivatives are cornerstones of medicinal chemistry, most notably Isoniazid (INH) , a first-line antitubercular agent.[1] However, functionalizing the electron-deficient pyridine ring via conventional thermal methods often requires harsh reflux conditions (6–12 hours), leading to byproduct formation and thermal degradation of sensitive functional groups.

Why Microwave?

  • Dielectric Heating: Pyridine has a moderate dipole moment (~2.2 D) and couples well with microwave irradiation (2.45 GHz). However, the real efficiency comes from the solvent. Polar solvents like ethanol (tan

    
     = 0.941) or water (tan 
    
    
    
    = 0.123) allow for rapid superheating above the boiling point in sealed vessels.
  • Selectivity: Rapid heating profiles minimize the "wall effect" seen in oil baths, reducing carbonization and promoting cleaner conversion of the carboxylic acid or ester moieties.

Core Protocols

Protocol A: Rapid Synthesis of Isonicotinic Acid Hydrazide (Isoniazid)

Target: Conversion of ester/acid to hydrazide scaffold.

Mechanism: Nucleophilic acyl substitution. The microwave energy overcomes the activation barrier of the unreactive ester/acid carbonyl attached to the electron-withdrawing pyridine ring.

Materials:

  • Ethyl isonicotinate (10 mmol)

  • Hydrazine hydrate (99%, 15 mmol)

  • Ethanol (Absolute, 3 mL)

  • Equipment: Single-mode microwave reactor (e.g., Biotage Initiator or CEM Discover) utilizing 10 mL sealed crimp-top vials.

Step-by-Step Methodology:

  • Loading: Dissolve ethyl isonicotinate (1.51 g) in ethanol (3 mL) in a 10 mL microwave vial.

  • Reagent Addition: Add hydrazine hydrate (0.75 g) dropwise. Caution: Hydrazine is toxic and a reducing agent.

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation:

    • Temperature: 120 °C

    • Pressure Limit: 15 bar

    • Time: 5 minutes (Hold time)

    • Stirring: High (600 rpm)

  • Work-up: Cool to room temperature (compressed air cooling). The product often crystallizes directly upon cooling. If not, reduce volume by 50% under vacuum and chill.

  • Purification: Filter the white crystals, wash with cold ethanol (2 x 5 mL).

    • Expected Yield: >90%[2]

    • Conventional Comparison: Refluxing for 4–6 hours yields ~70–80%.

Protocol B: Library Generation of Schiff Bases (Hydrazones)

Target: Functionalization of Isoniazid (Protocol A product) with aromatic aldehydes.

Rationale: Hydrazone formation is reversible. Microwave irradiation drives the equilibrium forward rapidly, often sequestering water in the superheated solvent phase or driving it into the headspace, mimicking a Dean-Stark effect in a closed system.

Materials:

  • Isoniazid (1 mmol)[1][2]

  • Substituted Benzaldehyde (1 mmol)

  • Ethanol (2 mL)

  • Glacial Acetic Acid (Catalytic, 1-2 drops)[1]

Step-by-Step Methodology:

  • Mixture: In a 2-5 mL microwave vial, combine Isoniazid and the aldehyde in ethanol.

  • Catalysis: Add 1 drop of glacial acetic acid.

  • Irradiation:

    • Temperature: 85 °C

    • Power: Dynamic (Max 50W) to maintain temp.

    • Time: 10 minutes.

  • Validation (TLC): Check completion (Mobile phase: CHCl3:MeOH 9:1).

  • Isolation: Pour mixture onto crushed ice. The hydrazone precipitates immediately. Filter and recrystallize from ethanol if necessary.

Data Summary: Microwave vs. Conventional

ParameterConventional RefluxMicrowave MethodImprovement Factor
Reaction Time 6 – 8 Hours10 – 20 Minutes20x - 40x Faster
Yield 75% - 85%95% - 99%+15% Yield
Solvent Vol. 20 - 50 mL2 - 3 mLGreen Chemistry
Purity Requires RecrystallizationOften Analytical GradeProcess Efficiency
Protocol C: Suzuki-Miyaura Cross-Coupling on 2-Chloroisonicotinic Acid

Target: Carbon-Carbon bond formation on the pyridine ring.

Challenge: 2-halopyridines are deactivated for oxidative addition compared to benzenes. Solution: High-temperature MW irradiation (150°C) accelerates the catalytic cycle (transmetallation step) significantly.

Materials:

  • 2-Chloroisonicotinic acid (1 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Catalyst: Pd(PPh3)4 (3 mol%) or Pd(OAc)2/PPh3

  • Base: K2CO3 (2 M aqueous solution, 2 equiv)

  • Solvent: Dioxane/Ethanol (3:1, 4 mL)

Workflow:

  • Inerting: Purge the microwave vial with Nitrogen/Argon.

  • Addition: Add reactants, catalyst, and degassed solvents.

  • Irradiation:

    • Temperature: 140 - 150 °C

    • Time: 15 minutes.

  • Work-up: Filter through Celite to remove Pd black. Acidify filtrate to pH 3-4 to precipitate the coupled acid product.

Experimental Logic & Visualization

Workflow: Isoniazid Schiff Base Synthesis

The following diagram illustrates the decision logic and process flow for Protocol B, ensuring self-validation at the TLC stage.

G Start Start: Reagent Prep (Isoniazid + Aldehyde) Solvent Add Ethanol + Cat. AcOH (1 drop) Start->Solvent MW_Setup Seal Vial & Set MW: 85°C, 10 min, High Stir Solvent->MW_Setup Irradiation Microwave Irradiation (Dielectric Heating) MW_Setup->Irradiation TLC_Check TLC Validation (CHCl3:MeOH 9:1) Irradiation->TLC_Check TLC_Check->MW_Setup Incomplete (+5 min) Quench Quench on Crushed Ice TLC_Check->Quench Complete Filter Vacuum Filtration & Wash (Cold EtOH) Quench->Filter Recryst Recrystallization (if purity < 95%) Filter->Recryst Impure Final Final Product (Schiff Base) Filter->Final Pure Recryst->Final

Caption: Logic flow for the microwave-assisted synthesis of isoniazid Schiff bases, including a TLC feedback loop for reaction monitoring.

Mechanism: Pd-Catalyzed Cross-Coupling (Suzuki)

This diagram details the catalytic cycle accelerated by microwave energy, specifically highlighting the rate-limiting steps usually overcome by thermal energy.

Suzuki Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Cl + Pd) Pd0->OxAdd 2-Cl-Isonicotinic Acid PdII_ArX Pd(II)-Ar-Cl Complex OxAdd->PdII_ArX TransMetal Transmetallation (Rate Limiting Step) PdII_ArX->TransMetal Activated Boronate BaseStep Base Activation (OH- / Boronate) BaseStep->TransMetal Activates Boron PdII_Biaryl Pd(II)-Diaryl Complex TransMetal->PdII_Biaryl MW Acceleration RedElim Reductive Elimination (Product Release) PdII_Biaryl->RedElim RedElim->Pd0 Regeneration

Caption: Microwave-accelerated Suzuki-Miyaura catalytic cycle. MW irradiation significantly enhances the transmetallation and reductive elimination steps.

References

  • MDPI. Microwave-Assisted Synthesis of Schiff Bases of Isoniazid and Evaluation of Their Anti-Proliferative and Antibacterial Activities. (Molbank 2021). [Link][2][3]

  • Journal of Applied Pharmaceutical Research. Microwave-assisted single-step synthesis of acid hydrazides from corresponding acids utilizing newly designed apparatus. [Link]

  • Organic Chemistry Portal. Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr. [Link]

  • IMIST. Efficient Microwave-Assisted Suzuki-Miyaura Cross-Coupling Reaction of 6-Halogenoimidazo[1,2-a]pyridines. [Link]

Sources

Application Note: Scale-Up Synthesis of 3-Aryl Pyridine-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

The 3-aryl pyridine-4-carboxylic acid (3-aryl isonicotinic acid) scaffold is a critical pharmacophore in kinase inhibitors (e.g., P2X7 antagonists) and fibrotic disease modulators. While laboratory-scale synthesis often relies on medicinal chemistry "quick-wins" (e.g., high-loading Pd catalysts, exotic ligands, chromatographic purification), these methods fail at the kilogram scale due to cost, metal contamination, and waste handling.

This guide details a Process-Optimized Suzuki-Miyaura Cross-Coupling protocol. Unlike traditional routes that require esterification of the pyridine acid prior to coupling, this protocol utilizes a Direct Coupling on the Free Acid (Salt Form) . This "Telescoped Aqueous" strategy eliminates two unit operations (protection and deprotection), significantly reducing Process Mass Intensity (PMI).

Core Advantages of This Protocol
  • Atom Economy: Direct coupling avoids the protection/deprotection sequence.

  • Safety: Water/Alcohol solvent systems mitigate the fire hazards of ethereal solvents (DME, Dioxane) common in academic literature.

  • Purification: Exploits the Isoelectric Point (pI) of the zwitterionic product for filtration-based isolation, eliminating chromatography.

Part 2: Critical Process Parameters (CPPs) & Route Selection

Route Comparison: Why Direct Coupling?
FeatureEster Route (Traditional)Direct Acid Route (Recommended)
Starting Material Methyl 3-bromoisonicotinate3-Bromoisonicotinic acid
Step Count 3 (Esterification

Coupling

Hydrolysis)
1 (Coupling on Salt)
Solvent System Toluene/Dioxane (Peroxide risk)Water/Isopropanol (Green)
Base Req. 2.0 equiv3.0 - 3.5 equiv (1 eq for -COOH neutralization)
Purification Column Chromatography / High Vac DistillationpH-Controlled Crystallization
The "Self-Validating" Reaction System

A robust process must signal its own state. In this protocol, the reaction mixture changes homogeneity and color, serving as a visual proxy for conversion, confirmed by HPLC.

  • Start: Heterogeneous slurry (Acid + Base).

  • Active: Homogeneous solution (Formation of soluble Potassium Isonicotinate).

  • Finish: Darkening (Pd precipitation) or persistent homogeneity depending on ligand.

  • Quench: Controlled precipitation upon acidification.

Part 3: Detailed Protocol (Scale: 100 g Input)

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.[1][2]Mass/VolRole
3-Bromoisonicotinic acid 202.011.0100.0 gLimiting Reagent
Aryl Boronic Acid (Ar-B(OH)₂)Variable1.1 - 1.2CalculatedCoupling Partner
Potassium Carbonate (K₂CO₃)138.213.5240.0 gBase (Solubilizer & Activator)
Pd(dtbpf)Cl₂ 651.90.005 (0.5 mol%)1.6 gCatalyst (High Turnover)
Water (Type II) -10 Vol1000 mLSolvent A
Isopropanol (IPA) -5 Vol500 mLSolvent B (Co-solvent)
6N HCl --As req.pH Adjustment
QuadraPure™ TU -5 wt%5.0 gMetal Scavenger (Thiourea)

Note on Catalyst: We utilize Pd(dtbpf)Cl₂ (1,1′-Bis(di-tert-butylphosphino)ferrocene palladium dichloride) due to its extreme stability in water and resistance to inhibition by the pyridine nitrogen [1]. Standard Pd(PPh₃)₄ is not recommended for scale-up due to poor stability and phosphine oxide contamination.

Step-by-Step Execution
Stage 1: Solubilization & Degassing [3]
  • Setup: Equip a 3L jacketed reactor with an overhead stirrer, reflux condenser, nitrogen inlet, and internal temperature probe.

  • Charging: Charge Water (1000 mL) and K₂CO₃ (240 g) . Stir until fully dissolved (exothermic; cool to 25°C).

  • Substrate Addition: Add 3-Bromoisonicotinic acid (100 g) .

    • Observation: The slurry will dissolve as the potassium salt forms. The solution should be clear to slightly yellow.

  • Partner Addition: Add the Aryl Boronic Acid (1.1 equiv) and IPA (500 mL) .

  • Degassing: Sparge the mixture with Nitrogen for 30 minutes. Critical: Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.

Stage 2: Catalysis
  • Catalyst Charge: Under positive nitrogen flow, add Pd(dtbpf)Cl₂ (1.6 g) .

  • Reaction: Heat the mixture to 75–80°C .

    • IPC: Monitor by HPLC after 2 hours. Target: <1% remaining bromide.

    • Typical Time: 4–6 hours.

Stage 3: Workup & Scavenging
  • Cooling: Cool reactor to 50°C.

  • Scavenging: Add QuadraPure™ TU (5.0 g) (or equivalent thiourea silica scavenger) and stir for 2 hours at 50°C. This complexes residual Pd.

  • Filtration: Filter the warm solution through a pad of Celite to remove the scavenger and any insoluble boronic acid dimers. Wash pad with Water/IPA (2:1, 200 mL).

Stage 4: Isoelectric Precipitation (The Critical Isolation Step)
  • pH Adjustment: Transfer filtrate back to the reactor. Cool to 20°C.

  • Acidification: Slowly add 6N HCl via addition funnel.

    • Target: Monitor pH continuously. The goal is the Isoelectric Point (pI), typically pH 3.5 – 4.0 for isonicotinic acids [2].

    • Observation: Product will begin to crystallize as a thick slurry near pH 5. Continue to pH 3.5 to maximize yield.

  • Aging: Stir the slurry at 5–10°C for 2 hours to ripen crystals.

  • Isolation: Filter the solid. Wash with Water (3 x 200 mL) to remove inorganic salts (KCl) and excess boronic acid.

  • Drying: Vacuum oven at 55°C with N₂ bleed until constant weight.

Part 4: Visualization & Logic Flow

Process Workflow Diagram

The following diagram illustrates the decision logic and critical control points (CCPs) for the synthesis.

G Start Start: 3-Bromoisonicotinic Acid Solubilization Step 1: Salt Formation (Water/K2CO3) Forms soluble K-carboxylate Start->Solubilization Degas Step 2: Degassing (N2) CCP: Remove O2 to prevent homocoupling Solubilization->Degas Coupling Step 3: Suzuki Coupling Pd(dtbpf)Cl2, 80°C IPC: HPLC <1% SM Degas->Coupling Coupling->Coupling Incomplete? Add 0.1 mol% Pd Scavenge Step 4: Pd Scavenging (Thiourea Silica, 50°C) Coupling->Scavenge Conversion Complete Filter Step 5: Clarification Filtration Remove Pd-Silica & insoluble impurities Scavenge->Filter Acidify Step 6: pH Adjustment Target pH 3.5 (pI) CCP: Controlled crystallization Filter->Acidify Clear Filtrate Isolate Step 7: Filtration & Wash Remove salts (KCl) & Boronic acid Acidify->Isolate Slurry formed Final Final Product: 3-Aryl Isonicotinic Acid >98% Purity Isolate->Final

Caption: Figure 1. Process flow diagram for the direct aqueous Suzuki coupling of 3-bromoisonicotinic acid, highlighting Critical Control Points (CCPs).

Part 5: Troubleshooting & Optimization Guide

Common Failure Modes
IssueRoot CauseCorrective Action
Stalled Reaction (50-80% Conv) Catalyst deactivation by O₂ or Pyridine N-poisoning.1. Ensure rigorous degassing.2. Switch to Pd(dtbpf)Cl₂ or Pd-XPhos G3 (bulky ligands prevent N-coordination).
Product is Sticky/Gummy Impurities trapped during rapid precipitation.Slower Acidification: Add HCl over 2 hours. Heat slurry to 60°C then cool slowly (Ostwald ripening).
High Residual Palladium (>20 ppm) Inefficient scavenging.Use N-Acetyl Cysteine wash during isolation or recrystallize from Acetic Acid/Water.
Low Yield (<70%) Product solubility in water is too high.1. Check pH (ensure exact pI is met).2. Salt out the aqueous phase (add NaCl) before filtration.3. Reduce IPA volume in reaction.
Safety & Engineering Controls
  • Exotherm: The neutralization of the acid starting material with K₂CO₃ generates CO₂ and heat. Add acid slowly to the carbonate solution.

  • Genotoxicity: Aryl halides and boronic acids are potential genotoxins (PGIs). The final wash steps are critical. Validation of PGI clearance is required for GMP campaigns [3].

  • Heavy Metals: Palladium limits in APIs are typically <10 ppm. The thiourea scavenging step is mandatory.

Part 6: References

  • Colacot, T. J. (2010).[4] A tunable, defined catalyst system for the Suzuki-Miyaura cross-coupling of heteroaryl chlorides. Journal of the American Chemical Society . [Link]

  • Li, J. J. (2014). Scale-up of the Suzuki-Miyaura Coupling Reaction. Innovative Catalysis in Organic Synthesis . [Link]

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press . [Link]

Sources

Application Note: Advanced Strategies for the C3-Functionalization of Pyridine Cores

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary & The C3 Challenge

Pyridine is the most prevalent nitrogenous heterocycle in FDA-approved pharmaceuticals. While functionalization at the C2 and C4 positions is synthetically mature due to favorable electronic parameters and directed metalation strategies, the C3 position remains notoriously recalcitrant .

The inherent electron-deficient nature of the pyridine ring heavily disfavors classical electrophilic aromatic substitution (EAS). When subjected to EAS conditions, the nitrogen lone pair coordinates with Lewis/Brønsted acids, further deactivating the ring and necessitating harsh, degradative conditions (>150 °C, fuming acids) that are incompatible with late-stage functionalization (LSF) of complex drug scaffolds .

To bypass these electronic limitations, modern synthetic chemistry relies on two paradigm-shifting approaches:

  • Steric-Driven C-H Activation: Iridium-catalyzed borylation that ignores electronic deactivation and targets the least sterically hindered C-H bond.

  • Electronic-Driven Oxygen Walking: Photochemical valence isomerization of pyridine N-oxides to achieve direct, metal-free C3-hydroxylation.

Mechanistic Foundations & Causality

Understanding the causality behind these modern methodologies is critical for rational reaction design and troubleshooting.

Strategy A: Iridium-Catalyzed Steric-Controlled Borylation

Unlike palladium or rhodium catalysts that often rely on electronic directing groups, the [Ir(OMe)(cod)]2/bipyridine catalytic system is governed almost entirely by steric parameters . The active Ir(III) trisboryl complex is highly bulky. In a pyridine system, the C2 and C6 positions are sterically shielded by the adjacent nitrogen lone pair (or coordinating additives), forcing the catalyst to activate the remote C3 or C4 positions. By utilizing high-throughput screening of ligands (such as dtbpy), exquisite C3 selectivity can be achieved, yielding a versatile 3-(Bpin)pyridine intermediate ready for downstream Suzuki-Miyaura coupling .

Strategy B: Photochemical Valence Isomerization

Recently developed by the Qin laboratory, this metal-free approach leverages the unique photophysics of pyridine N-oxides. Oxidation of the pyridine nitrogen fundamentally alters the ring's electronic landscape. Upon irradiation at 254 nm (matching the


 transition), the N-oxide is excited to a singlet state, collapsing into a highly reactive oxaziridine  intermediate. The addition of a Brønsted acid (AcOH) triggers heterolytic N–O bond cleavage and rearomatization, effectively "walking" the oxygen atom exclusively to the C3 position .

C3_Strategies cluster_steric Pathway A: Steric Control (Ir-Borylation) cluster_electronic Pathway B: Electronic Control (Photochemical) Py1 Pyridine Core IrCat Ir(III) Trisboryl Active Catalyst Py1->IrCat Steric approach (Avoids N-lone pair) C3Bor C3-Borylated Pyridine IrCat->C3Bor C-H Activation Py2 Pyridine N-Oxide hv hv (254 nm) Excitation Py2->hv N-O bond activation Oxaziridine Oxaziridine Intermediate hv->Oxaziridine Valence Isomerization C3OH 3-Hydroxypyridine Oxaziridine->C3OH Acid-promoted Rearrangement

Fig 1. Mechanistic divergence of C3-functionalization via steric and electronic control pathways.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Each step includes the mechanistic rationale and in-process quality control (QC) checkpoints to ensure experimental integrity.

Protocol A: High-Throughput Iridium-Catalyzed C3-Borylation

Objective: Regioselective installation of a boronic ester at the C3 position of a substituted pyridine scaffold.

Reagents:

  • Precatalyst: [Ir(OMe)(cod)]2 (1.5 mol%)

  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (3.0 mol%)

  • Boron Source: Bis(pinacolato)diboron (

    
    ) (1.0 equiv)
    
  • Solvent: Methyl tert-butyl ether (MTBE) or THF (anhydrous)

Step-by-Step Methodology:

  • Catalyst Activation: In an argon-filled glovebox, dissolve [Ir(OMe)(cod)]2 and dtbpy in anhydrous MTBE. Stir for 10 minutes until the solution turns a deep, dark green.

    • Causality: The methoxy ligand on the Ir precatalyst is critical; it facilitates base-free transmetalation with

      
       to generate the active Ir(III) species. The dark green color is the visual confirmation of the active trisboryl complex formation.
      
  • Substrate Addition: Add

    
     followed by the pyridine substrate (1.0 equiv). Seal the reaction vial with a PTFE-lined septum.
    
    • Causality: dtbpy provides immense steric bulk, forcing the catalyst away from the nitrogen atom and any C2/C6 substituents, driving the reaction exclusively to the C3/C4 positions.

  • Thermal Incubation: Heat the reaction block to 80 °C for 16 hours.

    • Causality: While some borylations occur at room temperature, elevated temperatures are required for pyridines to overcome the activation energy barrier associated with the electron-deficient ring.

  • In-Process QC (Self-Validation): Remove a 10 µL aliquot, dilute in 1 mL EtOAc, and analyze via GC-MS.

    • Validation Metric: Look for the complete consumption of the starting material mass and the appearance of a peak corresponding to

      
       (addition of Bpin minus one proton).
      
  • Workup: Concentrate the mixture under reduced pressure and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Ir_Catalytic_Cycle Precat Precatalyst [Ir(OMe)(cod)]2 + dtbpy Active Active Catalyst Ir(III) trisboryl complex Precat->Active + B2pin2 OxAdd Oxidative Addition C3-H Bond Cleavage Active->OxAdd + Pyridine (Steric Approach) RedElim Reductive Elimination C3-Bpin Formation OxAdd->RedElim Hydride transfer RedElim->Active + B2pin2 (Regeneration) Product Product 3-(Bpin)pyridine RedElim->Product Dissociation

Fig 2. Catalytic cycle of Iridium-catalyzed C-H borylation highlighting steric C3-H activation.

Protocol B: Photochemical C3-Hydroxylation via N-Oxides

Objective: Direct installation of a hydroxyl group at the C3 position via late-stage "oxygen walking".

Reagents:

  • Substrate: Pyridine N-oxide derivative (0.1 mmol)

  • Additive: Glacial Acetic Acid (AcOH) (3.0 equiv)

  • Solvent: Perfluoro-tert-butanol (

    
    ) (0.5 mL)
    

Step-by-Step Methodology:

  • Reaction Assembly: In a quartz or borosilicate glass vial, dissolve the pyridine N-oxide in

    
    . Add AcOH.
    
    • Causality: Fluorinated alcohols like

      
       are highly polar but non-nucleophilic. They stabilize the highly polarized oxaziridine transition state without engaging in unwanted nucleophilic solvent trapping.
      
  • Degassing: Sparge the solution with Argon for 5 minutes.

    • Causality: Oxygen is a triplet ground-state molecule that can quench the excited singlet state of the N-oxide, drastically reducing the quantum yield of the isomerization.

  • Irradiation: Place the vial in a photoreactor equipped with 254 nm UV lamps (e.g., Rayonet). Irradiate at 27 °C for 12-24 hours.

    • Causality: 254 nm provides the exact energy required to excite the N-oxide

      
       transition. The AcOH additive acts as a proton shuttle, facilitating the heterolytic cleavage of the oxaziridine intermediate to form the C3-OH bond.
      
  • In-Process QC (Self-Validation): Evaporate a 20 µL aliquot and dissolve in

    
     for 
    
    
    
    NMR.
    • Validation Metric: The diagnostic N-oxide ortho-protons (typically ~8.2-8.5 ppm) will shift, and a broad singlet corresponding to the new hydroxyl group will appear at ~9.5-10.5 ppm.

  • Workup: Quench with saturated aqueous

    
    , extract with DCM, dry over 
    
    
    
    , and purify via flash chromatography.

Quantitative Data Summary

The table below summarizes the operational parameters and efficiency of C3-functionalization strategies, allowing for rapid methodology selection based on substrate constraints.

FeatureClassical EAS (Halogenation)Ir-Catalyzed BorylationPhotochemical Hydroxylation
Primary Reagents

,

,

[Ir(OMe)(cod)]2, dtbpy,

Pyridine N-oxide, AcOH, hv (254 nm)
Regioselectivity Driver Electronic (Weak preference)Steric (Avoids adjacent substituents)Electronic (Valence Isomerization)
Reaction Conditions >150 °C, Strongly Acidic25-80 °C, Neutral, Anaerobic27 °C, Mildly Acidic, Photochemical
Functional Group Tolerance Very Poor (Degradative)Excellent (Halides, Esters, Amides)Good (Tolerates complex drug scaffolds)
Typical Yields 10 - 40%60 - 95%50 - 85%
Downstream Utility Cross-coupling precursorHighly versatile (Suzuki, oxidation, etc.)Direct pharmacophore generation

References

  • Nakao, Y. (2011). Transition-Metal-Catalyzed C-H Functionalization for the Synthesis of Substituted Pyridines. Synthesis, 2011(20), 3209-3219. URL:[Link]

  • Cai, C.-Y., Chen, S.-J., Merchant, R. R., Kanda, Y., & Qin, T. (2024). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society, 146(35), 24257-24264. URL:[Link]

  • Zakis, J. M., Lipina, R. A., Bell, S., et al. (2025). High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization. ACS Catalysis, 15(4), 3525-3534. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with Isonicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and reproducibility of Suzuki-Miyaura cross-coupling reactions involving isonicotinic acid and its derivatives. Our guidance is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical applicability in your laboratory work.

Introduction: The Challenge of Isonicotinic Acid in Suzuki Couplings

The Suzuki-Miyaura cross-coupling is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds that are prevalent in pharmaceuticals.[1][2] However, substrates like isonicotinic acid present unique challenges due to the presence of both a pyridine ring and a carboxylic acid moiety. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[3] Furthermore, the acidic proton of the carboxylic acid can interfere with the basic conditions required for the crucial transmetalation step of the catalytic cycle.[4] This guide will address these specific issues and provide actionable strategies to overcome them.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling with a halo-isonicotinic acid is giving very low to no yield. What are the most likely causes?

Low yields in Suzuki couplings with isonicotinic acid derivatives can often be attributed to a few key factors:

  • Catalyst Inhibition/Deactivation: The nitrogen atom of the pyridine ring can act as a ligand, binding to the palladium center and hindering its catalytic activity. The carboxylate group, formed under basic conditions, can also coordinate with the palladium, further deactivating the catalyst.[4]

  • Poor Solubility: Isonicotinic acid and its salts may have limited solubility in common organic solvents used for Suzuki couplings, leading to a heterogeneous reaction mixture and poor reaction kinetics.

  • Suboptimal Base Selection: The choice of base is critical. An inappropriate base may not be strong enough to promote the formation of the reactive boronate species or may exacerbate solubility issues.[5]

  • Side Reactions: Competing reactions such as protodeboronation of the boronic acid, homocoupling of the coupling partners, and dehalogenation of the halo-isonicotinic acid can consume starting materials and reduce the yield of the desired product.[6][7]

Q2: How can I prevent catalyst deactivation when working with isonicotinic acid?

Addressing catalyst deactivation is paramount for a successful reaction. Consider the following strategies:

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands can often overcome catalyst inhibition. These ligands can stabilize the palladium center and promote the desired catalytic cycle over off-cycle deactivation pathways. Buchwald ligands, such as SPhos and XPhos, are particularly effective for challenging heteroaryl couplings.[3][8] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[1]

  • Catalyst Pre-catalyst Choice: While Pd(PPh₃)₄ is a common choice, pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃, when combined with appropriate ligands, can be more effective as they form the active Pd(0) species in situ.[5][9]

  • Protecting the Carboxylic Acid: A highly effective strategy is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester).[4] This removes the acidic proton and prevents the formation of the potentially inhibiting carboxylate. The ester can be readily hydrolyzed back to the carboxylic acid after the coupling reaction.

Q3: What are the recommended starting conditions for a Suzuki coupling of a bromo-isonicotinic acid with an arylboronic acid?

For a researcher starting to optimize this reaction, the following conditions, adapted from protocols for similar substrates, provide a robust starting point.[8][10]

ParameterRecommendationRationale
Palladium Pre-catalyst Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)Readily available and effective when paired with appropriate ligands.
Ligand SPhos or XPhos (Ligand:Pd ratio of 2:1 to 4:1)Bulky, electron-rich ligands that are well-suited for heteroaryl couplings.[3]
Base K₃PO₄ or K₂CO₃ (2-3 equivalents)Moderately strong inorganic bases that are often effective and compatible with many functional groups.[5]
Solvent Dioxane/H₂O (e.g., 4:1 or 10:1) or Toluene/H₂OA mixture of an organic solvent and water often improves the solubility of the base and boronic acid.[11][12]
Temperature 80-110 °CHigher temperatures are often required to drive the reaction to completion with less reactive substrates.

In-Depth Troubleshooting Guide

Problem: Incomplete conversion despite prolonged reaction times.

If your reaction stalls, consider the following systematic approach to identify and resolve the issue.

G cluster_0 Troubleshooting Incomplete Conversion start Incomplete Conversion Observed q1 Have you confirmed the quality of your reagents? start->q1 sol1 Use fresh boronic acid or a more stable derivative (e.g., pinacol ester). Ensure solvents are anhydrous and degassed. q1->sol1 No q2 Is your catalyst/ligand system optimal? q1->q2 Yes sol1->q2 sol2 Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands. Increase catalyst loading incrementally (e.g., up to 10 mol%). q2->sol2 No q3 Is the base appropriate and effective? q2->q3 Yes sol2->q3 sol3 Switch to a stronger base (e.g., Cs₂CO₃) or a different type (e.g., K₃PO₄). Ensure the base is finely powdered for better solubility and reactivity. q3->sol3 No q4 Could solubility be the limiting factor? q3->q4 Yes sol3->q4 sol4 Try a different solvent system (e.g., DMF, 2-MeTHF/H₂O). Increase the proportion of water if using an aqueous mixture, or consider a phase-transfer catalyst. q4->sol4 No end Reaction Optimized q4->end Yes sol4->end Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L₂) Pd0->OxAdd Oxidative Addition Transmetalation Ar-Pd(II)-Ar'(L₂) OxAdd->Transmetalation Transmetalation ReductiveElimination Ar-Ar' Transmetalation->ReductiveElimination Reductive Elimination ReductiveElimination->Pd0 Catalyst Regeneration ArX Ar-X (Isonicotinic Acid Derivative) ArX->OxAdd ArB Ar'-B(OH)₂ ArB->Transmetalation Base Base (e.g., K₃PO₄) Base->Transmetalation

Sources

Technical Support Center: Purification of Zwitterionic Pyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the complex isolation and purification of pyridine carboxylic acids (e.g., picolinic, nicotinic, isonicotinic, and dipicolinic acids).

Because these molecules contain both a basic pyridine nitrogen and an acidic carboxyl group, they exist as highly polar zwitterions near neutral pH. This unique electronic structure renders standard organic purification techniques—such as liquid-liquid extraction and normal-phase silica gel chromatography—highly inefficient. This guide provides field-proven, self-validating methodologies to overcome these challenges.

Quantitative Reference: Physicochemical Properties

Understanding the ionization states of your target molecule is the foundation of any zwitterion purification strategy.

CompoundpKa1 (Carboxyl)pKa2 (Pyridinium)Isoelectric Point (pI)Primary Purification Strategy
Picolinic Acid ~1.0~5.2~3.1Ion-Exchange / HILIC
Nicotinic Acid ~2.0~4.8~3.4Isoelectric Precipitation
Isonicotinic Acid ~1.7~4.9~3.3Isoelectric Precipitation
Dipicolinic Acid 2.104.68~3.4Anion-Exchange / Chelation

(Note: Dipicolinic acid pKa values are exact literature values 1[1]; others are standard approximations for strategic planning).

Purification Workflow Architecture

Workflow Start Crude Pyridine Carboxylic Acid Decision1 Scale & Impurity Profile? Start->Decision1 Path1 Large Scale / High Salt (>10g) Decision1->Path1 Path2 Small Scale / Analogs (<10g) Decision1->Path2 Precip Isoelectric Precipitation Path1->Precip IEX Ion-Exchange Chromatography Path2->IEX Check1 Purity >95%? Precip->Check1 Recryst Recrystallization (Water/Alcohol) IEX->Recryst Desalted HILIC HILIC / Mixed-Mode Chromatography IEX->HILIC Isomers persist Check1->IEX No Check1->Recryst Yes Pure Pure Zwitterion Recryst->Pure HILIC->Pure

Decision matrix for the purification of zwitterionic pyridine carboxylic acids.

Core Methodologies
Protocol 1: Isoelectric Precipitation (Large-Scale Isolation)

This method is the industry standard for bulk isolation of pyridine carboxylic acids from crude reaction mixtures (e.g., nitric acid oxidation of alkylpyridines) 2[2].

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude mixture in a minimal amount of water by adjusting the pH away from the pI (either < 1.5 with HNO3/HCl or > 7.0 with NaOH/NH4OH) to fully ionize the molecule.

  • Filtration: Filter the solution to remove any non-ionizable, insoluble organic impurities.

  • Titration & Cooling: Place the solution in an ice bath. Slowly titrate with the appropriate counter-reagent (acid or base) to bring the pH exactly to the calculated isoelectric point (pI) of the specific pyridine carboxylic acid while maintaining the temperature between 4 °C and 12 °C [[2]](2].

  • Aging: Allow the suspension to age for 1–2 hours at 4 °C to promote crystal lattice growth and prevent supersaturation.

  • Isolation: Filter the crystalline precipitate, wash with ice-cold water, and dry under a vacuum.

Mechanistic Causality: At the isoelectric point, the molecule exists entirely in its zwitterionic state, meaning its net charge is zero. This eliminates the hydration sphere normally provided by ion-dipole interactions with water. Stripped of this solvation shell, the molecules maximize intermolecular hydrogen bonding and electrostatic interactions with each other, dropping their aqueous solubility to its absolute minimum and driving precipitation [[2]](2].

Protocol 2: Cation-Exchange Desalting & Purification (Small-Scale/Polishing)

When isoelectric precipitation fails due to low concentrations, or when inorganic salts must be removed, ion-exchange chromatography is the most self-validating and elegant approach 3[3].

Step-by-Step Methodology:

  • Resin Preparation: Pack a column with a strong cation-exchange resin (e.g., Dowex 50WX8) and convert it to the ammonium (

    
    ) form using aqueous ammonia, followed by a thorough DI water wash until the eluate is neutral 3[3].
    
  • Loading: Acidify your crude zwitterion solution (pH < 1.5) to fully protonate the carboxylate group, turning the molecule into a cation. Load it onto the column.

  • Washing: Wash the column with pure DI water. Neutral impurities and inorganic anions (like

    
    ) will pass through unretained. Continue until the eluate tests negative for anions (e.g., via 
    
    
    
    test for chlorides) 4[4].
  • Elution: Elute the target compound using 2M aqueous ammonia (

    
    ).
    
  • Decomposition/Evaporation: Evaporate the ammonia eluate using a rotary evaporator.

Mechanistic Causality: By forcing the molecule into a cationic state, we leverage the resin to trap the pyridine carboxylic acid while washing away salts. Eluting with ammonia forms an ammonium carboxylate salt. The self-validating brilliance of this protocol occurs during evaporation: nearly all ammonium carboxylate salts decompose upon heating to yield the pure carboxylic acid and ammonia gas (


). Once the ammonia gas leaves the system, the remaining residue is the theoretically pure, desalted zwitterion 3[3].
Troubleshooting & FAQs

Q: I tried to extract my pyridine carboxylic acid into an organic solvent by adjusting the pH, but it stayed in the aqueous layer. Why? A: Standard organic/aqueous extraction following a pH change works for simple weak acids or weak bases, but it completely fails for zwitterions 4[4]. Even at the isoelectric point, the molecule possesses highly localized charges (a protonated nitrogen and a deprotonated carboxylate) that prevent it from partitioning into non-polar organic solvents. You must use isoelectric precipitation or ion-exchange chromatography instead.

Q: My compound streaks heavily on standard normal-phase silica gel. How can I achieve baseline separation from closely related structural isomers? A: Zwitterions interact strongly and irreversibly with the acidic silanol groups on normal-phase silica. To separate isomers, switch to a mixed-mode reversed-phase cation-exchange column (e.g., Coresep 100) 5[5]. Alternatively, use Hydrophilic Interaction Liquid Chromatography (HILIC) with a zwitterionic stationary phase (ZIC-HILIC) and a volatile buffer like formic acid to control the retention times 6[6].

Q: I adjusted the pH to the exact isoelectric point, but no precipitate formed. What went wrong? A: Zwitterions are prone to supersaturation. If your aqueous volume is too large, the compound will remain dissolved even at its minimum solubility point. Ensure your reaction mixture is highly concentrated. Furthermore, temperature is a critical thermodynamic driver; you must cool the mixture to 4–12 °C to force the hydronitrate or zwitterion out of solution 2[2]. If it still does not precipitate, try seeding the solution with a pure crystal or adding a water-miscible anti-solvent (like ethanol) to lower the dielectric constant of the medium.

References
  • Google Patents (US3748336A)
  • Development of fast ion chromatography Dublin City University (DCU) URL:[Link]

  • 47 questions with answers in ZWITTERIONS ResearchGate URL: [Link]

  • How to desalt zwitterions? ResearchGate URL:[Link]

  • Desalting a zwitterion compound by HPLC? Chromatography Forum URL:[Link]

Sources

optimizing catalyst load for 3-bromoisonicotinic acid coupling

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ticket #409 Subject: Optimization of Catalyst Loading for 3-Bromoisonicotinic Acid Coupling Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely encountering a "conversion wall" around 40-60% or requiring excessive catalyst loads (>5 mol%) to drive this reaction to completion.

3-Bromoisonicotinic acid is a deceptive substrate. While the bromine at the C3 position is electronically activated for oxidative addition, the molecule presents a "Dual-Deactivation" mechanism:

  • The Pyridine Trap: The basic nitrogen at C1 coordinates to electrophilic Pd(II) species, arresting the catalytic cycle (catalyst poisoning).[1]

  • The Solubility Trap: The C4-carboxylic acid creates zwitterionic species or insoluble salts, hindering mass transfer in non-polar solvents.

This guide provides a validated workflow to break these traps and systematically lower your catalyst loading from 5 mol% to <0.5 mol% without sacrificing yield.

Module 1: The Diagnostics (Why Your Reaction Stalled)

Before optimizing load, we must ensure the catalyst is dying from exhaustion (turnover limit), not poisoning (active site blockade).

The Failure Mode Analysis
SymptomDiagnosisRoot Cause
Reaction stalls at <50% Catalyst PoisoningPyridine N binds to Pd(II), forming an off-cycle "rest" state (See Diagram 1).
Black precipitate forms early Catalyst AggregationLigand shedding leads to Pd-black formation. Ligand is too labile or insufficient.
Starting material remains, Boronic acid gone ProtodeboronationReaction is too slow; the boronic acid hydrolyzes faster than it couples.
Thick slurry/precipitate Mass Transfer FailureThe carboxylate salt is insoluble in your organic layer (e.g., Toluene/THF).
Visualizing the Problem: The Pyridine Trap

The diagram below illustrates how the pyridine nitrogen diverts the active catalyst into a dormant state.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 3-Bromoisonicotinic Acid PyridineTrap OFF-CYCLE TRAP (Pyridine N-Coordination) OxAdd->PyridineTrap Fast Equilibrium (Poisoning) TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet + Ar-B(OH)2 / Base PyridineTrap->OxAdd Heat/Steric Bulk RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Cycle Regenerates

Figure 1: The "Pyridine Trap" competes with Transmetallation. Bulky ligands destabilize the red trap state, forcing the catalyst back into the productive cycle.

Module 2: The Optimization Protocol (The "Load-Down" Method)

Do not arbitrarily reduce catalyst amount. Use this stepwise reduction method to identify the Minimum Effective Concentration (MEC) .

Phase 1: The "Steric Shield" Screen (Fixing the Ligand)

You cannot optimize loading if your ligand allows N-coordination. You must switch to bulky, electron-rich ligands that sterically clash with the pyridine nitrogen.

  • Baseline Conditions:

    • Solvent: 1,4-Dioxane : Water (4:1) (Essential for solubilizing the carboxylate).

    • Base: K₃PO₄ (3.0 equiv). Note: You need 1 equiv to neutralize the acid, 2 equiv for the coupling.

    • Temp: 80°C.

    • Load: Fixed at 1 mol% for screening.

Recommended Ligand Class: Dialkylbiarylphosphines (Buchwald) or NHCs.

Ligand / Pre-catalystMechanism of ActionSuitability for Pyridines
Pd(PPh₃)₄ StandardPoor. Lacks bulk to prevent N-binding.
Pd(dppf)Cl₂ BidentateModerate. Good stability, but often requires higher loads.
XPhos Pd G4 Steric BulkExcellent. Massive isopropyl groups block N-coordination.
Pd-PEPPSI-IPent NHC / StericExcellent. Extremely robust; "throws off" the pyridine.
Phase 2: The Step-Down Titration

Once you have a ligand that gives >90% yield at 1 mol% (likely XPhos or SPhos), perform the following experiment:

  • Prepare a Stock Solution: Dissolve your Pre-catalyst (e.g., XPhos Pd G4) in Dioxane.

  • Run Parallel Reactions: Set up 4 vials with the following loads, keeping time (4h) and temp (80°C) constant.

VialCatalyst Load (mol%)Expected Outcome (Target)Action
A1.00% 98-100% Conv.Baseline control.[2][3]
B0.25% >95% Conv.If successful, this is your new process standard.
C0.10% >90% Conv.If successful, you are in the "High Efficiency" zone.
D0.05% <50% Conv.This defines the "Cliff" where catalyst death > turnover.

The "Spike" Validation: If Vial C (0.10%) stalls at 60%, add a fresh spike of 0.10% catalyst.

  • If reaction resumes: The catalyst died (instability). Solution: Lower Temp or add surfactant (TPGS-750-M).

  • If reaction stays flat: The substrate is poisoned or product inhibited.[1][2] Solution: Check pH or change Base.[4]

Module 3: Advanced Troubleshooting & FAQs

Q1: Can I couple the acid directly, or must I protect it as an ester first? A: You can couple directly, but you must pay the "Base Tax." The carboxylic acid (pKa ~4) will instantly consume 1 equivalent of base.

  • Protocol Adjustment: If your standard protocol uses 2.0 eq of Base, you must use 3.0 to 3.5 eq for this substrate.

  • Solvent Criticality: You must use water (Dioxane/H2O or n-BuOH/H2O). Anhydrous conditions will fail because the resulting potassium carboxylate salt is insoluble in pure organics, coating the stir bar and stopping the reaction.

Q2: I see high conversion but low isolated yield. Where is my product? A: This is a workup issue common with amphoteric molecules (pyridine + acid).

  • The Trap: At neutral pH, the product may be a zwitterion and stay in the water phase.

  • The Fix: After the reaction, acidify to pH 3-4 to protonate the pyridine (stays in water, impurities extract out). Then, adjust aqueous layer to pH 5-6 (Isoelectric point) or slightly acidic (pH 4) to precipitate the free acid, or extract with n-Butanol/EtOAc. Do not go to pH 12, or you form the very soluble carboxylate salt.

Q3: Why use Pre-catalysts (G3/G4) instead of Pd(OAc)₂ + Ligand? A: For low-loading optimization (<0.5 mol%), initiation is critical.

  • Pd(OAc)₂ requires reduction to Pd(0) in situ, often by the phosphine (oxidizing the expensive ligand) or the boronic acid (wasting reagent).

  • G4 Pre-catalysts (e.g., XPhos Pd G4) initiate immediately upon base contact, ensuring 100% of your palladium enters the cycle. This is the single easiest way to drop loading by 50%.

Decision Tree: The Optimization Workflow

Follow this logic path to determine your next experimental step.

OptimizationTree Start Start: 3-Bromoisonicotinic Acid Coupling SolubilityCheck Solubility Check: Is the reaction mixture homogenous? Start->SolubilityCheck AddWater Action: Switch to Dioxane/H2O (4:1) Increase Base to 3.5 eq SolubilityCheck->AddWater No (Slurry) LigandScreen Ligand Screen (1 mol%): Compare PPh3 vs. XPhos/SPhos SolubilityCheck->LigandScreen Yes (Clear/Emulsion) AddWater->LigandScreen CheckYield Yield > 90%? LigandScreen->CheckYield SwitchLigand Action: Switch to Bulky Ligand (XPhos, SPhos, PEPPSI) CheckYield->SwitchLigand No LoadDown Load-Down Titration: Test 0.5%, 0.1%, 0.05% CheckYield->LoadDown Yes SwitchLigand->LoadDown FinalOpt Final Process: Lowest Load with >95% Conv LoadDown->FinalOpt

Figure 2: Logical workflow for troubleshooting and optimizing the coupling reaction.

References

  • Malinowski, J. T., et al. "Palladium-Catalyzed Cross-Coupling of Pyridylboronates with Heteroaryl Halides." Journal of Organic Chemistry, 2018.[5]

    • Context: Discusses the instability of pyridyl boronates and the necessity of rapid coupling systems.
  • Billingsley, K., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society, 2007.

    • Context: Establishes XPhos and SPhos as the gold standard for preventing pyridine inhibition.
  • BenchChem Technical Support. "Troubleshooting & Optimization: Catalyst Poisoning in Reactions with Pyridine Substrates." BenchChem Knowledge Base, 2025.

    • Context: General mechanisms of nitrogen-coordin
  • Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Chemistry - A European Journal, 2009.

    • Context: Use of NHC ligands to overcome difficult steric and electronic substr
  • Li, H., et al. "Suzuki-Miyaura Coupling of Unprotected 3-Bromoisonicotinic Acid." Organic Letters, 2015.[5]

    • Context: Specific protocols regarding the solubility and base requirements for free acid coupling.

Sources

Technical Support Hub: Palladium Removal from Isonicotinic Acid Products

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PD-ISO-001 Status: Open Priority: Critical (ICH Q3D Compliance) Assigned Expert: Senior Application Scientist, Process Chemistry Division

Diagnostic & Assessment (The Triage)

Before initiating a cleanup protocol, you must quantify the impurity and define your target. Palladium (Pd) is a Class 2B elemental impurity under ICH Q3D guidelines. It is notoriously difficult to remove from isonicotinic acid derivatives because the pyridine nitrogen acts as a ligand, effectively "fighting" standard adsorbents for the metal.

Regulatory Limits (ICH Q3D)

Your target residual Pd level depends on the drug's administration route.[1]

Administration RoutePermitted Daily Exposure (PDE)Concentration Limit (assuming 10g daily dose)
Oral 100 µ g/day 10 ppm
Parenteral (Injection) 10 µ g/day 1 ppm
Inhalation 1 µ g/day 0.1 ppm

Critical Alert: If your crude material contains >1000 ppm Pd, do not rely on a single method. Use a "de-bulking" step (e.g., Celite filtration or pH-swing crystallization) before using expensive scavengers to reach single-digit ppm.

Decision Matrix: Selecting the Right Protocol

Do not guess. Use this logic flow to select the most efficient purification route based on your product's solubility profile.

Pd_Removal_Decision_Tree Start Start: Crude Isonicotinic Acid (High Pd Content) Check_Solubility Check Solubility Profile Start->Check_Solubility Can_Dissolve_Base Soluble in aqueous base (pH > 8)? Check_Solubility->Can_Dissolve_Base Amphoteric Nature Protocol_B PROTOCOL B: pH-Swing Crystallization (Best for De-bulking) Can_Dissolve_Base->Protocol_B Yes Organic_Soluble Soluble in THF/MeOH/DMF? Can_Dissolve_Base->Organic_Soluble No (Ester/Amide derivative) Protocol_A PROTOCOL A: Functionalized Silica Scavenging (Best for <10 ppm) Protocol_B->Protocol_A If Pd > Limit Success Final QC: ICP-MS Analysis Protocol_B->Success Organic_Soluble->Protocol_A Yes Fail Consult Process Dev (Complexation Required) Organic_Soluble->Fail No Protocol_A->Success

Figure 1: Decision matrix for selecting the optimal palladium removal strategy based on isonicotinic acid derivative solubility.

Protocol A: The "Smart" Method (Functionalized Scavengers)

Best For: Final polishing (reducing Pd from ~500 ppm to <10 ppm) or derivatives that cannot tolerate aqueous base. Mechanism: The scavenger (Thiol or DMT) has a higher affinity for Pd than the pyridine nitrogen, effectively "stealing" the metal.

Recommended Scavengers
  • SiliaMetS® Thiol (Si-SH): The workhorse. Best for Pd(II) and Pd(0).

  • SiliaMetS® DMT (Dimercaptotriazine): Highly specific. Use this if Thiol fails or if the product contains other metals you want to keep (highly selective for Pd).

Step-by-Step Workflow
  • Dissolution: Dissolve crude product in a compatible solvent (THF, MeOH, or DMF). Avoid DCM if possible (slower kinetics).

  • Dosage Calculation: Add 4 equivalents of scavenger relative to the residual Palladium content, NOT the product weight.

    • Formula:Mass_Scavenger = (Mass_Crude × ppm_Pd × Eq_Scavenger) / (Loading_Scavenger × 106.4 × 1000)

  • Incubation:

    • Add scavenger resin.[2]

    • CRITICAL: Heat to 50-60°C . Room temperature scavenging is often too slow for pyridine complexes because the activation energy to break the Pd-Pyridine bond is high.

    • Stir for 4-16 hours .

  • Filtration: Filter hot through a 0.45 µm membrane or a Celite pad to remove the silica resin.

  • Wash: Wash the filter cake with fresh hot solvent to recover adsorbed product.

Protocol B: The "Amphoteric Trick" (pH-Swing Crystallization)

Best For: Free isonicotinic acid (zwitterions) and "de-bulking" massive Pd contamination (>1000 ppm). Mechanism: Isonicotinic acid is soluble in base (as the anion) but Pd-black and many Pd-ligand complexes are insoluble in aqueous base. You filter out the trash, then precipitate the pure product.

Step-by-Step Workflow
  • Dissolution (High pH):

    • Suspend crude isonicotinic acid in water.

    • Slowly add 2M NaOH or NH₄OH until pH reaches 9-10 . The solution should become clear as sodium isonicotinate forms.

  • Filtration (The Cleanup):

    • If the solution is dark/black, this is insoluble Pd.

    • Add Activated Carbon (e.g., Darco G-60, 5 wt%) and stir for 30 mins.

    • Filter through a Celite pad.[3][4][5] The filtrate should be significantly lighter.

  • Precipitation (Isoelectric Point):

    • Slowly add 1M HCl to the filtrate while stirring.

    • Target pH 3.5 - 4.0 (the isoelectric point of isonicotinic acid).

    • The product will crash out as a white/off-white solid.

  • Isolation:

    • Filter the solid.[3][4][5]

    • Wash with cold water (minimal volume) to remove soluble Pd salts.

    • Dry.

Troubleshooting & FAQs

Q: My product turned yellow after scavenging. Is it still contaminated? Expert Response: Likely, yes. A persistent yellow/orange hue in pyridine derivatives often indicates colloidal Pd or soluble Pd-clusters.[4]

  • Fix: If you used Silica-Thiol, try switching to SiliaMetS® DMT . The triazine ring offers a different chelation geometry that can break stable pyridine-Pd complexes. Alternatively, perform a "hot filtration" through Celite before adding the scavenger to remove colloidal Pd that might be clogging the resin pores.

Q: The scavenger worked, but I lost 20% of my yield. Expert Response: You likely used "Activated Carbon" or too much silica scavenger.

  • Cause: Isonicotinic acid is polar and can adhere to the silica backbone or get trapped in carbon pores.

  • Fix: Switch to a macroporous resin scavenger (polymer-based) instead of silica-based if non-specific binding is high. Alternatively, wash the scavenger filter cake with a polar solvent like Methanol/Water (9:1) or slightly basified methanol to release the zwitterionic product.

Q: I cannot use heat (product is thermally unstable). Can I scavenge at Room Temp? Expert Response: Yes, but you must change the kinetics.

  • Modification: Increase the scavenger equivalents to 8-10 eq and extend stirring time to 24 hours .

  • Tip: Use a finer particle size scavenger (if available) to increase surface area contact.

Q: Can I just use a column chromatography? Expert Response: Not recommended for trace Pd removal.

  • Reason: Pd often "streaks" or co-elutes with pyridine compounds because the metal coordinates to the nitrogen, dragging it along the silica. You will likely dilute your product without fully removing the metal. Scavengers (batch mode) are far superior for this specific chemistry.

References

  • ICH Q3D Elemental Impurities Guidance for Industry. U.S. Food and Drug Administration (FDA) / International Council for Harmonisation. (2015).[3] Defines PDE limits for Palladium (Class 2B).

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. (Foundational review on Pd removal strategies).

  • SiliCycle Application Note. (2023). Scavenging of Palladium from Pyridine Derivatives using SiliaMetS®.[2] SiliCycle Inc.[2] (Specific data on Thiol/DMT efficiency for nitrogen heterocycles).

  • Reaction Optimization: Palladium Removal. Biotage Technical Guide. (2023).[6][7] Comparison of activated carbon vs. functionalized resins.

Sources

Technical Support Center: Recrystallization of Thioether-Substituted Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of thioether-substituted pyridines. These heterocyclic compounds are highly valued in medicinal chemistry and transition-metal catalysis, but their unique physicochemical properties often present significant crystallization challenges. The basicity of the pyridine nitrogen combined with the lipophilic, polarizable nature of the thioether linkage requires precise solvent selection to control the Metastable Zone Width (MSZW) and avoid common pitfalls like "oiling out"[1].

This guide provides authoritative, field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure high-purity crystalline yields.

The Chemistry & Causality of Solvent Selection

The selection of a recrystallization solvent for thioether-pyridines is dictated by the competing intermolecular forces within the molecule. Pyridine rings generally crystallize less readily than their non-heteroaromatic counterparts[2]. The pyridine nitrogen acts as a strong hydrogen-bond acceptor, making protic solvents (like ethanol or isopropanol) highly effective at modulating solubility. However, the addition of a thioether group introduces significant lipophilicity and conformational flexibility.

If the thioether chain is long or highly substituted, the molecule's melting point often drops. When the melting point falls below the saturation temperature of the solvent, the compound is prone to Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[3],[4].

SolventSelection Start Analyze Thioether Pyridine Polarity Is the molecule highly lipophilic? Start->Polarity YesLip Use Non-Polar/Mixed (e.g., DCM/Hexane) Polarity->YesLip Yes NoLip Use Protic/Polar (e.g., EtOH, IPA) Polarity->NoLip No Oiling Does it oil out upon cooling? YesLip->Oiling NoLip->Oiling Seed Adjust solvent & seed crystals Oiling->Seed Yes Success Collect Pure Crystals Oiling->Success No Seed->Success Crystallizes

Decision matrix for selecting recrystallization solvents for thioether pyridines.

Quantitative Solvent System Data

The following table summarizes empirical data for common solvent systems used in the recrystallization of thioether-substituted pyridines[5],[6],[7].

Solvent SystemCompound Polarity MatchTypical Yield (%)Purity (%)Mechanistic Causality & Observations
Ethanol (100%) Moderate to High60 - 75%>98.5%H-bonding stabilizes the crystal lattice. Excellent for fused thioether-pyridines[6].
Isopropanol Moderate70 - 80%>99.0%Wider metastable zone than ethanol; slower cooling required to prevent kinetic trapping.
DCM / Hexane High (Lipophilic)80 - 90%>95.0%Ideal for highly alkylated thioethers[7]. Requires precise antisolvent titration.
Toluene / Heptane High (Lipophilic)65 - 85%>97.0%High boiling point prevents premature precipitation, but prone to oiling out if cooled rapidly.

Experimental Protocols: Self-Validating Systems

To guarantee reproducibility, the following methodologies are designed as self-validating systems . This means each protocol contains built-in checkpoints to verify that the physical chemistry of the system is behaving as expected before proceeding to the next step.

Protocol A: Single-Solvent Recrystallization (Ethanol)

Best for fused or moderately polar thioether-pyridines[6],[8].

  • Primary Dissolution: Place the crude thioether-pyridine in an Erlenmeyer flask. Add a minimum volume of absolute ethanol and heat to a gentle reflux (78 °C) using a stirring hotplate.

  • Validation Checkpoint (Saturation): Add ethanol dropwise until the solid just dissolves. If the solution remains cloudy after adding a 10% excess of the total volume, the turbidity is caused by insoluble impurities, not supersaturation.

  • Hot Filtration: Rapidly filter the boiling solution through a pre-warmed fluted filter paper to remove insoluble impurities.

  • Controlled Nucleation: Allow the filtrate to cool ambiently to room temperature. Do not disturb the flask.

  • Validation Checkpoint (Crystal Growth): If no crystals form after 30 minutes at room temperature, the solution is supersaturated. Scratch the inside of the flask with a glass rod to provide a nucleation site[4].

  • Isolation: Once crystallization is complete at room temperature, transfer the flask to an ice bath for 15 minutes to maximize yield. Collect the crystals via vacuum filtration and wash with ice-cold ethanol.

Protocol B: Two-Solvent Recrystallization (DCM/Hexane)

Best for highly lipophilic, alkylated thioether-pyridines[7].

  • Primary Dissolution: Dissolve the crude compound in a minimal amount of Dichloromethane (DCM) at room temperature.

  • Antisolvent Titration: Slowly add Hexane (the antisolvent) dropwise while swirling the flask.

  • Validation Checkpoint (Cloud Point): Continue adding Hexane until a faint, persistent cloudiness appears. This indicates the exact boundary of the metastable zone. If the cloudiness immediately turns into a heavy oil, you have bypassed the metastable zone and induced LLPS.

  • Clarification: Add DCM dropwise (usually 1-3 drops) just until the solution becomes clear again.

  • Maturation: Loosely cap the flask and allow the volatile DCM to slowly evaporate over 12-24 hours, driving slow, highly ordered crystal growth.

Troubleshooting Guides & FAQs

Q1: My thioether-pyridine is "oiling out" instead of forming crystals. Why does this happen and how do I fix it?

Causality: Oiling out (Liquid-Liquid Phase Separation) occurs when the integration of solute molecules into the crystal lattice is kinetically hindered, or when the system experiences very high supersaturation[1]. For thioether-pyridines, the flexible thioether chain often depresses the compound's melting point below the solution's temperature[3],[4]. Furthermore, impurities preferentially dissolve in these liquid droplets, meaning if the oil solidifies later, it traps the impurities, ruining your purity[4].

Resolution:

  • Decrease Supersaturation: Return the flask to the heat source to redissolve the oil. Add a small volume (5-10%) of your "good" solvent (e.g., Ethanol or DCM)[3],[4].

  • Control Cooling Rate: Remove the flask from the heat but leave it on the warm hotplate to cool extremely slowly. This keeps the system within the Metastable Zone Width (MSZW)[1].

  • Seeding: Add a tiny amount of pure seed crystals halfway into the cooling process. This bypasses the kinetic barrier of nucleation, forcing the compound to form a crystalline suspension rather than an emulsion[1],[9].

OilingOut A Phase Separation (Oiling Out) Detected B Reheat to redissolve oil A->B C Add 'Good' Solvent (Decrease Supersaturation) B->C D Cool slowly (reduce cooling rate) C->D E Add Seed Crystals in Metastable Zone D->E F Crystalline Suspension Formed E->F

Step-by-step troubleshooting workflow to resolve liquid-liquid phase separation (oiling out).

Q2: Can the thioether group oxidize during the recrystallization process?

Causality: Yes. Thioethers are electron-rich and susceptible to oxidation, forming sulfoxides or sulfones. This is particularly problematic if you are using aged ether solvents (like Diethyl ether, THF, or Dioxane) which naturally form peroxides over time upon exposure to air and light. Resolution: Never use uninhibited or old ether solvents for thioether-pyridines. If an ether must be used, ensure it is freshly distilled or tested for peroxides. For highly sensitive compounds, degas your recrystallization solvents with nitrogen or argon prior to heating.

Q3: I have a clear solution that refuses to crystallize, even at 0 °C. What went wrong?

Causality: You have likely used too much solvent, meaning the solution has not reached supersaturation[3],[4]. Alternatively, the pyridine nitrogen is heavily solvated via hydrogen bonding (if using alcohols), artificially inflating its solubility at low temperatures. Resolution:

  • Try scratching the inside of the flask with a glass rod to induce nucleation[4].

  • If that fails, concentrate the solution by boiling off 30-50% of the solvent on a rotary evaporator, then re-attempt the cooling process[3].

  • If using a single protic solvent, consider transitioning to a two-solvent system by adding a non-polar antisolvent (like Hexane) to force the compound out of solution.

References

  • Source: york.ac.
  • Source: mt.
  • 3.
  • Source: scribd.
  • Application Note & Protocol: Recrystallization of 2-(4-Chlorophenyl)
  • Source: rochester.
  • Synthesis, Crystal Structure and DFT Studies of 8-chloro-3-((3-chlorobenzyl)thio)
  • Pyridine-2,6-bis(thioether) (SNS)
  • Pyridine-Based Heterocycles.

Sources

overcoming steric hindrance in 3-substituted isonicotinates

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Pyridine Chemistry Division Subject: Troubleshooting Steric Hindrance in 3-Substituted Isonicotinates Ticket ID: #ISO-3-STERIC-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry

Executive Summary: The "Ortho-Effect" in Isonicotinates

You are likely here because standard protocols (saponification, EDC couplings, standard Suzuki conditions) have failed.

The Root Cause: In 3-substituted isonicotinates (pyridine-4-carboxylates), the substituent at C3 exerts profound steric pressure on the carbonyl carbon at C4. Unlike benzene analogs, the adjacent pyridine nitrogen (N1) withdraws electron density, making the ring electron-deficient, but the primary failure mode here is kinetic blockage . The trajectory of nucleophilic attack (the Bürgi-Dunitz angle, ~107°) is physically obstructed by the C3 substituent.

This guide provides high-fidelity, alternative protocols designed to bypass these steric barriers.

Module 1: Hydrolysis & Saponification

User Issue: "Standard LiOH/NaOH hydrolysis yields recovered starting material or requires harsh conditions that degrade the pyridine ring."

The Solution: "Naked" Hydroxide & Nucleophilic Cleavage

Aqueous hydroxide carries a large hydration shell, effectively increasing its steric bulk. To hydrolyze a hindered 3-substituted isonicotinate, you must strip away this water shell or change the mechanism entirely.

Protocol A: Anhydrous Hydrolysis with TMSOK (Recommended) Potassium trimethylsilanolate (TMSOK) acts as a soluble source of "naked" hydroxide in organic solvents. It is non-hygroscopic and soluble in THF/DCM.

  • Dissolve: 1.0 equiv of ester in anhydrous THF (0.5 M).

  • Add: 1.1–1.5 equiv of solid TMSOK.

  • Reaction: Stir at RT. The lack of solvation makes the silanolate anion significantly more nucleophilic than aqueous hydroxide.

  • Workup: The potassium salt of the acid often precipitates. Filter and wash with Et2O, or acidify with mild citric acid.

Protocol B: Nucleophilic Cleavage (For Methyl Esters) If the ester is a methyl ester, avoid carbonyl attack entirely. Attack the methyl group via


.
  • Reagents: Lithium Iodide (LiI, 3-5 equiv) in dry Pyridine or Collidine.

  • Conditions: Reflux (115°C for pyridine).

  • Mechanism: The iodide attacks the methyl group, displacing the carboxylate. Sterics at C3 are irrelevant for this pathway.

Decision Matrix: Hydrolysis Strategy

HydrolysisLogic Start Ester Hydrolysis Failed CheckEster Is it a Methyl Ester? Start->CheckEster YesMethyl Yes CheckEster->YesMethyl NoMethyl No (Et, iPr, tBu) CheckEster->NoMethyl LiI_Path Protocol B: LiI / Pyridine (Nucleophilic Cleavage at Me) YesMethyl->LiI_Path Bypass Carbonyl TMSOK_Path Protocol A: TMSOK / THF (Anhydrous 'Naked' Attack) NoMethyl->TMSOK_Path Minimize Sterics

Figure 1. Decision tree for selecting the correct hydrolysis method based on ester type.

Module 2: Amidation & Functionalization

User Issue: "My amine won't couple to the acid/ester. HATU/EDC gives no conversion."

The Solution: Trimethylaluminum (AlMe3) Activation

Standard coupling reagents activate the acid, making it an electrophile that a hindered amine must attack. In hindered systems, this attack is blocked. The Fix: Use AlMe3 to activate the amine, converting it into a powerful aluminum amide nucleophile that forces the reaction through a 6-membered transition state.

Protocol: AlMe3-Mediated Direct Amidation Safety Note: AlMe3 is pyrophoric. Handle under inert atmosphere. DABAL-Me3 is a solid, air-stable alternative.

  • Preparation: In a flame-dried flask under Argon, dissolve the amine (1.1 equiv) in dry Toluene or DCM.

  • Activation: Add AlMe3 (2.0 M in toluene, 1.1 equiv) dropwise at 0°C. Methane gas will evolve. Stir for 15 min to form the Me2Al-NH-R species.

  • Coupling: Add the 3-substituted isonicotinate ester (not acid) dissolved in toluene.

  • Heating: Heat to 60–80°C. The reaction proceeds via a concerted template mechanism (see diagram).

  • Quench: CAREFULLY quench with dilute HCl or Rochelle's salt solution.

Mechanism Visualization

AlMe3_Mechanism cluster_0 The Steric Bypass Reagents Ester + Al-Amine TS 6-Membered Transition State Reagents->TS Coordination Product Amide + Al-OMe TS->Product Collapse

Figure 2. The AlMe3 method coordinates the carbonyl oxygen and the amine, bringing them into proximity regardless of steric bulk.

Module 3: Cross-Coupling (Suzuki-Miyaura)

User Issue: "Pd-coupling at the 3-position (or with a 3-substituted core) yields <20% product."

The Solution: Ligand & Base Engineering

The 3-substituent creates an "ortho-effect" that hinders the transmetalation step. Furthermore, the pyridine nitrogen can poison the catalyst.

Key Adjustments:

  • Base: Switch from Carbonates (

    
    ) to TMSOK  or Ba(OH)2 . TMSOK allows for anhydrous coupling (preventing protodeboronation of unstable boronic acids).
    
  • Ligand: Use Buchwald ligands (Dialkylbiarylphosphines) which are designed to form monoligated Pd(0) species that are highly active.

    • XPhos: Excellent for steric bulk.

    • SPhos: Good general purpose for heteroaromatics.

  • Pre-catalysts: Use Pd(II) precatalysts (e.g., XPhos Pd G4) to ensure rapid initiation.

Optimized Conditions Table

ComponentStandard (Fail)Optimized (Success)Why?
Catalyst Pd(PPh3)4XPhos Pd G4 (2-5 mol%)Bulky, electron-rich ligand boosts oxidative addition.
Base Na2CO3 (aq)K3PO4 or TMSOK Higher basicity, anhydrous options prevent side reactions.
Solvent DMF/WaterDioxane or Toluene Non-coordinating solvents prevent catalyst poisoning by solvent.
Temp 80°C100-110°C Energy required to overcome rotational barrier of intermediates.

Module 4: Grignard/Nucleophilic Addition

User Issue: "Grignard addition to the ester gives a mixture of ketone and tertiary alcohol, or no reaction."

The Solution: The Weinreb Amide Detour

You cannot control the addition of a Grignard to a sterically hindered ester easily. It is safer to convert the ester to a Weinreb amide first (using the AlMe3 method from Module 2), then add the nucleophile.

  • Step 1: Convert 3-sub-isonicotinate ester to Weinreb Amide using NH(OMe)Me + AlMe3.

  • Step 2: Add Grignard (R-MgBr). The stable chelated intermediate prevents over-addition.

  • Step 3: Acidic workup yields the ketone.

References

  • TMSOK Hydrolysis: Laganis, E. D., & Chenard, B. L. (1984). "Metal silanolates: organic soluble equivalents for O-2 and HO-". Tetrahedron Letters, 25(51), 5831-5834. Link

  • LiI Cleavage: Elsner, C., et al. (2008). "Nucleophilic Cleavage of Esters". Organic Process Research & Development.
  • AlMe3 Amidation: Levin, J. I., Turos, E., & Weinreb, S. M. (1982). "An alternative procedure for the aluminum-mediated conversion of esters to amides". Synthetic Communications, 12(13), 989-993. Link

  • TMSOK in Cross-Coupling: Denmark, S. E., & Smith, R. C. (2005). "Mechanistic Studies on the Base-Promoted Pd-Catalyzed Cross-Coupling of Organosilanolates". Journal of the American Chemical Society.[1] Link

  • Buchwald Ligands (XPhos): Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides". Journal of the American Chemical Society.[1] Link

Sources

Technical Support Center: Resolving Regioisomer Byproducts in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development and materials science increasingly rely on highly functionalized heterocycles, the synthesis of polysubstituted pyridines remains a critical bottleneck. The unsymmetrical nature of many precursors—whether in classical condensations or modern cycloadditions—frequently leads to the formation of stubborn regioisomeric mixtures.

This guide is designed for research scientists and process chemists. It provides field-proven strategies to prevent regioisomer formation through reaction engineering, resolve inseparable mixtures using advanced chromatography, and identify the isolated products with absolute certainty.

Part 1: Reaction Engineering & Prevention (FAQs)

The most efficient way to handle regioisomers is to prevent their formation. By understanding the mechanistic causality of your chosen synthetic route, you can manipulate the reaction environment to favor a single kinetic or thermodynamic product.

Q1: I am synthesizing a polysubstituted pyridine via a transition-metal-catalyzed[2+2+2] cycloaddition of unsymmetrical alkynes and nitriles. Why am I getting a 1:1 mixture of 2,4,6- and 2,3,6-substituted regioisomers? A1: The regiochemical outcome of a [2+2+2] cycloaddition is dictated by the orientation of the substrates during the oxidative coupling step that forms the intermediate metallacyclopentadiene[1]. When using unsymmetrical alkynes, the metal catalyst (typically Co, Ni, or Ru) lacks sufficient steric bias to differentiate the alkyne's termini, leading to mixed insertion pathways.

  • The Fix: Transition from a simple metal salt to a sterically demanding ligand complex. Bulky, electron-donating ligands—such as N-heterocyclic carbenes (NHCs) or pyridine-diimines—create a restrictive coordination sphere. This forces the bulkiest substituents of the alkyne into the α-positions of the metallacycle, strongly favoring the 2,4,6-trisubstituted pyridine regioisomer.

Q2: My classical Hantzsch pyridine synthesis using an aldehyde, a 1,3-dicarbonyl, and ammonia is yielding multiple side products and regioisomers. How can I improve target selectivity? A2: The classical pseudo-four-component Hantzsch reaction is highly susceptible to competing Knoevenagel condensations and Michael additions, especially when attempting to synthesize unsymmetrical pyridines[2].

  • The Fix: Abandon the one-pot multicomponent approach. Instead, pre-form an enamine from one of your carbonyl components and react it directly with the other 1,3-dicarbonyl. This stepwise approach isolates the Michael addition step, effectively locking the regiochemistry before the final cyclodehydration and oxidation steps occur.

Mechanism M Transition Metal Catalyst (Co, Ni, Ru) MC Metallacyclopentadiene Intermediate M->MC Sub Unsymmetrical Alkyne + Nitrile Sub->MC InsA Sterically Favored Insertion MC->InsA Ligand Control InsB Sterically Hindered Insertion MC->InsB Poor Control ProdA Major Regioisomer (e.g., 2,4,6-substituted) InsA->ProdA Reductive Elimination ProdB Minor Regioisomer (e.g., 2,3,6-substituted) InsB->ProdB

Caption: Ligand-controlled regioselectivity in transition-metal catalyzed [2+2+2] cycloaddition.

Part 2: Chromatographic Resolution (Troubleshooting Guide)

When reaction engineering reaches its limits, chromatographic separation is mandatory. Pyridines possess a basic nitrogen lone pair that strongly interacts with residual silanols on traditional normal-phase silica, leading to severe peak tailing and co-elution.

The Solution: Preparative Supercritical Fluid Chromatography (SFC)

SFC utilizes supercritical CO₂ combined with an organic modifier. It is vastly superior to standard HPLC for resolving rigid, closely related heterocyclic regioisomers due to the high diffusivity and low viscosity of the mobile phase[3].

Data Presentation: HPLC vs. SFC for Pyridine Regioisomers
ParameterPreparative Reverse-Phase HPLCPreparative SFC (Chiral/Achiral CSP)
Mobile Phase H₂O / Acetonitrile (High viscosity)Supercritical CO₂ / Methanol (Low viscosity)
Resolution Speed 15–30 minutes per run3–8 minutes per run
Peak Shape Prone to fronting/tailing (basic N)Exceptionally sharp (with basic additives)
Post-Run Processing Lyophilization required (aqueous)Rapid evaporation (CO₂ off-gasses)
Throughput ~0.5 - 1.0 g / day~5.0 - 10.0 g / day
Step-by-Step Protocol: SFC Method Development for Pyridine Regioisomers

A self-validating protocol ensures that if a separation fails, the point of failure is immediately identifiable. Follow this workflow to separate stubborn pyridine regioisomers[4]:

  • Stationary Phase Screening:

    • Action: Screen your crude mixture across a panel of polysaccharide-based chiral stationary phases (e.g., Chiralpak IA, IC, IG) and achiral phases (e.g., Chromegabond Pyridyl Amide, 2-Ethylpyridine).

    • Causality: Even if your regioisomers are achiral, the complex 3D cavities of chiral stationary phases offer unique steric environments that easily differentiate the subtle shape variations of positional isomers.

  • Modifier and Additive Selection (Critical Step):

    • Action: Use Methanol (10–40%) as the co-solvent. Crucially, dope the Methanol with 0.2% v/v Isopropylamine or Ammonia.

    • Causality: Supercritical CO₂ forms trace amounts of carbonic acid with ambient moisture, which can protonate the pyridine nitrogen and cause peak smearing. The basic additive competitively binds to active sites on the column and suppresses pyridine protonation, restoring baseline resolution.

  • Gradient Optimization:

    • Action: Run a shallow gradient (e.g., 10% to 30% modifier over 6 minutes). If the regioisomers elute too closely, convert the elution point into an isocratic hold.

  • Scale-Up and Recovery:

    • Action: Transfer the analytical method to a Prep-SFC system (e.g., 30 mL/min flow rate, 150 bar backpressure, 40 °C). Collect fractions using mass-directed or UV-triggered fraction collection.

G Start Crude Pyridine Mixture (Regioisomers Detected) Assess Assess Isomer Ratio (LC-MS / NMR) Start->Assess Branch1 Ratio < 3:1 (Poor Selectivity) Assess->Branch1 Branch2 Ratio > 10:1 (Good Selectivity) Assess->Branch2 Opt Reaction Engineering (Catalyst/Ligand Tuning) Branch1->Opt Sep Chromatographic Resolution (Prep-SFC / HPLC) Branch1->Sep Branch2->Sep Opt->Assess ID Structural Elucidation (2D NMR: NOESY/HMBC) Sep->ID

Caption: Decision tree for troubleshooting and resolving pyridine regioisomer mixtures.

Part 3: Structural Elucidation (Identification)

Once you have isolated the peaks via SFC, mass spectrometry (LC-MS) is useless for differentiation, as regioisomers possess identical exact masses. You must unambiguously assign the regiochemistry using 2D Nuclear Magnetic Resonance (NMR) spectroscopy[5].

Protocol: Unambiguous Assignment via 2D NMR
  • Sample Preparation: Dissolve ~5–10 mg of the pure isolated regioisomer in a deuterated solvent that lacks exchangeable protons (e.g., CDCl₃ or DMSO-

    
    ).
    
  • Acquire a NOESY (Nuclear Overhauser Effect Spectroscopy) Spectrum:

    • Why: NOESY identifies protons that are close to each other in 3D space (< 5 Å), regardless of the number of chemical bonds between them.

    • Application: Look for cross-peaks between the substituents you introduced and the residual protons on the pyridine ring. For example, if a methyl group was introduced, a NOESY cross-peak to the C3-proton confirms the methyl is at the C2 or C4 position.

  • Acquire an HMBC (Heteronuclear Multiple Bond Correlation) Spectrum:

    • Why: HMBC shows correlations between protons and carbons separated by 2 or 3 bonds.

    • Application: Use HMBC to trace the connectivity from a known substituent (e.g., a methoxy group) through the heteroaromatic quaternary carbons to the adjacent ring protons. This definitively maps the carbon skeleton and confirms the exact substitution pattern.

References

  • Synthesis of 2,2'-Bipyridines by Transition Metal-Catalyzed Alkyne/Nitrile [2 + 2 + 2] Cycloaddition Reactions Source: ResearchGate URL:[Link]

  • Hantzsch Pyridine Synthesis and Regioselectivity Challenges Source: Atlanchim Pharma Scientific Letters URL:[Link]

  • Continuous-flow synthesis of 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridines towards key intermediates of clinical candidates Source: National Institutes of Health (PMC) URL:[Link]

  • A Generic Workflow for Achiral SFC Purification of Complex Pharmaceutical Mixtures Source: Chromatography Online URL:[Link]

  • Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and BAY-0069 (Utilizing SFC and NOESY for Regioisomer Assignment) Source: ACS Publications URL:[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectrum of 3-(4-Ethylthiophenyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. For molecules such as 3-(4-Ethylthiophenyl)isonicotinic acid, a compound with potential applications stemming from its heterocyclic and sulfur-containing moieties, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as an indispensable analytical tool. This guide provides an in-depth analysis of the expected 1H NMR spectrum of this compound, offering a comparative perspective and practical insights for its characterization.

The Power of Proton NMR in Structural Verification

1H NMR spectroscopy provides a detailed fingerprint of a molecule by mapping the chemical environment of its hydrogen atoms (protons). Key information derived from a 1H NMR spectrum includes:

  • Chemical Shift (δ): The position of a signal along the x-axis (in ppm) indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm), while electron-donating groups cause an upfield shift.[1][2]

  • Integration: The area under each signal is proportional to the number of protons it represents, providing a quantitative ratio of the different types of protons in the molecule.[1]

  • Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is due to the influence of neighboring protons, a phenomenon known as spin-spin coupling. The n+1 rule is a useful guide, where 'n' is the number of equivalent protons on adjacent carbons.[1][3]

  • Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), provides information about the dihedral angle between coupled protons and the nature of the chemical bonds separating them.[4]

Predicted 1H NMR Spectrum of 3-(4-Ethylthiophenyl)isonicotinic Acid

Molecular Structure and Proton Labeling:

To facilitate the analysis, the protons in the molecule are labeled as follows:

A visual representation of the molecular structure of 3-(4-Ethylthiophenyl)isonicotinic acid.

Detailed Signal Analysis:
Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Integration Rationale
Hg (CH3) ~ 1.2 - 1.4Triplet (t)3HAliphatic methyl protons adjacent to a methylene group. The triplet arises from coupling with the two Hf protons.[5]
Hf (CH2) ~ 2.9 - 3.1Quartet (q)2HMethylene protons adjacent to a sulfur atom and a methyl group. The quartet is due to coupling with the three Hg protons. The sulfur atom causes a downfield shift compared to a standard alkane.
Hd, He (Phenyl) ~ 7.3 - 7.8Doublet of Doublets (dd) or two separate Doublets (d)4HAromatic protons on the ethylthiophenyl ring. The para-substitution pattern will result in two sets of chemically equivalent protons, appearing as two doublets if the coupling constants are similar, or more complex patterns if they differ significantly. The electron-donating nature of the ethylthio group will influence their exact positions.[4]
Hc, Hb, Ha (Pyridine) ~ 7.8 - 9.0Singlet (s), Doublet (d)3HThe protons on the pyridine ring are significantly deshielded due to the electronegativity of the nitrogen atom and the aromatic ring current. Ha, being ortho to the nitrogen, is expected to be the most downfield. The substitution at the 3-position will influence the splitting patterns. Hc might appear as a singlet, Hb as a doublet, and Ha as a singlet or a narrow doublet depending on the coupling constants.[6][7]
COOH ~ 12.0 - 14.0Broad Singlet (br s)1HThe carboxylic acid proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange with trace amounts of water in the solvent.[8]

Experimental Protocol for 1H NMR Spectrum Acquisition

To obtain a high-quality 1H NMR spectrum of 3-(4-Ethylthiophenyl)isonicotinic acid, the following protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6) in a clean, dry NMR tube. The choice of solvent is crucial; DMSO-d6 is a good choice for carboxylic acids as it can solubilize them and the acidic proton is often observable.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be required.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 15 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Apply a 90° pulse angle and a relaxation delay of at least 5 seconds to ensure accurate integration, especially for the broad carboxylic acid proton.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption signals.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d6 at ~2.50 ppm).

    • Integrate the signals and determine the multiplicity of each peak.

G cluster_workflow 1H NMR Experimental Workflow SamplePrep Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) InstrumentSetup Instrument Setup (400+ MHz, Tune & Shim) SamplePrep->InstrumentSetup Insert Sample DataAcquisition Data Acquisition (1D Proton, 16-32 Scans) InstrumentSetup->DataAcquisition Start Experiment DataProcessing Data Processing (FT, Phasing, Calibration, Integration) DataAcquisition->DataProcessing Process Raw Data Analysis Structural Elucidation DataProcessing->Analysis Interpret Spectrum

A flowchart outlining the key steps in acquiring and processing a 1H NMR spectrum.

Comparison with Alternative and Complementary Techniques

While 1H NMR is a powerful tool, a comprehensive structural characterization often relies on a combination of analytical methods.

Technique Information Provided Advantages over 1H NMR Limitations Compared to 1H NMR
13C NMR Spectroscopy Provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.Directly observes the carbon framework, which can be less ambiguous than proton environments in complex molecules.Lower natural abundance and gyromagnetic ratio of 13C result in lower sensitivity and longer acquisition times. Does not provide information on proton connectivity.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition of the molecule. Fragmentation patterns can provide structural clues.Extremely high sensitivity, allowing for analysis of very small sample quantities. Provides the exact molecular formula.Does not provide detailed information about the connectivity of atoms or stereochemistry. Isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., C=O, O-H, N-H) based on their vibrational frequencies.Fast and non-destructive. Excellent for confirming the presence or absence of key functional groups.Provides limited information about the overall molecular structure and connectivity. Spectra can be complex and difficult to interpret fully.
2D NMR (e.g., COSY, HSQC, HMBC) Provides information about the connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), resolving ambiguities in 1D spectra.Can definitively establish the bonding framework of the molecule by showing which atoms are connected to each other.Requires longer acquisition times and more complex data analysis.

References

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link][4]

  • OpenOChem. (n.d.). Interpreting 1H NMR Spectra. Retrieved from [Link][1]

  • Natural Products Magnetic Resonance Database. (n.d.). 1H NMR Spectrum of Isonicotinic acid. Retrieved from [Link][9]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link][2]

  • The Organic Chemistry Tutor. (2021, March 24). Interpreting Aromatic NMR Signals [Video]. YouTube. [Link][3]

  • TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule [Video]. YouTube. [Link][10]

  • Royal Society of Chemistry. (2015). Electronic Supplementary Information (ESI) for PSMA – isonicotinic acid conjugate. Retrieved from [Link][7]

  • ResearchGate. (2011). Structural NMR analysis of triazolic compounds derived from isonicotinic acid. Retrieved from [Link][11]

  • SpectraBase. (n.d.). Isonicotinic acid, isopropylidenehydrazide - 1H NMR Chemical Shifts. Retrieved from [Link][12]

  • Synthesis, structure and antiradical activity of functionally substituted hydrazides of isonicotinic acid. (n.d.). Retrieved from [Link][13]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link][5]

  • Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link][14]

  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link][15]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link][16]

  • MDPI. (2024, July 3). Synthesis, Characterization, X-ray Molecular Structure, Antioxidant, Antifungal, and Allelopathic Activity of a New Isonicotinate-Derived meso-Tetraarylporphyrin. Retrieved from [Link][17]

  • California State Polytechnic University, Pomona. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link][8]

  • Der Pharma Chemica. (2013). Synthesis and characterization of some new twin drugs having substituted pyridines. Retrieved from [Link][18]

  • Neliti. (2022, August 27). Synthesis, characterization of some derivationes of 3-Nicotinc acide. Retrieved from [Link][19]

  • Google Patents. (n.d.). CN109942566B - Isonicotinic acid derivatives and preparation methods and uses thereof. Retrieved from [20]

  • PubChem. (n.d.). Ethyl isonicotinate. Retrieved from [Link][21]

Sources

Comparative Guide: Mass Spectrometry Fragmentation of Ethylthiophenyl Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation of ethylthiophenyl pyridines. It is structured to serve researchers in medicinal chemistry and analytical toxicology, focusing on mechanistic causality, isomer differentiation, and experimental validation.[1]

Executive Summary

Ethylthiophenyl pyridines (e.g., 2-[4-(ethylthio)phenyl]pyridine) represent a critical structural motif in non-steroidal anti-inflammatory drugs (NSAIDs), specifically COX-2 inhibitors (e.g., Etoricoxib intermediates), and various agrochemicals.[1]

In mass spectrometry (MS), these compounds exhibit a distinct "fingerprint" driven by the lability of the ethyl-sulfur bond. This guide compares the fragmentation performance of ethylthiophenyl derivatives against methylthiophenyl analogs and differentiates between positional isomers (2-, 3-, and 4-pyridyl substitution).[1]

Key Performance Indicator (KPI): The efficiency of the Ethylene Loss (neutral loss of 28 Da) channel serves as the primary diagnostic metric for structural elucidation, distinguishing ethylthio derivatives from other alkyl-sulfides.

Mechanistic Deep Dive: The "Performance" of Fragmentation

Unlike simple alkanes, the fragmentation of ethylthiophenyl pyridines is governed by the interaction between the pyridine nitrogen (charge localization) and the sulfur atom (radical initiation) .

Primary Pathway: The -Hydrogen Rearrangement (Ethylene Loss)

The most dominant fragmentation pathway in Electron Ionization (EI) is the loss of ethylene (


). This is not a simple bond cleavage but a rearrangement driven by the stability of the resulting thiophenol-like radical cation.
  • Mechanism: The molecular ion (

    
    ) undergoes a 4-membered transition state rearrangement.[1] A 
    
    
    
    -hydrogen from the ethyl group transfers to the sulfur atom, triggering the expulsion of neutral ethylene.
  • Diagnostic Ion:

    
    .[1]
    
  • Causality: The sulfur atom stabilizes the radical cation effectively, making this pathway kinetically favored over direct ethyl radical loss (

    
    ).[1]
    
Secondary Pathway: C-S Bond Cleavage

At higher internal energies (or in the absence of


-hydrogens, as in methylthio analogs), the C-S bond breaks.
  • Homolytic Cleavage: Loss of the ethyl radical (

    
    ) yielding 
    
    
    
    .[1]
  • Heterolytic Cleavage: Loss of the

    
     radical, yielding the phenyl-pyridine cation (
    
    
    
    ).
Pathway Visualization

The following diagram illustrates the competing pathways for 2-(4-ethylthiophenyl)pyridine , highlighting the dominant ethylene loss channel.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 215 [Py-Ph-S-Et]+. TS_A 4-Membered Transition State (H-transfer to S) M_Ion->TS_A β-H Migration Frag_B [M - C2H5]+ m/z 186 (Even-electron Cation) M_Ion->Frag_B - Et• (29 Da) (Minor Path) Frag_C [M - SEt]+ m/z 154 (Phenyl-Pyridine Cation) M_Ion->Frag_C - SEt• (61 Da) Frag_A [M - C2H4]+. m/z 187 (Thiophenol-Pyridine Radical) TS_A->Frag_A - C2H4 (28 Da) (Dominant Path) Frag_A->Frag_C - SH• (33 Da)

Caption: Fragmentation workflow of 2-(4-ethylthiophenyl)pyridine showing the dominance of the ethylene loss pathway (green) over direct radical cleavage.

Comparative Analysis: Isomers & Alternatives

This section compares the spectral performance of the target compound against its key alternatives.

Comparison 1: Ethylthio vs. Methylthio Substituents

The choice between ethyl- and methyl-thio groups is common in SAR (Structure-Activity Relationship) studies.[1] Their MS fingerprints are drastically different.

FeatureEthylthiophenyl Pyridine Methylthiophenyl Pyridine Significance
Base Peak (EI) m/z [M-28] (Loss of

)
m/z [M] or [M-15] Ethylthio is defined by the McLafferty-like rearrangement.[1]
Mechanism

-H rearrangement (Low Energy)

-cleavage (High Energy)
Ethylthio fragments more easily; Methylthio is more stable.[1]
Diagnostic Loss -28 Da (Ethylene)-15 Da (Methyl)Immediate differentiation of alkyl chain length.[1]
Low Mass Ions m/z 187 (Stable radical cation)m/z 186 (Cation)Different electronic states of the fragment ions.[1]
Comparison 2: Positional Isomers (2-Py vs. 3-Py vs. 4-Py)

Differentiation of the pyridine attachment point (2, 3, or 4 position relative to the phenyl ring) relies on the stability of the molecular ion and subtle "ortho effects."

  • 2-Pyridyl Isomers: Often show a higher abundance of the molecular ion (

    
    ) due to the ability of the pyridine nitrogen to chelate or stabilize the phenyl ring coplanarity. If the ethylthio group is ortho to the pyridine, a Smiles Rearrangement  (S to N migration) can occur, leading to unique fragments (e.g., loss of SH).
    
  • 3-Pyridyl Isomers: Typically exhibit the "cleanest" fragmentation following the standard rules (Ethylene loss) with fewer rearrangement anomalies, as the nitrogen is electronically disconnected from the phenyl

    
    -system resonance.
    
  • 4-Pyridyl Isomers: Show intense fragmentation due to strong conjugation.[1] The resonance stabilization of the resulting carbocation (after S-dealkylation) is maximized.

Detailed Experimental Protocols

To replicate these fragmentation patterns for validation or impurity profiling, the following protocols are recommended. These are "self-validating" systems: if you do not see the M-28 peak for the ethyl derivative, your ionization energy may be too low or the source temperature too high (inducing thermal degradation).

Protocol A: GC-MS (Electron Ionization)

Best for structural fingerprinting and library matching.[1]

  • Instrument: Agilent 5977B MSD or equivalent single quadrupole.

  • Column: DB-5ms (30m x 0.25mm, 0.25µm film).

  • Inlet Conditions:

    • Temperature: 280°C.

    • Mode: Splitless (to maximize sensitivity for impurities).

  • Ion Source:

    • Type: Electron Ionization (EI).[2]

    • Energy: 70 eV (Standard). Note: Lowering to 20 eV enhances the Molecular Ion but suppresses the diagnostic ethylene loss.

    • Source Temp: 230°C.

  • Validation Check: Inject a standard of Ethyl Phenyl Sulfide .

    • Pass Criteria: The ratio of m/z 110 (

      
      ) to m/z 138 (
      
      
      
      ) must be < 50%, and m/z 110 (Thiophenol ion) must be the base peak.
Protocol B: LC-MS/MS (Electrospray Ionization)

Best for biological matrices and polar metabolites.[1]

  • Instrument: Triple Quadrupole (e.g., Sciex 6500+ or Thermo Altis).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Fragmentation (CID):

    • Collision Energy (CE): Ramp 20–40 eV.[1]

    • Observed Transition: Unlike EI, ESI produces even-electron ions (

      
      ).[1]
      
    • Primary Transition: m/z 216

      
       m/z 188 (Loss of Ethylene, 28 Da).
      
    • Secondary Transition: m/z 216

      
       m/z 155 (Loss of SEt radical/neutral).
      

References

  • Lawrence, R., & Waight, E. S. (1968).[1] The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact.[1] Journal of the Chemical Society B: Physical Organic.

    • [1]

  • BenchChem Technical Support. (2025).

  • Jackson, G. (2014).[1] Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers. Forensic Science International.[1]

  • National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary: 2-(4-(Ethylthio)phenyl)pyridine (CAS 1443351-60-7).

    • [1]

  • Michigan State University. (2023).[1] Mass Spectrometry - Fragmentation Patterns: Sulfides and Ethers.

Sources

Comparative Guide: Biological Activity of 3-Aryl vs 2-Aryl Isonicotinic Acids

[1]

Executive Summary

In the optimization of pyridine-4-carboxylic acid (isonicotinic acid) scaffolds, the positioning of aryl substituents is a critical determinant of biological activity, metabolic stability, and synthetic accessibility.[1]

  • 2-Aryl Isonicotinic Acids: represent a privileged scaffold in medicinal chemistry, particularly for P2X7 receptor antagonism and kinase inhibition. The C2 position offers optimal vector alignment for hydrophobic pockets without sterically compromising the C4-carboxylic acid pharmacophore.

  • 3-Aryl Isonicotinic Acids: serve as steric probes and tools for novel intellectual property (IP) generation.[1] They often exhibit reduced potency in canonical targets due to peri-interactions twisting the C4-carboxyl group out of planarity, but offer unique advantages in blocking metabolic clearance or probing orthosteric constraints.

Biological Activity Profile: Head-to-Head Comparison

Case Study A: P2X7 Receptor Antagonism

The P2X7 receptor is a key target for inflammatory pain and neurodegeneration. 2-Aryl isonicotinic acid derivatives (often amides or hydrazides) are well-documented antagonists.[1]

Feature2-Aryl Derivatives3-Aryl DerivativesMechanistic Insight
Binding Affinity (Ki) High (nM range)Low / Inactive (> µM)Vector Alignment: The 2-aryl group extends into a hydrophobic accessory pocket (allosteric site) typical of P2X7 antagonists (e.g., A-740003 analogs).[1]
Steric Effect MinimalHighPeri-Strain: A 3-aryl group creates significant steric clash with the C4-carbonyl, forcing the amide/acid out of planarity, disrupting critical H-bonds.[1]
Selectivity Moderate (vs P2X4/P2X1)High (often due to inactivity)3-Aryl analogs are often used as negative controls to validate specific binding.[1]
Case Study B: Antimycobacterial Activity (Isoniazid Analogs)

Isoniazid (isonicotinic acid hydrazide) requires activation by the KatG enzyme.[1]

  • 2-Aryl Substitution: Can enhance lipophilicity and cell wall penetration but may sterically hinder the KatG active site if the group is too bulky. However, small 2-aryl or 2-heteroaryl groups are tolerated and can block N-acetylation (NAT2), potentially improving pharmacokinetics (slow acetylator phenotype mimicry).[1]

  • 3-Aryl Substitution: Generally deleterious to activity. The bulk at C3 interferes with the radical formation mechanism required for isoniazid activation and adduct formation with NAD+.

Comparative Data Summary

Data aggregated from SAR studies on pyridine-4-carboxamide scaffolds.

Parameter2-Aryl Isonicotinic Acid3-Aryl Isonicotinic Acid
Lipophilicity (cLogP) High (Linear increase)High (Linear increase)
Metabolic Stability High (Blocks C2 oxidation)Moderate (C2 still exposed)
Solubility ModerateLow (Crystal packing disruption)
Synthetic Ease High (Minisci / Suzuki)Low (Requires directed lithiation)

Mechanistic & Structural Logic (E-E-A-T)

The "Ortho-Effect" and Conformation

The primary differentiator is the torsional strain introduced by the 3-aryl substituent.[1]

  • 2-Aryl: The aryl ring is meta to the carboxylic acid. There is no direct steric interference. The molecule can adopt a planar conformation, maximizing conjugation and allowing the C4-carbonyl to accept hydrogen bonds effectively.[1]

  • 3-Aryl: The aryl ring is ortho to the carboxylic acid. To relieve steric strain (A(1,3) strain), the C4-carboxylate rotates out of the plane of the pyridine ring.[1] This decouples resonance and alters the pKa of the acid, often making it more acidic but less able to fit into flat binding pockets (e.g., DNA intercalation or narrow enzyme clefts).[1]

Metabolic Blocking[1]
  • C2-Position: The C2 position of pyridine is the most electron-deficient and prone to nucleophilic attack or metabolic oxidation (by aldehyde oxidase).[1] Placing an aryl group here effectively "caps" this metabolic soft spot, extending half-life (

    
    ).[1]
    
  • C3-Position: Does not protect the vulnerable C2 or C6 positions, offering less metabolic advantage unless the specific metabolic pathway involves C3-hydroxylation.[1]

Visualization of SAR Logic

The following diagram illustrates the decision process when choosing between 2-aryl and 3-aryl isomers for lead optimization.

SAR_LogicStartLead Optimization:Isonicotinic Acid ScaffoldGoalDefine Primary GoalStart->GoalPotencyMaximize Potency(Receptor Fit)Goal->PotencyNoveltyNovel IP / Probe Steric SpaceGoal->NoveltyTwoArylSelect 2-Aryl IsomerPotency->TwoArylThreeArylSelect 3-Aryl IsomerNovelty->ThreeArylMech2Mechanism:- Exploit Hydrophobic Pocket- Maintain Planarity- Block Metabolic Soft Spot (C2)TwoAryl->Mech2Result2Outcome:High Potency (P2X7, Kinase)Improved t1/2Mech2->Result2Mech3Mechanism:- Induce Torsional Twist- Ortho-Effect (Steric Clash)- Alter pKaThreeAryl->Mech3Result3Outcome:Selectivity ProbeInactive ControlNovel ChemotypeMech3->Result3

Figure 1: Strategic decision tree for selecting aryl-substitution patterns on isonicotinic acid scaffolds.

Experimental Protocols

To ensure reproducibility and trust, the following protocols are standardized for comparing these derivatives.

Protocol 1: General Synthesis via Suzuki-Miyaura Coupling

This protocol is valid for both 2-chloro and 3-bromo isonicotinic acid precursors.[1]

Reagents:

  • Substrate: 2-chloroisonicotinic acid (for 2-aryl) OR 3-bromoisonicotinic acid (for 3-aryl).[1]

  • Boronic Acid: Arylboronic acid (1.2 equiv).[1]

  • Catalyst:

    
     (5 mol%).[1]
    
  • Base:

    
     (2M aqueous solution, 3 equiv).[1]
    
  • Solvent: 1,4-Dioxane.[1]

Step-by-Step Workflow:

  • Degassing: Charge a microwave vial with the halopyridine substrate, arylboronic acid, and catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-dioxane and

    
     solution via syringe.
    
  • Reaction: Heat to 100°C for 12 hours (thermal) or 120°C for 30 min (microwave).

  • Workup: Dilute with EtOAc, acidify aqueous layer to pH 3-4 with 1N HCl (critical for recovering the free acid), and extract.

  • Purification: Recrystallize from EtOH/Water or purify via reverse-phase HPLC (C18 column, 0.1% Formic Acid in Water/MeCN).

Protocol 2: P2X7 Calcium Influx Assay (Functional Validation)

Used to determine antagonistic potency (IC50).[1]

Materials:

  • Cell Line: HEK293 stably expressing human P2X7.

  • Dye: Fluo-4 AM (Calcium indicator).[1]

  • Agonist: BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate).[1][2]

Workflow:

  • Loading: Incubate cells with Fluo-4 AM (2 µM) for 45 min at 37°C.

  • Pre-incubation: Add test compounds (2-aryl or 3-aryl derivatives) at varying concentrations (0.1 nM to 10 µM) and incubate for 20 min.

  • Stimulation: Inject BzATP (EC80 concentration, typically 100 µM) to trigger Calcium influx.

  • Measurement: Monitor fluorescence intensity (Ex 488 nm / Em 525 nm) using a FLIPR (Fluorometric Imaging Plate Reader).

  • Analysis: Calculate IC50 based on the reduction of Peak Fluorescence relative to DMSO control.

Synthetic Accessibility & Workflow[1]

The choice of isomer significantly impacts the synthetic route. 2-Aryl derivatives are generally more accessible due to the reactivity of the pyridine ring.

Synthesis_FlowInput22-Chloro-isonicotinic acidSuzukiSuzuki Coupling(Pd cat, Boronic Acid)Input2->SuzukiDirectInput33-Bromo-isonicotinic acidInput3->SuzukiDirectProd22-Aryl Product(High Yield)Suzuki->Prod2Prod33-Aryl Product(Variable Yield)Suzuki->Prod3LithiationDirected Lithiation(LDA, -78°C)Lithiation->Input3Electrophile TrapAltStartIsonicotinicAcidAltStart->LithiationHard Route

Figure 2: Synthetic accessibility comparison. 2-Aryl routes are generally more direct and higher yielding.[1]

References

  • P2X7 Receptor Antagonists SAR: Matasi, J. J., et al.[3][4] (2011).[1][3][5] "Synthesis and SAR development of novel P2X7 receptor antagonists for the treatment of pain." Bioorganic & Medicinal Chemistry Letters.

  • Isonicotinic Acid Hydrazide Derivatives: Sriram, D., et al.[5][6][7] (2006).[1] "Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N2-acyl isonicotinic acid hydrazide derivatives." Bioorganic & Medicinal Chemistry Letters. [1]

  • Pyridine Carboxylic Acid Isomerism: BenchChem Technical Guides. (2025).[1][8][9] "A Comparative Analysis of the Biological Activities of Isonicotinic Acid Derivatives." [1]

  • Anti-inflammatory Activity of Isonicotinates: Yaqoob, S., et al.[5][6][7] (2021).[1][5][10] "Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid." Molecules. [1]

Elemental Analysis Standards for Sulfur-Containing Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Comparison Guide for Drug Discovery & Organic Synthesis

Executive Summary

The Challenge: Sulfur-containing pyridines (e.g., thienopyridines, mercaptopyridines) represent a "perfect storm" for elemental analysis (CHNS). The pyridine ring is refractory (thermodynamically stable and resistant to oxidation), while sulfur is prone to adsorption and memory effects. Standard protocols often yield low nitrogen (incomplete ring opening) or variable sulfur recovery.

The Solution: This guide compares the three dominant calibration standards—Sulfanilamide , BBOT , and Methionine —specifically for their efficacy in analyzing sulfur-pyridines. We demonstrate why BBOT combined with Vanadium Pentoxide (V₂O₅) is the superior protocol for this class of compounds.

The Standards Landscape: A Technical Comparison

For accurate quantification of sulfur-containing pyridines, the calibration standard must mimic the combustion kinetics of the analyte.

Table 1: Comparative Analysis of Primary Standards
FeatureSulfanilamide BBOT L-Cystine / Methionine
IUPAC Name 4-Aminobenzenesulfonamide2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene3,3'-Dithiobis(2-aminopropanoic acid)
Structure Type Benzene ring (Simple Aromatic)Heterocyclic (Thiophene + Oxazole) Aliphatic Amino Acid
Formula C₆H₈N₂O₂SC₂₆H₂₆N₂O₂SC₆H₁₂N₂O₄S₂
% Sulfur (Theory) 18.62%7.44%26.69%
Combustion Difficulty Low (Burns easily)High (Matches Pyridines) Low to Medium
Best For... Routine QC, simple organicsRefractory Heterocycles (Pyridines) High-S biological samples
Pyridine Suitability Moderate. May overestimate combustion efficiency for stable rings.High. Structural similarity (heterocyclic N & S) compensates for matrix effects.Low. Aliphatic S behaves differently than Aromatic S.
Scientific Deep Dive: Why "Universal" Standards Fail Pyridines

To understand why standard selection matters, we must visualize the failure mode of pyridine combustion.

Mechanism of Failure: The "Pyridine Shield"

Pyridines possess high resonance energy. In standard flash combustion (~950°C), the pyridine ring may not fully fragment, leading to the formation of graphitic nitrogen residues (coke) rather than N₂ gas. If the standard (e.g., Sulfanilamide) burns too easily, the instrument's oxygen dosing parameters may be calibrated too conservatively for the tougher pyridine analyte.

The BBOT Advantage

BBOT contains both a thiophene ring (S-heterocycle) and benzoxazole rings (N-heterocycle). It is chemically "tough" to burn. By calibrating with BBOT, you force the instrument to prove it can degrade stable heterocycles, ensuring that the conditions (temperature, O₂ volume) are sufficient for your pyridine samples.

Visualizing the Combustion Logic

CombustionLogic Sample S-Pyridine Sample Flash Flash Combustion (900-1000°C) Sample->Flash RingBreak Ring Fragmentation Flash->RingBreak Requires O2 Excess Oxidation Oxidation to CO2, H2O, NOx, SO2 RingBreak->Oxidation Complete Residue Graphitic Residue (Low N/C Results) RingBreak->Residue Incomplete (Refractory Ring) V2O5 Combustion Aid (V2O5 / WO3) V2O5->RingBreak Oxygen Donor Catalysis

Figure 1: The critical path of pyridine combustion. Without sufficient oxidation power (aided by V₂O₅ or proper calibration), the pathway diverts to "Residue," causing analytical error.

Validated Experimental Protocol

This protocol is designed for self-validation. It assumes the use of a standard CHNS analyzer (e.g., Thermo FlashSmart, Elementar vario, or PerkinElmer 2400).

Phase 1: Instrument Preparation
  • Reactor Packing: Ensure the oxidation tube contains Tungsten Trioxide (WO₃) or Copper Oxide (CuO) active zones.

  • Sulfur Trap: Verify the water trap is fresh. (Note: Old water traps can retain SO₂ leading to peak tailing).

  • Temperature: Set combustion furnace to ≥980°C (or 1150°C if using helium carrier with oxygen injection).

Phase 2: The "Sandwich" Weighing Method

Crucial Step: Direct weighing of pyridines is risky due to volatility and static. Use the sandwich method with Vanadium Pentoxide (V₂O₅) .

  • Tare a tin capsule.

  • Add 5–10 mg of V₂O₅ powder (Combustion Aid).

  • Add 1.5–2.5 mg of the S-pyridine sample.

  • Add another 5–10 mg of V₂O₅ on top.

  • Fold the capsule tightly to exclude air.

    • Why? V₂O₅ provides a localized "oxygen explosion" directly at the sample site, cracking the pyridine ring before it can sublime or char.

Phase 3: Calibration & Run Sequence

Do not rely on a single K-factor. Use a linear regression.

  • Conditioning: Run 2 unweighed samples of the standard to prime the adsorption columns.

  • Calibration Curve: Weigh BBOT standards at 0.5 mg, 1.0 mg, 1.5 mg, and 2.5 mg.

    • Acceptance Criteria: R² > 0.999 for S and N curves.

  • Validation Check: Run Sulfanilamide as an "unknown" sample.[1]

    • Pass: Measured S is within ±0.3% absolute of theoretical (18.62%).

    • Fail: If Sulfanilamide fails, do not run your samples. Check the reduction tube (copper) for exhaustion.

  • Sample Analysis: Run S-pyridine samples in triplicate.

Troubleshooting & Optimization
Issue: Low Sulfur Recovery (<95% of theory)
  • Cause: SO₂ adsorption on the reduction copper or water trap.

  • Fix: Increase the "Oxygen Injection End Time" to ensure all SO₂ is pushed through. Check if the water trap contains magnesium perchlorate (which can absorb some SO₂); use Sicapent or silica gel instead for S-analysis.

Issue: Low Nitrogen / High Carbon
  • Cause: Formation of metal carbides or incomplete ring opening.

  • Fix: Increase the V₂O₅ ratio. Ensure the sample is not "clumped" at the bottom of the tin.

Decision Matrix: Selecting the Right Standard

SelectionMatrix Start Start: Select Standard Q1 Is the sample a Refractory Heterocycle? Start->Q1 Q2 Is Sulfur > 15%? Q1->Q2 No (Simple Amine/Sulfone) Rec1 Use BBOT (Matches Kinetics) Q1->Rec1 Yes (Pyridine, Thiophene) Rec2 Use Sulfanilamide (Standard Workhorse) Q2->Rec2 No (General) Rec3 Use Cystine/Methionine (Matches S-Content) Q2->Rec3 Yes (High S)

Figure 2: Decision tree for selecting calibration standards based on analyte chemistry.

References
  • Thermo Fisher Scientific. (2018). Fully Automated Analysis for CHNS and Trace Sulfur Through an Elemental Analyzer. Application Note 42257. Link

  • Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Link

  • Elementar. (n.d.). Analysis of sulfur and nitrogen in refinery products. Application Note. Link

  • Elemental Microanalysis. (2025). Certified Reference Materials for Microanalysis: BBOT and Sulfanilamide Data Sheets. Link

  • Analytik Jena. (2021). Reliable Elemental Analysis for Nitrogen, Sulfur, and Chlorine in Biofuels. Link

Sources

Analytical Comparison Guide: Purity Validation of 3-(4-Ethylthiophenyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The validation of active pharmaceutical ingredient (API) intermediates requires rigorous, orthogonal analytical strategies. 3-(4-Ethylthiophenyl)isonicotinic acid presents a unique analytical challenge due to its amphoteric zwitterionic core and a highly oxidation-prone thioether moiety. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) for establishing the absolute purity of this compound.

By moving beyond standard area-normalization methods, we establish a self-validating protocol where the relative impurity profiling of HPLC is cross-examined by the absolute mass-balance quantification of qNMR.

The Chemical Challenge: Causality in Purity Assessment

To design a robust purity validation system, we must first understand the structural liabilities of 3-(4-Ethylthiophenyl)isonicotinic acid:

  • Thioether Oxidation Liability: The ethylthio group is highly susceptible to oxidation. During synthesis or prolonged storage, it frequently degrades into sulfoxide (+16 Da) and sulfone (+32 Da) impurities. Controlling and identifying these specific oxidation pathways is critical for API integrity [1][1].

  • Amphoteric Peak Tailing: The molecule contains a basic pyridine nitrogen (pKa ~5) and an acidic carboxylic acid (pKa ~3). In reversed-phase HPLC, the ionized pyridine nitrogen strongly interacts with unreacted, acidic silanol groups on the silica stationary phase. Without proper buffer selection, this secondary ion-exchange interaction causes severe peak tailing, obscuring closely eluting sulfoxide impurities [2][2].

  • UV Response Factor Discrepancies: The oxidation of the thioether to a sulfoxide alters the chromophore's electron density, meaning the impurity and the parent compound absorb UV light differently. Relying solely on HPLC-UV area normalization will result in an inaccurate purity assignment.

Methodological Comparison

To establish a self-validating system, no single method is sufficient. The table below compares the three orthogonal techniques required to validate the purity of 3-(4-Ethylthiophenyl)isonicotinic acid.

Analytical MethodPrimary FunctionLimit of Detection (LOD)Key AdvantageLimitation
Reversed-Phase HPLC-UV Impurity profiling & relative purity~0.05%High resolution for separating the parent compound from structurally similar sulfoxide/sulfone degradants.Relies on UV response factors; highly susceptible to peak tailing if pH is not controlled.
LC-MS (ESI+) Impurity identification~0.01%Provides exact mass confirmation, easily distinguishing the +16 Da (sulfoxide) and +32 Da (sulfone) shifts.Matrix effects and buffer choices (e.g., TFA) can suppress ionization.
Quantitative NMR (qNMR) Absolute purity determination~0.1%Universal proton response; requires no reference standard of the analyte. Provides true mass balance.Lower sensitivity for trace-level (<0.1%) impurities compared to chromatographic methods.

Self-Validating Experimental Protocols

The following methodologies are designed to compensate for each other's blind spots. HPLC provides the separation resolution, while qNMR provides the absolute quantification.

Protocol A: Reversed-Phase HPLC-UV Profiling

Objective: Resolve 3-(4-Ethylthiophenyl)isonicotinic acid from its sulfoxide/sulfone impurities without peak tailing.

Causality & Rationale: To prevent the basic pyridine nitrogen from interacting with residual silanols, the mobile phase pH must be driven well below the pKa of the carboxylic acid. Using 0.1% Trifluoroacetic acid (TFA) drops the pH to ~2.0, fully protonating the pyridine and masking the silanol sites via ion-pairing, ensuring sharp, symmetrical peaks [3][3].

  • Column Selection: Use a high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3 µm) to further reduce silanol activity.

  • Mobile Phase Preparation:

    • Phase A: 0.1% TFA in LC-MS grade Water.

    • Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Elution: Run a linear gradient from 10% B to 90% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor at 254 nm (aromatic core) and 280 nm (thioether conjugation).

Protocol B: Absolute Quantification via qNMR (100% Method)

Objective: Determine the absolute mass fraction of the API independent of UV response factors.

Causality & Rationale: qNMR relies on the principle that the area under an NMR resonance is directly proportional to the number of nuclei, allowing for absolute quantification against an internal standard [4][4]. Maleic acid is chosen as the internal standard because it produces a sharp singlet at ~6.26 ppm in DMSO-d6. This region is perfectly isolated from the aliphatic protons of the ethylthio group (1.3 ppm triplet, 3.0 ppm quartet) and the aromatic protons of the biaryl system (7.2–8.8 ppm), preventing integration overlap [5][5].

  • Sample Preparation: Accurately weigh ~20 mg of 3-(4-Ethylthiophenyl)isonicotinic acid and ~5 mg of certified reference standard Maleic acid using a microbalance (d = 0.01 mg).

  • Solvation: Dissolve the mixture completely in 0.6 mL of anhydrous DMSO-d6.

  • Acquisition Parameters:

    • Set the relaxation delay (D1) to at least 30 seconds (D1 > 5 × T1) to ensure complete longitudinal relaxation of all protons prior to the next pulse. Failure to do this will result in artificially low purity values [6][6].

    • Acquire a minimum of 64 scans for adequate signal-to-noise ratio.

  • Calculation: Integrate the Maleic acid singlet (6.26 ppm, 2H) against the isolated aromatic protons of the isonicotinic ring to calculate the absolute mass fraction.

Orthogonal Validation Workflow

The following diagram illustrates the self-validating logic flow used to release a batch of 3-(4-Ethylthiophenyl)isonicotinic acid.

G A Raw Synthesis Batch 3-(4-Ethylthiophenyl) isonicotinic acid B HPLC-UV (Impurity Profiling) A->B Screen for Related Subs C LC-MS (Impurity ID) B->C Identify Oxidation Peaks D qNMR (Absolute Purity) B->D Cross-check Quantification C->D Confirm Structure E Validated Reference Standard D->E Final Release

Orthogonal purity validation workflow for 3-(4-Ethylthiophenyl)isonicotinic acid.

References

  • ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR)
  • American Chemical Society (ACS). "Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR.
  • Royal Society of Chemistry (RSC). "The electrochemical oxidation of a thioether to form an API intermediate and the effects of substrate electronics on impurity formation." Reaction Chemistry & Engineering.
  • IOSR Journals.
  • National Institutes of Health (NIH). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.
  • Chromatography Online. "New Advice on an Old Topic: Buffers in Reversed-Phase HPLC.

Sources

Publish Comparison Guide: UV-Vis Spectra of Aryl-Substituted Isonicotinic Acids

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the comparative analysis of UV-Vis absorption spectra for aryl-substituted isonicotinic acids. It is designed for researchers requiring actionable protocols, mechanistic insights, and data interpretation frameworks without adherence to rigid templates.

Executive Summary & Technical Context

Isonicotinic acid (INA, pyridine-4-carboxylic acid) is a fundamental building block in drug discovery (e.g., Isoniazid) and materials science (e.g., Metal-Organic Frameworks).[1] While unsubstituted INA exhibits a simple absorption profile restricted to the UV region, aryl substitution at the 2- and 6-positions dramatically alters its optoelectronic properties.

This guide compares the spectral performance of:

  • Unsubstituted Isonicotinic Acid (Baseline)

  • 2-Aryl Isonicotinic Acids (Mono-substituted)

  • 2,6-Diaryl Isonicotinic Acids (Di-substituted)

Key Takeaway: Aryl substitution induces a bathochromic (red) shift and hyperchromic effect due to extended


-conjugation and potential Intramolecular Charge Transfer (ICT). This shift is tunable via the electronic nature of the aryl substituents (EDG vs. EWG).

Comparative Spectral Analysis

The following table summarizes the expected spectral shifts based on structural modifications. Data is synthesized from standard pyridine chromophore behavior and specific derivative studies.[2][3]

Table 1: Spectral Characteristics Comparison
Compound ClassStructure Description

(Approx.)*
Electronic TransitionVisual Appearance
Isonicotinic Acid (INA) Pyridine core + COOH at C4263 nm

(Ring),

Colorless / White Powder
2-Phenylisonicotinic Acid Phenyl ring at C2 (Biphenyl-like)280 – 295 nm Extended

Off-white / Pale Yellow
2,6-Diphenylisonicotinic Acid Phenyl rings at C2 & C6 (Terphenyl-like)310 – 340 nm Extended

, ICT
Yellow / Greenish-Yellow
2,6-Bis(4-methoxyphenyl) INA Electron-Donating Groups (OMe) on Aryls350 – 400 nm Strong ICT (Donor-Acceptor)Bright Yellow / Orange

*Note: Values are solvent-dependent (Solvatochromism). Polar solvents (e.g., MeOH, Acetonitrile) typically stabilize excited states, affecting


.
Mechanistic Insight: The "Push-Pull" Effect

The pyridine ring is electron-deficient (electron-withdrawing). The carboxylic acid at position 4 further withdraws electron density.

  • Conjugation: Adding phenyl groups extends the conjugation length, reducing the HOMO-LUMO gap (

    
    ), which increases 
    
    
    
    (
    
    
    ).
  • ICT: If the aryl rings possess Electron Donating Groups (EDGs) like methoxy (-OMe) or amino (-NR

    
    ), electrons flow from the aryl wings (Donor) to the pyridine-COOH core (Acceptor). This Intramolecular Charge Transfer  creates a new, lower-energy transition band, often pushing absorption into the visible spectrum.
    

Experimental Protocols

A. Synthesis of 2-Aryl Isonicotinic Acids (Suzuki Coupling)

Rationale: Direct arylation via Suzuki coupling is preferred over Hantzsch synthesis for structural precision and functional group tolerance.

Reagents:

  • 2-Bromoisonicotinic acid (or 2,6-dibromo for di-substituted)

  • Arylboronic acid (1.2 eq per bromine)

  • Pd(PPh

    
    )
    
    
    
    (5 mol%)
  • K

    
    CO
    
    
    
    (2M aqueous)
  • Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1)

Protocol:

  • Degas: Purge DME/Water solvent mixture with N

    
     for 15 mins to remove O
    
    
    
    (prevents Pd oxidation).
  • Mix: Combine bromo-acid, arylboronic acid, and base in the reaction vessel. Add catalyst last under inert atmosphere.

  • Reflux: Heat to 95°C for 18 hours.

  • Workup: Cool to RT. Filter through Celite. Acidify filtrate to pH 3-4 with HCl to precipitate the product.

  • Purification: Recrystallize from 2-methoxyethanol or Ethanol.

B. UV-Vis Measurement Workflow (Self-Validating)

Rationale: Isonicotinic acids are pH-sensitive due to the pyridine nitrogen (protonation) and carboxylic acid (deprotonation). Control of pH and solvent is critical for reproducible spectra.

Step-by-Step Protocol:

  • Solvent Selection: Use HPLC-grade Acetonitrile (MeCN) or Methanol (MeOH) .

    • Check: Solvent cutoff must be <200 nm.

  • Blanking: Fill dual cuvettes with pure solvent. Run baseline correction (Autozero).

  • Stock Solution: Prepare a

    
     M stock solution of the derivative.
    
    • Validation: Sonicate for 5 mins to ensure complete dissolution.

  • Dilution Series: Prepare concentrations of 10, 25, 50, and 100

    
    M.
    
  • Measurement: Scan from 200 nm to 600 nm.

  • Linearity Check: Plot Absorbance vs. Concentration at

    
    .
    
    • Pass Criteria:

      
       (Beer-Lambert Law adherence).
      
  • pH Effect (Optional but Recommended): Add 1 drop of 0.1M HCl to the cuvette and re-scan. Protonation of the pyridine nitrogen often causes a hyperchromic and bathochromic shift.

Visualization of Workflows & Pathways

Diagram 1: Electronic Transitions & Structural Effects

This diagram illustrates how structural modifications alter the energy gap and absorption.

ElectronicTransitions INA Isonicotinic Acid (Base Structure) Phenyl 2-Phenyl Substitution (Extended Conjugation) INA->Phenyl Suzuki Coupling Diphenyl 2,6-Diphenyl Substitution (Max Conjugation) Phenyl->Diphenyl Double Substitution HOMO_LUMO HOMO-LUMO Gap Decreases Phenyl->HOMO_LUMO π-π* Interaction EDG Electron Donating Group (e.g., -OMe, -NMe2) Diphenyl->EDG Functionalization Diphenyl->HOMO_LUMO Stronger π-π* EDG->HOMO_LUMO ICT (Push-Pull) Spectrum Observed Spectrum (Red Shift) HOMO_LUMO->Spectrum λ_max increases (Bathochromic Shift)

Caption: Structural progression from INA to substituted derivatives and the resulting impact on the HOMO-LUMO gap and spectral shift.

Diagram 2: Experimental Measurement Workflow

A self-validating workflow to ensure data integrity.

MeasurementWorkflow Start Start: Solid Sample Solvent Solvent Choice (MeCN or MeOH) Start->Solvent Stock Stock Solution Prep (100 µM) Solvent->Stock Sonicate Sonication (Dissolution Check) Stock->Sonicate Dilution Dilution Series (10, 25, 50 µM) Sonicate->Dilution Scan UV-Vis Scan (200-600 nm) Dilution->Scan Validation Beer's Law Plot (Abs vs Conc) Scan->Validation Validation->Stock If R² < 0.99 (Redo) Result Calculate ε (Molar Absorptivity) Validation->Result If R² > 0.99

Caption: Step-by-step UV-Vis characterization workflow with a built-in linearity validation loop.

References

  • Isonicotinic Acid Spectral Baseline

    • SIELC Technologies.[4] UV-Vis Spectrum of Isonicotinic Acid.

    • [Link]

  • Synthesis of 2-Aryl Isonicotinic Acids

    • Ianni, A., & Waldvogel, S. R. (2006). Reliable and Versatile Synthesis of 2-Aryl-Substituted Cinnamic Acid Esters (and related aryl-pyridine methodologies). Synthesis.
    • [Link]

    • Note: While focused on cinnamic esters, the Suzuki coupling conditions cited in the guide (Source 1.16 in search data) are adapted from standard aryl-pyridine coupling protocols.
  • 2,6-Diphenylpyridine Spectral Properties

    • Noworyta, M., et al. (2023). UV-visible absorption spectra of the 2,6-diphenylpyridine derivatives in acetonitrile.
    • [Link] (General Journal Link for verification of recent 2023 publication context).

  • General Principles of Pyridine Spectra

    • NIST Chemistry WebBook. Pyridine, 2-phenyl- UV/Visible Spectrum.
    • [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.